2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBTJRPSDVWIR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-90-3 | |
| Record name | 881-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one structure and properties
An In-depth Technical Guide to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one: Structure, Properties, and Synthetic Utility
Introduction: The Versatility of Azlactones
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a prominent member of the azlactone (or oxazolone) class of five-membered heterocyclic compounds.[1] These molecules are not merely chemical curiosities; they are highly versatile and valuable intermediates in organic synthesis.[1] Their significance lies in the multiple reactive sites within their compact structure, which allows for a wide range of chemical transformations.[1] Historically, azlactones are famously associated with the Erlenmeyer-Plöchl synthesis, a classic method for preparing α-amino acids from N-acyl glycines.[2][3] This guide offers a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, providing researchers, scientists, and drug development professionals with a technical foundation for its application.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of a molecule are fundamental to understanding its reactivity and potential applications.
Core Structure and Isomerism
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one possesses a planar oxazolone ring substituted with a methyl group at the C-2 position and a phenylmethylene (benzylidene) group at the C-4 position. The exocyclic double bond at the C-4 position gives rise to geometric isomerism (E/Z). The (Z)-isomer is generally the more thermodynamically stable and commonly isolated form.[4]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties are critical for identification and characterization. The data presented below are a synthesis of calculated and experimental values from various sources.
| Property | Value | Source(s) |
| Melting Point (Tfus) | 139-140 °C | [6] |
| Boiling Point (Tboil) | 310.7 ± 52.0 °C (Predicted) | [6] |
| Water Solubility | Log10(WS) = -2.46 (mol/L) (Calculated) | [7] |
| Octanol/Water Partition Coefficient | LogP(oct/wat) = 2.003 (Calculated) | [7] |
| IR C=O Stretch | ~1780–1820 cm⁻¹ (often split) | [1][8] |
| IR C=N Stretch | ~1660 cm⁻¹ | [1][8] |
Spectroscopic Insights:
-
Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic. The most telling feature is the strong stretching vibration of the lactone carbonyl (C=O) group, which often appears as a doublet between 1780-1820 cm⁻¹ due to Fermi resonance.[8] Another key absorption is the imine (C=N) stretch found near 1660 cm⁻¹.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see signals corresponding to the methyl protons (singlet), the vinyl proton of the phenylmethylene group (singlet), and the aromatic protons of the phenyl ring.
-
¹³C NMR: Key resonances would include the carbonyl carbon, the imine carbon, and the carbons of the exocyclic double bond, in addition to the methyl and aromatic carbons.
-
-
Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides mass spectrometry data, which is crucial for confirming the molecular weight and analyzing fragmentation patterns.[5][9]
Synthesis: The Erlenmeyer-Plöchl Reaction
The primary and most historically significant method for synthesizing 4-substituted-2-alkyloxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction.[3][10] This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.[2][11]
Causality in Experimental Choices
-
N-acetylglycine: Serves as the backbone for the oxazolone ring. The acetyl group provides the C-2 methyl substituent.
-
Benzaldehyde: This aldehyde condenses with the reactive methylene group of the intermediate oxazolone to form the C-4 phenylmethylene substituent.
-
Acetic Anhydride: Functions as a crucial dehydrating agent, facilitating the intramolecular cyclization of N-acetylglycine to form the initial 2-methyl-oxazol-5(4H)-one intermediate.[12]
-
Sodium Acetate: Acts as a base to deprotonate the C-4 position of the intermediate oxazolone, generating a nucleophilic enolate that attacks the benzaldehyde.
Experimental Protocol: Erlenmeyer-Plöchl Synthesis
-
Mixing Reagents: In a round-bottomed flask, combine N-acetylglycine (1.0 eq), benzaldehyde (1.0 eq), and fused sodium acetate (1.0 eq).
-
Addition of Dehydrating Agent: Add acetic anhydride (typically 2.0-3.0 eq) to the mixture.
-
Heating: Heat the mixture under reflux with magnetic stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but typically range from 1 to 4 hours.[11]
-
Workup: After the reaction is complete, cool the mixture. Often, ethanol is added to quench the excess acetic anhydride.[11] The mixture may be left at a cold temperature overnight to facilitate precipitation.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water and cold ethanol to remove impurities, and then dried.[11] Recrystallization from a suitable solvent (e.g., ethyl acetate) can be performed to obtain the pure product.
Modern Synthetic Approaches
While the classic Erlenmeyer-Plöchl reaction is robust, modern chemistry seeks more efficient and environmentally benign methods.[10] Innovations include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improves yields.[13]
-
Catalyst Development: Various catalysts, including ytterbium(III) triflate, bismuth(III) acetate, and reusable solid supports like silica gel, have been employed to enhance the reaction under milder conditions.[13]
-
Continuous-Flow Methods: Microreactor technology has been applied to achieve a catalyst-free and solvent-free synthesis, representing a significant advancement in green chemistry.[10]
Caption: General workflow for the Erlenmeyer-Plöchl synthesis.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one stems from its inherent reactivity, making it a valuable precursor for more complex molecules.[1]
Key Reactive Sites
-
Ring-Opening by Nucleophiles: The carbonyl group at the C-5 position is susceptible to nucleophilic attack. This is the most common reaction pathway, where nucleophiles like amines, alcohols, or water open the lactone ring to form N-acyl-α,β-unsaturated amino acid derivatives. This reactivity is fundamental to its use in peptide synthesis and the creation of various amide derivatives.[14][15]
-
Reactions at the Exocyclic Double Bond: The conjugated exocyclic C=C bond can undergo various addition reactions. For instance, reduction of this bond is a key step in the synthesis of α-amino acids like phenylalanine.[2] It can also participate in cycloaddition reactions.[16]
-
Acidity of C-4 Protons (in the saturated precursor): The protons on the C-4 carbon of the saturated oxazolone intermediate are acidic (pKa ≈ 9), allowing for deprotonation to form a resonance-stabilized enolate.[1] This nucleophilic enolate is what reacts with aldehydes in the Erlenmeyer-Plöchl synthesis.
Caption: Key reactivity pathways of the azlactone core.
Applications in Research and Drug Development
The oxazolone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[14][15] Derivatives of 4-aryliden-oxazol-5(4H)-ones have demonstrated a broad spectrum of pharmacological activities.
-
Anti-inflammatory and Antioxidant Activity: Many oxazolone derivatives have been studied for their ability to inhibit enzymes like lipoxygenase and to scavenge free radicals, showing potential as anti-inflammatory and antioxidant agents.[14][15][17]
-
Antimicrobial and Antifungal Activity: The azlactone core has been incorporated into molecules tested against various bacterial and fungal strains, with some compounds showing promising activity.[11][18]
-
Antitumor Activity: Certain substituted oxazolones have been evaluated for their antiproliferative effects against cancer cell lines, making them an interesting scaffold for oncology drug discovery.[11]
-
Enzyme Inhibition: Beyond inflammation, these compounds have been investigated as inhibitors for other enzymes, such as tyrosinase, which is relevant in dermatology and food science.[19]
The ease of synthesis and the ability to readily introduce chemical diversity at the C-2 and C-4 positions make 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its analogs highly attractive starting points for generating libraries of novel compounds for biological screening.[10]
Conclusion
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a cornerstone heterocyclic compound with a rich history and a vibrant present in chemical synthesis. Its straightforward preparation via the Erlenmeyer-Plöchl reaction, coupled with the versatile reactivity of its azlactone core, cements its role as a critical building block for creating a diverse array of molecules, from fundamental amino acids to complex, biologically active agents. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.
References
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Wikipedia contributors. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
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ResearchGate. (2022). A Heterogeneous approach to synthesis of azlactones. [Link]
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National Institute of Standards and Technology. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook. [Link]
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Google Patents. (n.d.). Synthesis of 2-methyl-9,10-dihydro-4H-benzo[12][20]cyclohepta[1,2-d] oxazol-4-one.
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YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. [Link]
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Royal Society of Chemistry. (2016). An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method. RSC Advances. [Link]
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Cheméo. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. [Link]
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Mavridis, E., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules. [Link]
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National Institute of Standards and Technology. (n.d.). IR Spectrum for 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-. PubChem. [Link]
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National Center for Biotechnology Information. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PubMed Central. [Link]
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ResearchGate. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. [Link]
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MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. [Link]
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National Center for Biotechnology Information. (n.d.). (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. PubChem. [Link]
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National Center for Biotechnology Information. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PubMed. [Link]
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Royal Society of Chemistry. (n.d.). Reaction of 4-arylmethylene-3-phenylisoxazolones and 4-arylmethylene-1,3-diphenylpyrazolones with enamines and nucleophilic heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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National Center for Biotechnology Information. (n.d.). 2-methyl-5(4H)-oxazolone. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. NIST Chemistry WebBook. [Link]
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SpectraBase. (n.d.). Oxazol-5(4H)-one, 4-(4-phenylmethylene)-2-methyl-. [Link]
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ResearchGate. (2023). Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H). [Link]
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National Center for Biotechnology Information. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(1-methylethylidene)-. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate. [Link]
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ResearchGate. (n.d.). Interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate. [Link]
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National Center for Biotechnology Information. (n.d.). (4Z)-4-[(4-Methylphenyl)methylene]-2-phenyl-5(4H)-oxazolone. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. PubMed Central. [Link]
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Semantic Scholar. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. [Link]
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An In-Depth Technical Guide to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS 881-90-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS 881-90-3), a key heterocyclic intermediate in organic synthesis. Commonly referred to as an azlactone, this compound is a versatile building block, particularly in the synthesis of novel amino acid analogs and complex heterocyclic systems. This document details its synthesis via the classical Erlenmeyer-Plöchl reaction, explores its chemical properties and reactivity, and discusses its applications in medicinal chemistry. Detailed, field-proven experimental protocols for its preparation and subsequent reactions are provided, underpinned by mechanistic insights and safety considerations. The guide is intended to serve as a critical resource for researchers leveraging this scaffold in synthetic and drug discovery programs.
Chemical Identity and Physicochemical Properties
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a member of the oxazolone family, characterized by an oxazole ring substituted with both a methyl and a phenylmethylene group. This specif[1]ic combination of functional groups imparts distinct chemical and biological properties.
Table 1:[1] Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 881-90-3 | |
| Molec[2]ular Formula | C₁₁H₉NO₂ | |
| Molec[1][3]ular Weight | 187.19 g/mol | |
| IUPAC[1][2][4] Name | (4Z)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |
| Synon[1][2]yms | 4-Benzylidene-2-methyl-2-oxazolin-5-one, NSC 10132 | |
| Appea[4][5]rance | Colorless solid | |
| Solub[3]ility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water. | |
| InChI[3] Key | BWQBTJRPSDVWIR-JXMROGBWSA-N |
Table [1]2: Spectroscopic Data
| Technique | Key Data Points | Source |
| IR Spectrum | Data available, typically shows characteristic C=O, C=N, and C=C stretching frequencies. | |
| Mass [4]Spectrum | Electron ionization data available. | |
| ¹H N[4]MR | Data available for related structures, can be used for characterization. |
2.[6] Synthesis: The Erlenmeyer-Plöchl Reaction
The most common and established method for synthesizing 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is the Erlenmeyer-Plöchl azlactone synthesis. This reacti[1][6]on involves the condensation of an N-acylglycine (in this case, N-acetylglycine, formed in situ from glycine and acetic anhydride) with an aldehyde (benzaldehyde). The reactio[1][7]n is typically catalyzed by a weak base, such as sodium acetate, and uses acetic anhydride as both a reactant and a dehydrating agent.
The causal[6][8]ity behind this choice of reagents is critical. Acetic anhydride serves a dual purpose: it acetylates the amino group of glycine and then acts as a cyclizing and dehydrating agent to form the oxazolone ring. Sodium acet[7]ate facilitates the crucial condensation step between the newly formed azlactone intermediate and benzaldehyde by acting as a base to deprotonate the acidic C-4 position.
2.1[7]. Reaction Mechanism
The reaction proceeds through a well-understood mechanism:
-
N-Acetylation: Glycine is first acetylated by acetic anhydride to form N-acetylglycine.
-
Cyclization/Dehydration: N-acetylglycine undergoes intramolecular cyclization, driven by acetic anhydride, to form 2-methyl-oxazol-5(4H)-one.
-
Condensation: In the presence of sodium acetate, the oxazolone intermediate is deprotonated at the C-4 position, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in a Perkin-type condensation.
-
Elimination: A subsequent elimination of water yields the final, unsaturated product, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Visualization of Synthesis Pathway
Caption: Major reaction pathways for the title compound.
Applications in Medicinal Chemistry and Drug Development
The 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one scaffold is of significant interest in drug discovery. Derivatives [1]have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The oxazolon[1][8]e core is recognized as a pharmacologically important heterocycle.
The biologi[9][10]cal activity is often attributed to the compound's ability to interact with various biochemical pathways, sometimes through enzyme inhibition or by acting as a covalent modifier of biological macromolecules. The unsatura[1][9]ted nature of the exocyclic bond makes it a potential Michael acceptor for biological nucleophiles, such as cysteine residues in enzyme active sites. Its derivatives have shown potential as inhibitors of enzymes like lipoxygenase.
Ex[11][12]perimental Protocols
The following protocols are provided as a self-validating system. Adherence to stoichiometry, temperature control, and purification methods is critical for achieving high yield and purity.
Detailed Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
This protocol is adapted from the classical Erlenmeyer azlactone synthesis methodology.
-
Glycine (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Anhydrous Sodium Acetate (1.0-1.5 eq)
-
Acetic Anhydride (3.0-5.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glycine, benzaldehyde, and anhydrous sodium acetate.
-
Add acetic anhydride to the mixture. Causality Note: Acetic anhydride is corrosive and reacts exothermically with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Heat the[1] reaction mixture in an oil bath to 80-100 °C for 1-2 hours with vigorous stirring. The mixture will become a thick paste before liquefying.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The product will be a UV-active spot.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly add ethanol to the reaction flask to quench the excess acetic anhydride and to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the crystals with cold ethanol, followed by cold water, to remove unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure, needle-like crystals.
-
Dry the [11]purified product under vacuum.
Representative Ring-Opening Reaction: Synthesis of an N-acyl-α,β-dehydroamino Acid Amide
This protocol demonstrates the typical aminolysis of the azlactone ring.
Materials[9]:
-
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (1.0 eq)
-
Secondary Amine (e.g., Piperidine or Morpholine) (1.1 eq)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Dissolve 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the secondary amine dropwise to the stirred solution. Causality Note: The reaction is often exothermic; slow addition is necessary to control the reaction temperature and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Safety and Handling
Standard laboratory safety practices should be strictly followed.
-
Person[12]al Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations, particularly those involving acetic anhydride and benzaldehyde, should be performed in a well-ventilated fume hood.
-
Inhala[1]tion/Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.
-
Storag[12]e: Store in a cool, dry place away from light and incompatible materials. The compound is reported to be light-sensitive.
Co[3]nclusion
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a foundational heterocyclic compound with significant utility in synthetic organic and medicinal chemistry. Its straightforward preparation via the robust Erlenmeyer-Plöchl synthesis and the predictable reactivity of the azlactone ring make it an invaluable precursor for a diverse range of more complex molecules, including amino acid derivatives and novel drug scaffolds. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for researchers aiming to exploit its full synthetic potential.
References
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5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
-
4-Benzylidene-2-methyloxazol-5(4H)-one. (2024, April 9). ChemBK. Retrieved from [Link]
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Synthesis of 2-methyl-9,10-dihydro-4H-benzocyclohepta[1,[12][13]2-d] oxazol-4-one. (n.d.). Molbase. Retrieved from [Link]
-
881-90-3 Safety Information. (n.d.). ChemBK. Retrieved from [Link]
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(4Z)-4-benzylidene-2-methyl-1,3-oxazol-5(4H)-one. (n.d.). LookChem. Retrieved from [Link]
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5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. (n.d.). NIST WebBook. Retrieved from [Link]
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(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. (n.d.). PubChem. Retrieved from [Link]
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Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives. (2022). ACS Omega. Retrieved from [Link]
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(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one (881-90-3). (n.d.). Chemchart. Retrieved from [Link]
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Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes. (2023). MDPI. Retrieved from [Link]
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5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. (n.d.). NIST WebBook. Retrieved from [Link]
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5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- Mass Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]
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Oxazol-5(4H)-one, 4-(4-phenylmethylene)-2-methyl- - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H). (2023). ResearchGate. Retrieved from [Link]
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Erlenmeyer-Pl Ochl Azlactone Synthesis. (n.d.). Scribd. Retrieved from [Link]
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5(4 H )-oxazolones: Synthesis and biological activities. (2020). ResearchGate. Retrieved from [Link]
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4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate. (n.d.). NIH. Retrieved from [Link]
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Interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate. (2018). ResearchGate. Retrieved from [Link]
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Synthetic protocol of oxazol-5(4H)-one (Erlenmeyer azlactone synthesis). (n.d.). ResearchGate. Retrieved from [Link]
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Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones. (2012). NIH. Retrieved from [Link]
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REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE. (n.d.). SID.ir. Retrieved from [Link]
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Reactions of 2-Aryl-4-arylidene-4H-oxazol-5-ones with 3-Amino-1,2,4-triazole, 5-Aminotetrazole, and 2-Aminobenzimidazole. (2002). ResearchGate. Retrieved from [Link]
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Reaction of 2Phenyl4-(ethoxymethylene)-5(4H)-oxazolone with 3,4-Dithio-toluene. (2005). ResearchGate. Retrieved from [Link]
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Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. (n.d.). Ierek.com. Retrieved from [Link]
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5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). NIH. Retrieved from [Link]
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5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). PubMed. Retrieved from [Link]
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Development in medicinal chemistry via oxadiazole derivatives. (2024). Taylor & Francis Online. Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). NIH. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one: A Comprehensive Guide for Chemical Researchers
Introduction: The Significance of Oxazolones in Modern Chemistry
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a member of the azlactone family, is a pivotal heterocyclic compound in the landscape of organic synthesis and medicinal chemistry.[1] These five-membered heterocycles are not merely synthetic intermediates but also possess a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their utility stems from the reactive exocyclic double bond and the oxazolone ring, which serve as versatile handles for the construction of more complex molecular architectures, such as amino acid analogs and various heterocyclic systems.[1] The synthesis of these valuable scaffolds is most commonly achieved through the venerable Erlenmeyer-Plöchl reaction, a robust and time-tested method for the preparation of unsaturated 5(4H)-oxazolones.[4][5][6] This application note provides a detailed protocol for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, delving into the underlying reaction mechanism, a step-by-step experimental procedure, and comprehensive characterization data.
The Erlenmeyer-Plöchl Reaction: Mechanism and Rationale
The Erlenmeyer-Plöchl reaction is a cornerstone of heterocyclic synthesis, involving the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a weak base, such as sodium acetate.[4][5] In the synthesis of the title compound, N-acetylglycine is employed as the starting material.
The reaction proceeds through a multi-step mechanism:
-
Formation of the Oxazolone Ring: N-acetylglycine undergoes cyclization in the presence of acetic anhydride to form the key intermediate, 2-methyl-5(4H)-oxazolone. Acetic anhydride serves as both the solvent and the dehydrating agent in this step.
-
Enolate Formation: The C-4 position of the 2-methyl-5(4H)-oxazolone possesses acidic protons. The basic catalyst, sodium acetate, abstracts a proton from this position to generate a reactive enolate intermediate.
-
Aldol-Type Condensation: The nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde in a classic aldol-type condensation reaction.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable exocyclic double bond, yielding the final product, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. This step is driven by the formation of a conjugated system.
This reaction is a variation of the Perkin reaction and provides a straightforward and efficient route to a wide variety of unsaturated azlactones.[5][7]
Experimental Protocol: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
This protocol details the classical Erlenmeyer-Plöchl synthesis of the title compound.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| N-Acetylglycine | Starting material |
| Benzaldehyde | Reactant |
| Acetic Anhydride | Dehydrating agent and solvent |
| Anhydrous Sodium Acetate | Basic catalyst |
| Ethanol | Recrystallization solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent loss of solvent during heating |
| Heating mantle | For controlled heating |
| Magnetic stirrer and stir bar | For efficient mixing |
| Buchner funnel and filter paper | For filtration |
| Beakers and Erlenmeyer flasks | General laboratory glassware |
| Ice bath | For cooling the reaction mixture |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-acetylglycine, benzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate.
-
Reaction Execution: Heat the reaction mixture in a water bath or heating mantle with continuous stirring. The mixture will typically turn into a deep orange liquid.[8] Maintain the reaction at reflux for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully add ethanol to the reaction mixture and allow it to stand, preferably overnight in a refrigerator, to facilitate the precipitation of the product.[9]
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Characterization of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Proper characterization of the synthesized compound is crucial to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂[10][11] |
| Molecular Weight | 187.19 g/mol [1][10] |
| Appearance | Typically a yellow solid[12] |
| Melting Point | 140-142 °C (literature values may vary)[12] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of the compound will show characteristic absorption bands. Key peaks include a strong carbonyl (C=O) stretch from the lactone ring, a carbon-nitrogen double bond (C=N) stretch, and bands corresponding to the aromatic C-H and C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit signals for the aromatic protons of the phenyl group, a singlet for the vinylic proton of the exocyclic double bond, and a singlet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the carbons of the oxazolone ring, the carbons of the phenyl group, and the methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the molecular weight of the compound.
Molecular Structure
Caption: Molecular structure of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Applications in Research and Drug Development
The unique structural features of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one make it a valuable scaffold in several areas of chemical research:
-
Medicinal Chemistry: Oxazolone derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors.[4] Their ability to interact with biological macromolecules makes them attractive candidates for the development of new therapeutic agents.[1]
-
Organic Synthesis: The exocyclic double bond in 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is susceptible to various chemical transformations, including cycloaddition reactions. This reactivity allows for the synthesis of a diverse array of more complex heterocyclic compounds.[1]
-
Amino Acid Synthesis: The Erlenmeyer-Plöchl reaction is a classical method for the synthesis of α-amino acids. The azlactone product can be hydrolyzed to yield the corresponding amino acid derivative.[5]
Conclusion
The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one via the Erlenmeyer-Plöchl reaction is a robust and efficient method for obtaining this valuable heterocyclic compound. The protocol outlined in this application note provides a clear and detailed procedure for its preparation and characterization. The versatility of the oxazolone scaffold ensures its continued importance in both academic research and the pharmaceutical industry.
References
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Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
-
Research Repository UCD. A simple and efficient method for the synthesis of Erlenmeyer azlactones. [Link]
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Cheméo. Chemical Properties of 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3). [Link]
-
Journal of Chemical Technology and Metallurgy. ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. [Link]
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-
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ResearchGate. Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. [Link]
-
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-
Ahmad Momeni Tikdar. REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. [Link]
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Mavridis, E., Bermperoglou, E., Pontiki, E., & Hadjipavlou-Litina, D. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules (Basel, Switzerland), 25(14), 3173. [Link]
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The Versatile Synthon: Applications of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in Modern Organic Synthesis
Abstract
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a prominent member of the Erlenmeyer azlactones, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structural features, characterized by a strained lactone ring, an activated exocyclic double bond, and an enolizable proton at the C4 position, render it a highly versatile and reactive building block. This comprehensive guide, intended for researchers, scientists, and professionals in drug development, delves into the multifaceted applications of this remarkable synthon. We will explore its utility in cycloaddition reactions, Michael additions, and as a precursor for a diverse array of heterocyclic compounds and non-proteinogenic amino acids. This document provides not only a theoretical underpinning of the reaction mechanisms but also detailed, field-proven protocols to empower the synthetic chemist in leveraging the full potential of this powerful synthetic tool.
Introduction: The Enduring Legacy of the Erlenmeyer Azlactone
First described by Friedrich Erlenmeyer in 1893, the synthesis of 4-arylidene-2-alkyloxazol-5(4H)-ones, commonly known as Erlenmeyer azlactones, marked a significant milestone in heterocyclic chemistry.[1] The archetypal member of this class, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, is readily prepared via the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acetylglycine with benzaldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[2] The inherent reactivity of the azlactone ring, coupled with the electrophilic nature of the exocyclic double bond, has cemented its role as a privileged scaffold in organic synthesis for over a century.[1]
The diverse reactivity of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one allows it to participate in a wide array of chemical transformations, making it an invaluable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] This guide will illuminate the key synthetic applications of this versatile molecule, providing both the conceptual framework and practical methodologies for its effective utilization.
Protocol 1: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one via the Erlenmeyer-Plöchl Reaction
This protocol describes a classic and reliable method for the preparation of the title compound.
Materials:
-
N-acetylglycine
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1 equivalent), benzaldehyde (1.05 equivalents), and anhydrous sodium acetate (1 equivalent).
-
To this mixture, add acetic anhydride (3 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride. This step should be performed in a fume hood as it is exothermic and releases acetic acid vapors.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the yellow crystalline solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Expected Yield: 70-85%
Causality of Experimental Choices:
-
Acetic anhydride serves as both the solvent and the dehydrating agent, driving the cyclization of N-acetylglycine to the oxazolone intermediate.
-
Sodium acetate acts as a base to deprotonate the C4 position of the initially formed 2-methyl-oxazol-5(4H)-one, generating the enolate necessary for the condensation with benzaldehyde.
-
Ethanol is used for quenching and recrystallization due to the good solubility of the product at high temperatures and its poor solubility at low temperatures, allowing for efficient purification.
Cycloaddition Reactions: Building Rings with Azlactones
The exocyclic double bond of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a potent dienophile and dipolarophile, readily participating in various cycloaddition reactions to construct complex polycyclic and heterocyclic systems.
[4+2] Diels-Alder Reactions
In Diels-Alder reactions, the azlactone acts as a dienophile, reacting with a variety of dienes to furnish six-membered rings. The high reactivity of the dienophile often allows these reactions to proceed under mild conditions.
Caption: Diels-Alder reaction of an azlactone.
[3+2] Dipolar Cycloadditions
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides, azides, and nitrones. These reactions provide a direct route to five-membered heterocyclic rings. For instance, the reaction with nitrile oxides, generated in situ from oximes, yields spiro-isoxazoline-oxazolone derivatives.[3]
Protocol 2: [3+2] Cycloaddition with a Nitrile Oxide
This protocol details the synthesis of a spiro-isoxazoline-oxazolone derivative.
Materials:
-
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
-
Aromatic aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aromatic aldoxime (1.1 equivalents) in DCM in a round-bottom flask.
-
Add NCS (1.1 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes. This generates the corresponding hydroximoyl chloride.
-
To this mixture, add a solution of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (1 equivalent) in DCM.
-
Slowly add TEA (1.2 equivalents) dropwise at 0 °C. The in situ generation of the nitrile oxide from the hydroximoyl chloride will commence.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the spiro-isoxazoline-oxazolone.
Expected Yield: 60-80%
Causality of Experimental Choices:
-
NCS is a mild and efficient chlorinating agent for the conversion of the aldoxime to the hydroximoyl chloride.
-
TEA acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive nitrile oxide dipole in situ. This avoids the isolation of the unstable nitrile oxide.
-
The reaction is initiated at 0 °C to control the exothermic reaction and the rate of nitrile oxide formation, minimizing side reactions such as dimerization.
Michael Addition Reactions: The Power of Conjugate Addition
The electron-deficient exocyclic double bond of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one makes it an excellent Michael acceptor for a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Thia-Michael Addition
Thiols are excellent nucleophiles for conjugate addition to azlactones, leading to the formation of sulfur-containing amino acid precursors. The reaction is often catalyzed by a base.[4]
Caption: General workflow for a Thia-Michael addition.
Protocol 3: Base-Catalyzed Thia-Michael Addition of Thiophenol
This protocol describes the addition of thiophenol to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Materials:
-
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
-
Thiophenol
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
Dissolve 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiophenol (1.1 equivalents) to the solution.
-
Add a catalytic amount of TEA (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: >90%
Causality of Experimental Choices:
-
Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction.
-
TEA is a mild base that deprotonates the thiol to form the more nucleophilic thiophenolate anion, accelerating the conjugate addition.
-
The reaction is typically fast at room temperature due to the high reactivity of the thiolate and the electrophilicity of the azlactone.
| Nucleophile | Catalyst | Solvent | Yield (%) | Reference |
| Thiophenol | TEA | Ethanol | >90 | [4] |
| Benzylamine | None | Neat | ~85 | [5] |
| Malononitrile | Piperidine | Ethanol | 75-85 | N/A |
| Indole | Sc(OTf)₃ | CH₂Cl₂ | 80-95 | N/A |
| Table 1: Representative Michael Additions to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one |
Ring-Opening Reactions: A Gateway to Amino Acids and Peptides
The strained lactone ring of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is susceptible to nucleophilic attack at the C5 carbonyl carbon, leading to ring-opening. This reactivity is fundamental to its application in the synthesis of α,α-disubstituted amino acids and peptides.
Synthesis of α,α-Disubstituted Amino Acids
The Michael adducts formed from the conjugate addition to the azlactone can be hydrolyzed under acidic or basic conditions to yield novel α,α-disubstituted amino acids. This two-step sequence provides a powerful method for accessing amino acids with diverse side chains.[6]
Caption: Synthesis of α,α-disubstituted amino acids.
Protocol 4: Synthesis of a Phenylalanine Derivative via Ring-Opening
This protocol outlines the hydrolysis of the Michael adduct from the addition of a generic nucleophile.
Materials:
-
Michael adduct of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
-
6M Hydrochloric acid or 2M Sodium hydroxide
-
Diethyl ether
Procedure (Acidic Hydrolysis):
-
Suspend the Michael adduct in 6M HCl.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any non-polar impurities.
-
Neutralize the aqueous layer with a suitable base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid to induce precipitation.
-
Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
-
Strong acid (HCl) is required to hydrolyze both the amide and the ester functionalities of the ring-opened intermediate, leading to the free amino acid.
-
Refluxing provides the necessary thermal energy to drive the hydrolysis to completion.
-
Neutralization to the isoelectric point is crucial for the selective precipitation of the zwitterionic amino acid from the aqueous solution.
Asymmetric Synthesis: Controlling Stereochemistry
The development of catalytic asymmetric reactions involving azlactones has been a major focus in recent years, enabling the stereoselective synthesis of chiral amino acids and their derivatives. Organocatalysis has emerged as a particularly powerful strategy for these transformations.[7]
Organocatalyzed Asymmetric Michael Addition
Chiral bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, can activate both the azlactone and the nucleophile, facilitating a highly enantioselective Michael addition.[8] These catalysts typically operate through a network of hydrogen bonds to create a chiral environment around the reactants.
| Catalyst Type | Nucleophile | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| Thiourea | Nitromethane | up to 95:5 | up to 98 | [8] |
| Squaramide | 1,3-Dicarbonyls | >20:1 | up to 99 | [7] |
| Cinchona Alkaloid | Thiol | up to 98:2 | up to 96 | N/A |
| Table 2: Examples of Organocatalyzed Asymmetric Michael Additions |
Conclusion
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one continues to be a workhorse in organic synthesis, offering a rich and diverse reactivity profile. Its ability to participate in cycloadditions, Michael additions, and ring-opening reactions provides synthetic chemists with a powerful toolkit for the construction of complex molecular architectures. The advent of asymmetric catalysis has further expanded the utility of this venerable synthon, enabling the stereocontrolled synthesis of chiral building blocks for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this versatile and enduring molecule.
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Tetrahedron Letters, 2007 , 48(44), 7858-7861. [Link]
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Application Notes and Protocols: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one as a Viscosity-Sensitive Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Power of Molecular Rotors in Cellular Cartography
Within the intricate and dynamic landscape of a living cell, viscosity is a critical biophysical parameter that governs a multitude of processes, from protein folding and aggregation to cellular signaling and transport. Aberrations in cellular viscosity have been implicated in a range of pathologies, including neurodegenerative diseases, diabetes, and cancer.[1] Consequently, the ability to map and quantify intracellular viscosity with high spatial and temporal resolution is of paramount importance in both fundamental cell biology and drug discovery.
Fluorescent molecular rotors have emerged as powerful tools for this purpose.[2][3][4][5] These unique fluorophores exhibit a viscosity-dependent fluorescence quantum yield. In low-viscosity environments, intramolecular rotation around a single bond provides a non-radiative decay pathway, resulting in quenched fluorescence. However, in more viscous or crowded environments, this intramolecular rotation is hindered, forcing the molecule to release its absorbed energy as fluorescence, leading to a significant increase in emission intensity and lifetime.[6][7] This "turn-on" fluorescence response provides a direct and sensitive readout of the local microviscosity.
This application note details the use of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one , a member of the oxazolone family of compounds, as a promising fluorescent probe for viscosity sensing. While the fluorescence of many oxazolone derivatives is weak in solution, their emission can be significantly enhanced by restricting intramolecular rotation, a characteristic feature of molecular rotors.[8]
Probe Profile: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
| Property | Description |
| Chemical Name | 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one |
| Synonyms | 4-Benzylidene-2-methyl-5(4H)-oxazolone |
| CAS Number | 881-90-3 |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Structure | NOOCH₃ |
Mechanism of Viscosity Sensing
The fluorescence of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism, a hallmark of many molecular rotors.[6] Upon photoexcitation, the molecule transitions to an excited state where there is a degree of charge separation between the electron-donating and electron-accepting moieties. In a low-viscosity environment, the phenyl and oxazolone rings can freely rotate relative to each other, leading to a non-emissive TICT state and subsequent non-radiative decay. However, in a viscous medium, this rotation is hindered, which restricts the formation of the TICT state. As a result, the molecule is more likely to return to the ground state via radiative decay, leading to a significant increase in fluorescence intensity and lifetime.
Figure 1: Mechanism of viscosity-dependent fluorescence.
Photophysical Properties (Estimated)
While detailed photophysical data for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one are not extensively reported, based on the behavior of structurally similar oxazolone derivatives, the following properties can be anticipated. It is crucial to experimentally determine these values for precise quantitative analysis.
| Parameter | Estimated Value/Characteristic | Rationale |
| Excitation Max (λex) | ~380 - 420 nm | Based on the absorption spectra of similar benzylidene-oxazolone structures. |
| Emission Max (λem) | ~450 - 550 nm | Emission is expected to be in the blue-green to green region of the spectrum. |
| Stokes Shift | Moderate to Large | A significant Stokes shift is characteristic of molecular rotors undergoing TICT. |
| Quantum Yield (Φ) | Low in low viscosity solvents (e.g., water, methanol), High in high viscosity solvents (e.g., glycerol, ethylene glycol) | The core principle of molecular rotors. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can be achieved via the Erlenmeyer-Plöchl reaction.
Figure 2: Synthesis workflow.
Materials:
-
N-acetylglycine
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine N-acetylglycine (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (0.5 equivalents).
-
Add acetic anhydride (2.5 equivalents) to the mixture.
-
Heat the reaction mixture at 100°C for 1-2 hours with stirring.
-
Allow the mixture to cool to room temperature.
-
Slowly add ethanol to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Viscosity Titration and Calibration
To quantify the relationship between the fluorescence of the probe and viscosity, a calibration curve must be generated using a series of solvents with known viscosities.
Materials:
-
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
-
Methanol-glycerol mixtures of varying ratios (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol by volume)
-
Spectrofluorometer
-
Viscometer
Procedure:
-
Prepare a stock solution of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Prepare a series of methanol-glycerol mixtures with varying volume ratios.
-
Measure the viscosity of each methanol-glycerol mixture using a viscometer at a controlled temperature.
-
For each viscosity standard, prepare a solution of the probe at a final concentration of 1-10 µM.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength determined from the absorption spectrum (estimated to be around 400 nm).
-
Plot the logarithm of the fluorescence intensity (or fluorescence lifetime) against the logarithm of the viscosity. This relationship is described by the Förster-Hoffmann equation: log(I) = C + x * log(η) where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is the sensitivity coefficient.[9][10]
-
Perform a linear fit to the data to obtain the calibration curve and the sensitivity coefficient x.
Protocol 3: Live-Cell Imaging of Intracellular Viscosity
This protocol outlines the general steps for using 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one to visualize and quantify viscosity in living cells using Fluorescence Lifetime Imaging Microscopy (FLIM).
Figure 3: Live-cell viscosity imaging workflow.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one stock solution (1 mM in DMSO)
-
Fluorescence microscope equipped with a FLIM system (e.g., TCSPC)
-
Live-cell imaging chamber
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy and allow them to adhere and grow to the desired confluency.
-
Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in serum-free medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. d. After incubation, wash the cells twice with warm PBS to remove any excess probe. e. Add fresh, pre-warmed complete culture medium to the cells.
-
FLIM Imaging: a. Place the dish or slide in the live-cell imaging chamber on the microscope stage, maintaining the temperature at 37°C and a 5% CO₂ atmosphere. b. Excite the probe using a pulsed laser at the appropriate wavelength (e.g., ~405 nm). c. Collect the fluorescence emission using a suitable bandpass filter. d. Acquire FLIM data using the TCSPC system. Ensure sufficient photon counts for accurate lifetime determination.
-
Data Analysis: a. Analyze the FLIM data using appropriate software to determine the fluorescence lifetime for each pixel.[11][12][13] b. Use the in vitro calibration curve (from Protocol 2) to convert the measured fluorescence lifetimes into viscosity values for each pixel. c. Generate a pseudo-colored viscosity map of the cell, where different colors represent different viscosity values.
Data Interpretation and Troubleshooting
-
Heterogeneous Viscosity: Expect to observe variations in viscosity across different cellular compartments. For example, the cytoplasm is generally less viscous than lipid droplets or the membranes of organelles.
-
Phototoxicity: Molecular rotors, like other fluorescent probes, can induce phototoxicity upon prolonged or high-intensity illumination. Use the lowest possible laser power and exposure times to minimize this effect.
-
Probe Aggregation: At high concentrations, the probe may aggregate, leading to artifacts in the fluorescence signal. Optimize the probe concentration to ensure it remains in a monomeric state.
-
Environmental Sensitivity: Be aware that the fluorescence of some molecular rotors can also be sensitive to polarity and temperature.[1] It is advisable to perform control experiments to assess the influence of these factors if significant changes are expected in your experimental system.
Conclusion
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one represents a promising, readily synthesizable fluorescent probe for the investigation of intracellular microviscosity. Its function as a molecular rotor allows for a "turn-on" fluorescence response in viscous environments, providing a sensitive and quantitative readout of this crucial biophysical parameter. The protocols provided herein offer a comprehensive guide for the synthesis, calibration, and application of this probe in live-cell imaging, enabling researchers to explore the intricate role of viscosity in cellular function and disease.
References
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ISS. (n.d.). FLIM Analysis using the Phasor Plots. Retrieved from [Link]
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Horiba. (n.d.). Visualising local viscosity using fluorescence lifetime microscopy. Retrieved from [Link]
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Asadipour, B., Gottlieb, D., Kostina, P., Ung, T. P. L., & Stringari, C. (2024, October 28). Interactive phasor analysis of FLIM data using FLUTE [Video]. YouTube. [Link]
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- Chen, Y., Zhao, Y., & Liu, B. (2021). Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. RSC advances, 11(13), 7531-7536.
- Zhou, K., Ren, M., Deng, B., & Lin, W. (2017). Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. New Journal of Chemistry, 41(20), 11507-11511.
- Wang, H., Cai, F., Zhou, L., & Li, D. (2019). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Molecules, 24(16), 2962.
- Kuimova, M. K. (2012). Mapping of intracellular viscosity in live cells: a fluorescent molecular rotor approach. Physical Chemistry Chemical Physics, 14(39), 13384-13393.
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- Lou, Z., Han, T., & Li, P. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry–A European Journal, 24(31), 7763-7779.
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Application Notes & Protocols: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in Medicinal Chemistry
Abstract
The 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a core structure also known as an azlactone, represents a class of privileged scaffolds in medicinal chemistry.[1] Its unique chemical architecture, characterized by a five-membered heterocyclic ring with multiple reactive sites, serves as a versatile template for the synthesis of a diverse array of bioactive molecules.[2] This guide provides an in-depth exploration of this scaffold, detailing its synthesis, key biological applications, and mechanistic insights. We present validated, step-by-step protocols for both the chemical synthesis of the core molecule and a representative in vitro biological assay to assess its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the oxazolone scaffold for the discovery of novel therapeutic agents.
The Oxazolone Scaffold: A Versatile Core in Drug Discovery
Oxazolones, or azlactones, are five-membered heterocyclic compounds whose chemical versatility has made them a subject of intense interest.[3] The core structure of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one features several key reactive sites: the C5-carbonyl group, the exocyclic C4-double bond, and the potential for substitution on the C2-methyl and the C4-phenylmethylene groups.[1][4] This inherent reactivity makes oxazolones excellent substrates for a variety of chemical transformations, allowing for the generation of large, structurally diverse compound libraries.[4]
Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anti-HIV, and anticonvulsant properties.[1][2][5] This broad bioactivity profile underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.
Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Synthesis
The classical and most reliable method for synthesizing 4-arylidene-oxazol-5(4H)-ones is the Erlenmeyer-Plöchl synthesis.[6][7][8] This reaction involves the condensation of an N-acylglycine (such as N-acetylglycine) with an aromatic aldehyde (in this case, benzaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.[5]
Causality: Acetic anhydride serves a dual purpose: it acts as the solvent and facilitates the intramolecular cyclization of N-acetylglycine to form the intermediate 2-methyl-oxazol-5(4H)-one. This intermediate possesses acidic protons at the C4 position, which are readily abstracted by the sodium acetate base to form a reactive enolate. This enolate then undergoes a Perkin-type condensation with benzaldehyde, followed by elimination of water, to yield the thermodynamically stable (Z)-isomer of the final product.[9]
Workflow for Erlenmeyer-Plöchl Synthesis
Caption: Workflow for the Erlenmeyer-Plöchl synthesis of the target oxazolone.
Step-by-Step Protocol
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-acetylglycine (5.85 g, 50 mmol), benzaldehyde (5.3 g, 50 mmol), anhydrous sodium acetate (2.05 g, 25 mmol), and acetic anhydride (15 mL).
-
Reaction: Heat the mixture in a water bath or heating mantle at 100°C with continuous stirring for 1-2 hours. The solution will turn yellow/orange as the product forms.
-
Precipitation: After the heating period, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes. Add 30-40 mL of cold ethanol to the cooled, viscous mixture and stir vigorously to break up the solid mass. The product should precipitate as a yellow crystalline solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid crystals thoroughly with cold water to remove any unreacted sodium acetate and acetic anhydride, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure, yellow needles of 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one.
-
Characterization: Dry the purified product and confirm its identity and purity using techniques such as melting point determination, FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Key Biological Activities & Applications
The versatility of the oxazolone scaffold is evident in the wide range of biological activities exhibited by its derivatives. Modifications, particularly on the phenyl ring at the C4-position and the substituent at the C2-position, can significantly modulate the pharmacological profile.[2][10]
Anticancer Activity
Numerous oxazolone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][11] The mechanism often involves the inhibition of key cellular processes required for tumor growth and survival. For instance, certain derivatives have been shown to act as inhibitors of enzymes like histone deacetylases (HDACs) or protein kinases, leading to cell cycle arrest and apoptosis.[12][13]
Antimicrobial Activity
The oxazolone core is also a promising scaffold for the development of new antimicrobial agents.[14][15] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][16] The proposed mechanisms can include the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.
Anti-inflammatory Activity
Several oxazolone analogs have been investigated as anti-inflammatory agents.[17][18] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a key role in the inflammatory cascade.[5][18] Some derivatives have also shown inhibitory activity against lipoxygenase (LOX).[17][19]
Table 1: Representative Biological Activities of Oxazolone Derivatives
| Derivative/Modification | Biological Activity | Target Cell Line / Organism | Potency (IC₅₀ / MIC) | Reference |
| 4-(4-Nitrobenzylidene)-2-phenyloxazolone | Anticancer | HepG2 (Liver Cancer) | IC₅₀ = 6.39 µg/mL | [4] |
| 4-(4-Methoxybenzylidene)-2-phenyloxazolone | Anticancer | HepG2 (Liver Cancer) | IC₅₀ = 8.53 µg/mL | [4] |
| 4-(4-Chlorobenzylidene)-2-phenyloxazolone | Anticancer | PC3 (Prostate Cancer) | IC₅₀ = 7.27 µg/mL | [4] |
| 2-Phenyl-4-(ethoxymethylene)-oxazolone | Antibacterial | Streptococcus pyogenes | Good Activity | [2] |
| Bisbenzamide derivative (from oxazolone) | Anti-inflammatory | Lipoxygenase (Enzyme) | IC₅₀ = 41 µM | [17][19] |
| 2-Methyl-4-cinnamylidene-oxazolone | Enzyme Inhibition | Tyrosinase (Enzyme) | IC₅₀ = 1.23 µM | [2] |
Mechanistic Insights & Structure-Activity Relationships (SAR)
The biological activity of oxazolone derivatives is intrinsically linked to their chemical structure. The planar nature of the 4-phenylmethylene-oxazolone core allows for effective interaction with the active sites of enzymes and receptors.
Key SAR Insights:
-
C4-Substituent: The nature and position of substituents on the C4-phenylmethylene ring are critical determinants of activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) can significantly influence potency and selectivity, likely by altering the electronic properties of the molecule and its ability to form key interactions (e.g., hydrogen bonds, π-π stacking) with the biological target.[2][4]
-
C2-Substituent: The group at the C2-position also plays a role in modulating activity. While the 2-methyl group is common, replacing it with larger or different functional groups can impact steric hindrance and binding affinity.[3]
-
Reactivity: The electrophilic nature of the exocyclic double bond and the C5-carbonyl group can lead to covalent interactions with nucleophilic residues (e.g., cysteine) in the active site of target enzymes, resulting in irreversible inhibition.[20]
Example Pathway: COX-2 Inhibition in Inflammation
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Oxazolone derivatives can act as COX-2 inhibitors, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[18]
Caption: Inhibition of the COX-2 pathway by an oxazolone derivative.
Protocol: In Vitro Biological Evaluation (MTT Cytotoxicity Assay)
To assess the anticancer potential of newly synthesized oxazolone derivatives, the MTT assay is a robust and widely used colorimetric method.[21] It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer.[23]
Step-by-Step Protocol
-
Cell Seeding:
-
Culture a suitable cancer cell line (e.g., HepG2, MCF-7) to ~80% confluency.
-
Trypsinize and resuspend the cells in a fresh complete medium. Perform a cell count using a hemocytometer.
-
Seed 100 µL of the cell suspension (containing 5,000-10,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a stock solution of the test oxazolone derivative in DMSO. Make a series of serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include "vehicle control" wells (cells treated with medium containing the same concentration of DMSO) and "untreated control" wells (cells in fresh medium only).
-
Incubate the plate for another 24, 48, or 72 hours.[22]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[22]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[22][23]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
The 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction and the vast chemical space accessible through its derivatization provide fertile ground for the discovery of novel therapeutic agents. The diverse biological activities reported for its analogs, ranging from anticancer to anti-inflammatory, highlight its potential to address a multitude of diseases. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and exploit the full therapeutic potential of this privileged chemical scaffold.
References
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- Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. (2018).
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia.
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- MTT Assay Protocol for Cell Viability and Prolifer
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
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- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry.
- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). International Journal of Modern Organic Chemistry.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry.
- 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). Molecules.
- Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (2021). Journal of Medicinal Chemistry.
- Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. (2023). Molecules.
- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2023). Scientific Reports.
- Application of oxazolone in synthesis of new heterocycle containing 5-imidazolone moiety as potent pharmacologically active scaffold. (2021). World Journal of Pharmaceutical Research.
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2023). Archiv der Pharmazie.
- Benzoxazole Derivatives as Kinase Inhibitors for Anticancer Drug Discovery: A Comprehensive Review. (2024).
- 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). PMC.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules.
- Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2021). Molecules.
- Oxazole-Based Compounds As Anticancer Agents. (2018). Current Medicinal Chemistry.
- 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. (2012). Organic & Biomolecular Chemistry.
- 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). PubMed.
- Erlenmeyer Azlactones. Synthesis, Reactions and Biological Activity. (2013).
- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (n.d.). CORE.
- 5(4 H )-oxazolones: Synthesis and biological activities. (2020).
- Studies on Synthesis of Some Novel Heterocyclic Azlactone Derivatives and Imidazolinone Derivatives and their Antimicrobial Activity. (2011).
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZLACTONE AND IMIDAZOLINE DERIVATIVES. (n.d.). Indian Journal of Scientific Research.
- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (n.d.).
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry.
- Azlactone Reaction Developments. (2021).
- Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H). (2024).
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The Erlenmeyer-Plöchl Reaction: A Comprehensive Guide to Azlactone Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Date: January 17, 2026
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Plöchl in 1883 and extensively studied by Erlenmeyer, the Erlenmeyer-Plöchl reaction is a cornerstone of heterocyclic chemistry for the synthesis of azlactones (also known as oxazolones).[1] These five-membered heterocyclic compounds are pivotal intermediates in the synthesis of α-amino acids, peptides, and various biologically active molecules, including herbicides, fungicides, and potential drug candidates.[2][3] The reaction's robustness and versatility have sustained its relevance, with modern adaptations enhancing its efficiency and environmental compatibility.[4][5] This guide provides an in-depth exploration of the Erlenmeyer-Plöchl reaction, detailing its mechanism, offering comprehensive experimental protocols, and discussing its applications in contemporary research and development.
Core Principles: Unraveling the Reaction Mechanism
The Erlenmeyer-Plöchl reaction is fundamentally a condensation reaction between an N-acylglycine (most commonly hippuric acid) and an aldehyde or ketone.[4][6] The process is typically facilitated by a dehydrating agent, acetic anhydride, and a weak base, such as sodium acetate.[4][6] The reaction proceeds through two key stages:
-
Cyclization to form the Oxazolone Intermediate: In the presence of acetic anhydride, the N-acylglycine undergoes intramolecular cyclization to form a 2-substituted-5(4H)-oxazolone.[4][6] This intermediate is a critical component as it possesses acidic protons at the C-4 position.[6]
-
Perkin-Type Condensation: The oxazolone intermediate then undergoes a Perkin-type condensation with the aldehyde or ketone. The base (sodium acetate) deprotonates the C-4 position of the oxazolone, creating a nucleophilic enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water, driven by the acetic anhydride, yields the final unsaturated 4-benzylidene-2-phenyl-5(4H)-oxazolone (azlactone).[2][6]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for a classical Erlenmeyer-Plöchl reaction.
Caption: A generalized workflow for the synthesis of azlactones via the Erlenmeyer-Plöchl reaction.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolone, a classic example of the Erlenmeyer-Plöchl reaction.
Protocol 1: Classical Thermal Synthesis
This protocol represents the traditional and widely used method for azlactone synthesis.
Materials:
-
Hippuric acid
-
Benzaldehyde
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine hippuric acid (1.0 eq), benzaldehyde (1.0-1.2 eq), and anhydrous sodium acetate (1.0-1.5 eq).[4]
-
Rationale: Anhydrous sodium acetate is crucial as it acts as the base to facilitate the condensation. Excess benzaldehyde can be used to ensure complete consumption of the hippuric acid. The solid reactants should be finely powdered and mixed to ensure homogeneity.
-
-
Addition of Acetic Anhydride: To the solid mixture, add acetic anhydride (3.0-5.0 eq).[4]
-
Rationale: Acetic anhydride serves as both the solvent and the dehydrating agent, driving the cyclization and condensation steps by removing the water formed during the reaction.
-
-
Heating and Reaction: Attach a reflux condenser and heat the reaction mixture in an oil bath or on a heating mantle to 80-100 °C for 1-2 hours with continuous stirring.[4]
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The specified temperature range is optimal for the formation of the azlactone while minimizing side reactions.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., diethyl ether:pentane, 55:45).[2][4]
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the completion of the reaction.
-
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Slowly add ethanol to the reaction mixture while stirring.[4]
-
Rationale: The addition of ethanol serves two purposes: it quenches the excess acetic anhydride by converting it to ethyl acetate and acetic acid, and it decreases the solubility of the azlactone product, causing it to precipitate out of the solution.
-
-
Isolation and Purification: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This modern variation offers a more rapid and environmentally friendly approach to azlactone synthesis.[4]
Materials:
-
Hippuric acid
-
Aromatic aldehyde
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Microwave-safe reaction vessel
-
Microwave reactor
Procedure:
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix hippuric acid (1.0 eq), the aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (1.0 eq).[4]
-
Reagent Addition: Add a minimal amount of acetic anhydride (2-3 eq) to the mixture.[4]
-
Rationale: This method aims to be solvent-free, so only a small amount of acetic anhydride is used as the dehydrating agent.
-
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 2-10 minutes.[4]
-
Rationale: Microwave irradiation provides rapid and efficient heating, significantly reducing the reaction time compared to conventional heating.
-
-
Work-up: After cooling, the product can be isolated and purified as described in the classical protocol.
Quantitative Data: A Comparative Overview
The yield and reaction time of the Erlenmeyer-Plöchl reaction are influenced by the substrates and reaction conditions. The following table summarizes representative data for the synthesis of various 4-arylmethylidene-2-phenyl-5(4H)-oxazolones.
| Aromatic Aldehyde | Reaction Method | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Classical | 1-2 | 66-89 | [4] |
| 4-Chlorobenzaldehyde | Classical | 1-2 | High | [4] |
| 4-Nitrobenzaldehyde | Classical | 1-2 | High | [4] |
| Various Aromatic Aldehydes | Microwave-Assisted | 0.03-0.17 (2-10 min) | Good to Moderate | [3][4] |
| Aliphatic Aldehydes | Alumina-catalyzed | - | < 30 | [2] |
Safety Precautions: Handling Acetic Anhydride
Acetic anhydride is a corrosive, flammable, and lachrymatory substance that requires careful handling.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).[9][10]
-
Ventilation: All work with acetic anhydride must be conducted in a well-ventilated chemical fume hood to avoid inhalation of its vapors.[9][10]
-
Handling: Acetic anhydride reacts violently with water, so it should be kept away from moisture.[7][8] Use spark-proof tools and avoid open flames or hot surfaces in the vicinity.[7][11]
-
Spills: In case of a small spill, it can be absorbed with an inert material like diatomaceous earth.[9] For larger spills, follow institutional safety protocols.
-
First Aid: If acetic anhydride comes into contact with the skin, immediately flush the affected area with copious amounts of water.[8] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention for any significant exposure.
Applications in Drug Development
The azlactone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. These compounds have demonstrated diverse pharmacological activities, including:
-
Antimicrobial and Antifungal Agents [5]
-
Anti-inflammatory and Analgesic Properties [5]
-
Anticancer and Antidiabetic Potential [5]
-
Enzyme Inhibitors [4]
The Erlenmeyer-Plöchl reaction provides a straightforward and efficient route to generate libraries of azlactone derivatives for screening and lead optimization in drug discovery programs.[4]
Conclusion
The Erlenmeyer-Plöchl reaction, despite its long history, remains a powerful and indispensable tool in organic synthesis. Its ability to generate structurally diverse and biologically relevant azlactones makes it a valuable methodology for researchers in academia and the pharmaceutical industry. By understanding the underlying mechanism and adhering to established protocols and safety measures, scientists can effectively leverage this classic reaction for the development of novel therapeutics and other advanced materials.
References
- The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Developme - Benchchem.
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. Available at: [Link]
-
A simple and efficient method for the synthesis of Erlenmeyer azlactones - Research Repository UCD. Available at: [Link]
-
Progress in the Synthesis of Erlenmeyer Azlactone - ijrti. Available at: [Link]
-
Two-step synthesis of azlactones using conventional methods - ResearchGate. Available at: [Link]
-
A Heterogeneous approach to synthesis of azlactones. Available at: [Link]
-
A plausible mechanism of Erlenmeyer–Plöchl reaction under Bi2Al4O9 catalysis. Available at: [Link]
-
Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Available at: [Link]
-
A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
What safety precautions should you take when working with acetic anhydride? - Quora. Available at: [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand. Available at: [Link]
-
An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method - RSC Publishing. Available at: [Link]
-
Safety Data Sheet: Acetic acid anhydride - Carl ROTH. Available at: [Link]
-
Erlenmeyer–Plöchl azlactone synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction | ACS Omega. Available at: [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Available at: [Link]
-
Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction - Scribd. Available at: [Link]
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- 9. quora.com [quora.com]
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Application Note: High-Purity Isolation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one using Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a key intermediate in synthetic organic chemistry and drug discovery. The methodology centers on flash column chromatography, a widely adopted technique for efficient and rapid purification of organic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough from crude sample analysis to the isolation of the high-purity final product. The causality behind experimental choices, troubleshooting, and self-validating systems are emphasized to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, an azlactone, is a pivotal building block in the synthesis of novel amino acids, peptides, and various heterocyclic compounds. Its versatile reactivity makes it a valuable precursor in the development of new therapeutic agents. The most common synthetic route to this class of compounds is the Erlenmeyer-Plochl reaction, which involves the condensation of N-acetylglycine with benzaldehyde in the presence of a dehydrating agent. While effective, this synthesis often yields a crude product containing unreacted starting materials and byproducts. Therefore, a robust purification method is paramount to ensure the integrity of subsequent synthetic steps and the biological evaluation of its derivatives.
This application note details a systematic approach to the purification of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one using flash column chromatography with a silica gel stationary phase. The principles of this technique, optimization of separation parameters, and a step-by-step protocol are presented.
Physicochemical Properties and Separation Strategy
A successful chromatographic separation hinges on the differential partitioning of the target compound and its impurities between the stationary and mobile phases. This is governed by their respective physicochemical properties.
| Compound | Molecular Weight ( g/mol ) | Polarity (logP) | Key Characteristics |
| 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | 187.19 | 2.003 | Target compound, moderately polar, UV active. |
| Benzaldehyde | 106.12 | 1.48 | Less polar impurity (starting material). |
| N-acetylglycine | 117.10 | -1.2 | Highly polar impurity (starting material). |
| Acetic Anhydride/Acetic Acid | 102.09 / 60.05 | -0.61 / -0.17 | Highly polar byproducts/reagents. |
The significant difference in polarity between the target oxazolone and the starting materials, particularly N-acetylglycine and acetic acid/anhydride, forms the basis of the separation strategy. The moderately polar product is expected to have good mobility in a non-polar/polar solvent system on a polar stationary phase like silica gel, while the highly polar impurities will be strongly retained. The less polar benzaldehyde will elute before the product.
Due to the extended π-conjugation in the 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one scaffold, the compound is UV active, allowing for straightforward visualization on TLC plates under a UV lamp (254 nm) and monitoring of the column elution.[1]
Experimental Workflow
The purification process follows a logical sequence, starting with an initial analysis of the crude mixture by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, followed by preparative separation using flash column chromatography.
Caption: A typical experimental workflow for purification.
Detailed Protocols
Materials and Reagents
-
Crude 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
-
Silica gel (for flash chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F254)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Glass column for flash chromatography
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Collection tubes/flasks
-
Rotary evaporator
Protocol 1: TLC Method Development
Objective: To determine the optimal mobile phase composition for the separation of the target compound from impurities. An ideal solvent system will provide a retention factor (Rƒ) of 0.2-0.4 for the product.
-
Prepare TLC Chambers: Line two to three small TLC chambers with filter paper and add different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). Allow the chambers to saturate for at least 15 minutes.
-
Sample Preparation: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.
-
Spotting the TLC Plate: Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.
-
Developing the TLC Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp at 254 nm. The product, with its conjugated system, should appear as a dark spot.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The optimal mobile phase will show good separation between the product spot and any impurity spots.
Troubleshooting TLC:
-
Streaking: The sample may be too concentrated, or the compound could be degrading on the acidic silica. Dilute the sample or consider adding 0.5% triethylamine to the mobile phase to neutralize the silica.
-
Spots at Baseline: The mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
Spots at Solvent Front: The mobile phase is too polar. Decrease the proportion of ethyl acetate.
Protocol 2: Flash Column Chromatography
Objective: To perform a preparative separation of the target compound from the crude mixture.
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. This "dry loading" method often results in better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the top of the column.
-
Apply gentle pressure (e.g., from a pump or house air) to begin the elution (flash chromatography).
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction in test tubes).
-
-
Monitoring the Separation:
-
Systematically spot every few fractions on a TLC plate.
-
Develop the TLC plate in the mobile phase used for the column.
-
Visualize under UV light to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A sharp melting point determination can also indicate high purity.
Data Interpretation and Troubleshooting
Caption: Troubleshooting common issues in column chromatography.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one from a crude reaction mixture. By systematically developing the chromatographic conditions using TLC and employing flash column chromatography, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for its successful application in drug discovery and development. The principles and troubleshooting guidance provided herein are broadly applicable to the purification of other moderately polar organic compounds.
References
Sources
Application Notes & Protocols: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one as a Versatile Intermediate in Drug Discovery
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. This oxazolone, also known as an azlactone, is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its rigid, heterocyclic scaffold and reactive exocyclic double bond make it an ideal starting point for the synthesis of a diverse array of bioactive molecules.[1][3] This guide details the foundational Erlenmeyer-Plöchl synthesis, protocols for derivatization through nucleophilic ring-opening, and highlights its application in the discovery of novel therapeutic agents, including enzyme inhibitors and anticancer compounds.[4][5][6]
Introduction: The Significance of the Oxazolone Scaffold
The 5(4H)-oxazolone ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][4][5] 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a prominent member of this class, serves as a versatile building block. Its synthesis is readily achievable through the classic Erlenmeyer-Plöchl reaction.[7][8][9] The reactivity of the oxazolone ring, particularly its susceptibility to nucleophilic attack, allows for facile diversification, leading to libraries of compounds for biological screening.[3][10] The exocyclic double bond also provides a handle for further chemical transformations, including cycloaddition reactions.[1][11] This combination of straightforward synthesis and high reactivity underscores its importance as an intermediate in the quest for new drug candidates.[12][13]
Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
The primary and most established method for synthesizing 4-substituted-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[7][8][14] This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base, such as sodium acetate.[14] The acetic anhydride acts as both a dehydrating and cyclizing agent.
Underlying Mechanism: Erlenmeyer-Plöchl Reaction
The reaction proceeds through several key steps. First, N-acetylglycine is cyclized by acetic anhydride to form the saturated 2-methyl-5(4H)-oxazolone. This intermediate possesses acidic protons at the C-4 position. In the presence of a base (sodium acetate), a carbanion is formed, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in an aldol-type condensation. Subsequent dehydration of the aldol adduct yields the thermodynamically stable (Z)-isomer of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.[9][14]
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established literature methods.[15][16] Researchers should optimize conditions based on their specific laboratory setup.
Materials:
-
N-acetylglycine
-
Benzaldehyde
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol
-
Distilled water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine N-acetylglycine (e.g., 5.85 g, 50 mmol), benzaldehyde (e.g., 5.3 g, 50 mmol), and anhydrous sodium acetate (e.g., 2.05 g, 25 mmol).
-
Addition of Acetic Anhydride: To this mixture, carefully add acetic anhydride (e.g., 10.2 g, 100 mmol) in a fume hood.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture with stirring in a heating mantle to 100°C for 2 hours. The mixture will become a clear, yellow-to-orange solution.
-
Work-up and Isolation: After cooling to room temperature, slowly add cold ethanol to the reaction mixture with stirring. A yellow crystalline solid will precipitate.
-
Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water and then a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven or desiccator. The resulting 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is typically obtained as a yellow crystalline solid.
Characterization Data
The structure of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂[17] |
| Molecular Weight | 187.19 g/mol [1][17] |
| Appearance | Yellow crystalline solid |
| IR (KBr, cm⁻¹) | ~1820 (C=O, lactone), ~1660 (C=N), ~1640 (C=C)[3] |
| ¹H NMR (CDCl₃, δ ppm) | ~2.4 (s, 3H, CH₃), ~7.2-7.6 (m, 6H, Ar-H and C=CH) |
Note: Spectroscopic values are approximate and may vary based on the solvent and instrument used.
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one as a Synthetic Intermediate
The true value of this oxazolone in drug discovery lies in its utility as a versatile scaffold for generating diverse molecular architectures.[1][10] The strained lactone ring is readily opened by various nucleophiles, providing a straightforward route to α,β-dehydroamino acid derivatives and other complex molecules.[3]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, an azlactone derivative, is a critical building block in organic synthesis, particularly for developing novel amino acids, peptides, and various heterocyclic compounds with potential therapeutic applications.[1][2][3][4] Its utility in drug discovery and medicinal chemistry necessitates rigorous characterization to confirm its structural integrity, purity, and physicochemical properties. This guide provides a detailed overview of the primary analytical techniques and protocols required for the unambiguous characterization of this compound, ensuring data reliability for subsequent research and development.
Introduction and Foundational Properties
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a heterocyclic compound typically synthesized via the Erlenmeyer azlactone synthesis.[1] The molecule features a core oxazolone ring, a methyl group at the 2-position, and an exocyclic phenylmethylene group at the 4-position. This conjugated system is responsible for many of its characteristic spectroscopic properties. A thorough analytical workflow is essential to validate the synthesis and ensure the material's quality for further use.
Compound Profile:
Caption: Chemical structure of the title compound.
Integrated Analytical Workflow
A multi-faceted analytical approach is required for a comprehensive characterization. The following diagram illustrates a logical workflow, starting from the synthesized material to its complete structural and purity assessment.
Caption: Integrated workflow for compound characterization.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure in solution. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For this azlactone, the key is to confirm the presence of the methyl group, the phenyl ring protons, and the diagnostic exocyclic vinyl proton, whose chemical shift confirms the Z/E configuration.[1]
Expected Data & Interpretation:
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Methyl protons (-CH₃) | ~2.4 | Singlet, 3H. |
| Vinyl proton (=CH-) | ~7.2 - 7.4 | Singlet, 1H. Its downfield position is due to deshielding from the conjugated system.[1] | |
| Aromatic protons (-C₆H₅) | ~7.4 - 8.2 | Multiplet, 5H. Protons ortho to the double bond are typically further downfield. | |
| ¹³C NMR | Methyl carbon (-CH₃) | ~15 - 20 | |
| C2 (Oxazolone Ring) | ~161 | Confirms the imine carbon within the ring.[6] | |
| C4 (Oxazolone Ring) | ~132 - 135 | Exocyclic double bond carbon within the ring.[6] | |
| C5 (Carbonyl, C=O) | ~166 | Characteristic downfield shift for a lactone carbonyl.[6] | |
| Vinyl carbon (=CH-) | ~130 - 135 | ||
| Aromatic carbons (-C₆H₅) | ~128 - 134 | Multiple signals expected. |
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[2]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer acquisition time and more scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Expertise: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this azlactone, the most critical absorptions are the C=O stretch of the lactone and the C=N stretch of the oxazole ring, which are definitive for this class of compounds.[7]
Expected Data & Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |
| Lactone Carbonyl (C=O) | ~1750 - 1780 | Stretching | Strong, sharp peak. Confirms the oxazolone ring's carbonyl group.[1] |
| Imine (C=N) | ~1650 - 1660 | Stretching | Confirms the endocyclic C=N bond.[2][7] |
| Alkene (C=C) | ~1600 | Stretching | Corresponds to the exocyclic double bond conjugated with the phenyl ring.[1] |
| Aromatic C-H | >3000 | Stretching | Weak to medium bands confirming the phenyl group. |
| Aliphatic C-H | <3000 | Stretching | Confirms the methyl group. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.
Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that produces more fragmentation, offering structural insights.[8]
Expected Data & Interpretation:
| Technique | Ion | Expected m/z | Notes |
| ESI-MS (Positive Mode) | [M+H]⁺ | 188.07 | Confirms the molecular weight (187.19 + 1.008). |
| [M+Na]⁺ | 210.05 | Often observed as an adduct. | |
| EI-MS | [M]⁺ | 187 | Molecular ion peak. |
| [M-CO]⁺ | 159 | A common fragmentation pathway for oxazolones is the loss of carbon monoxide.[8] | |
| [C₈H₇]⁺ | 103 | Corresponds to the benzoyl fragment, a common fragment in these structures. |
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Set the mass spectrometer to positive ion detection mode.
-
Calibrate the instrument using a standard calibration solution.
-
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Identify the [M+H]⁺ and other relevant adducts to confirm the molecular weight.
Chromatographic and Other Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Principle & Expertise: HPLC is the cornerstone technique for determining the purity of a compound. A reversed-phase method separates compounds based on their hydrophobicity. The compound is injected into a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. Purity is assessed by the area percentage of the main peak.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% formic acid for better peak shape.[9][10]
-
Gradient Example: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength where the compound absorbs strongly (e.g., determined by UV-Vis spectroscopy, likely >300 nm).[11]
-
Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
UV-Visible Spectroscopy
Principle & Expertise: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extensive conjugation in 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one results in characteristic absorption maxima (λmax).[11]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Acquisition: Record the spectrum from 200 to 600 nm in a quartz cuvette.
-
Expected Result: Expect strong absorption bands above 300 nm due to the π-π* transitions of the conjugated system.[11]
X-ray Crystallography
Principle & Expertise: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. This is the gold standard for structural confirmation.[12]
Protocol: This technique requires the growth of high-quality single crystals, which can be achieved through methods like slow evaporation of a saturated solution. The crystal is then mounted on a diffractometer to collect diffraction data.
Conclusion
The robust characterization of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is achieved through a synergistic combination of analytical techniques. NMR and MS provide definitive structural confirmation and molecular weight. FT-IR offers rapid functional group identification, while HPLC is essential for quantifying purity. Together, these methods provide a self-validating system, ensuring that the material is of sufficient quality for its intended use in research and drug development, thereby upholding the principles of scientific integrity and reproducibility.
References
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Icli, S., et al. (1994). Nmr, absorption and fluorescence parameters of azlactones. Spectroscopy Letters, 27(9), 1115-1128. Available from: [Link]
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NIST. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook. Available from: [Link]
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ResearchGate. 1 H NMR (400 MHz) spectrum of azlactone-functionalized vinylcyclopropane (5) in CDCl 3. Available from: [Link]
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Lemay, A. B., et al. (2015). Formation of a1 Ions Directly from Oxazolone b2 Ions: an Energy-Resolved and Computational Study. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Sohn, W. J., et al. (2012). Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Usher, C., et al. (2024). Characterization of the Oxazolone and Macrocyclic Motifs in the bn (n = 2–5) Product Ions from Collision-Induced Dissociation of Protonated Oligoglycine Peptides with Isomer-Selective, Cryogenic Vibrational Spectroscopy. Journal of the American Society for Mass Spectrometry. Available from: [Link]
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Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available from: [Link]
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Gadhwal, S., et al. (2011). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy. Available from: [Link]
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da Silva, A. F., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega. Available from: [Link]
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SIELC Technologies. Separation of 5(4H)-Oxazolone, 2-phenyl- on Newcrom R1 HPLC column. Available from: [Link]
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Taylor & Francis Online. NMR, Absorption and Fluorescence Parameters of Azlactones. Available from: [Link]
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NIST. 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. NIST Chemistry WebBook. Available from: [Link]
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NIST. 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. NIST Chemistry WebBook. Available from: [Link]
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SpectraBase. Oxazol-5(4H)-one, 4-(4-phenylmethylene)-2-methyl- - Optional[1H NMR] - Spectrum. Available from: [Link]
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Semantic Scholar. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Available from: [Link]
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ResearchGate. Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H). Available from: [Link]
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NIH. 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate. Available from: [Link]
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Der Pharma Chemica. Synthesis and characterization of 3-((5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino)-2-methylquinazolin-4-(3H)-one. Available from: [Link]
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SIELC Technologies. Separation of 5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis[4-[(4-methoxyphenyl)methylene]- on Newcrom R1 HPLC column. Available from: [Link]
-
Gaina, C., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Available from: [Link]
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MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Available from: [Link]
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Sciencemadness.org. Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. Available from: [Link]
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ResearchGate. Azlactone Reaction Developments | Request PDF. Available from: [Link]
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RSC Publishing. Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers. Available from: [Link]
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da Cruz, J. F., et al. (2016). Azlactone Reaction Developments. PubMed. Available from: [Link]
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ResearchGate. Synthesis and characterization of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone and its fluorescent amino acid derivatives. Available from: [Link]
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Application Notes and Protocols for Antimicrobial Activity Screening of Oxazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Oxazolone Scaffolds
Oxazolones, also known as azlactones, are a versatile class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms.[1] The inherent reactivity and diverse substitution possibilities at the C-2 and C-4 positions of the oxazolone ring have made them privileged scaffolds in medicinal chemistry.[2] Beyond their well-documented applications as synthons for amino acids and peptides, oxazolone derivatives have emerged as a promising source of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and notably, antimicrobial properties.[3][4]
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Oxazolone derivatives represent a compelling avenue of investigation in this pursuit. Numerous studies have demonstrated their efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][6] This guide provides a comprehensive overview of the principles and detailed protocols for the systematic screening of oxazolone derivatives for their antimicrobial activity, designed to equip researchers in drug discovery and development with the necessary tools to effectively evaluate this important class of compounds.
I. Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the effectiveness of a compound against a specific microorganism. For novel synthetic compounds like oxazolone derivatives, a tiered approach is typically employed, starting with qualitative screening to identify active compounds, followed by quantitative assays to determine the potency.
Causality Behind Experimental Choices: The Importance of Standardization
Reproducibility and accuracy are the cornerstones of reliable antimicrobial susceptibility data. Standardization of methodologies is therefore paramount. Key factors that are meticulously controlled include the growth medium, the inoculum density of the microorganism, and the incubation conditions.
-
Choice of Medium: Mueller-Hinton Broth/Agar. Mueller-Hinton medium is the gold standard for routine antimicrobial susceptibility testing for several evidence-based reasons.[1][2] It has a consistent and well-defined composition, which ensures good batch-to-batch reproducibility.[2] Furthermore, it is low in inhibitors of common antimicrobial agents (e.g., sulfonamides and trimethoprim) and supports the growth of most non-fastidious pathogens.[1] Its loose agar structure also allows for the uniform diffusion of antimicrobial agents.[1]
-
Inoculum Standardization: The McFarland Standard. The density of the bacterial or fungal suspension used for inoculation must be consistent to ensure that the test results are comparable. The McFarland turbidity standards, typically a 0.5 McFarland standard, provide a reference for adjusting the inoculum to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]
II. Experimental Protocols
A. Preparation of Test Compounds and Controls
The accurate preparation of stock solutions of the oxazolone derivatives is a critical first step. Due to the often hydrophobic nature of synthetic compounds, careful consideration of solubility is required.
Protocol 1: Preparation of Oxazolone Derivative Stock Solutions
-
Solvent Selection: Initially, attempt to dissolve the oxazolone derivative in sterile deionized water. If the compound has poor aqueous solubility, use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[8]
-
Expert Insight: It is crucial to limit the final concentration of DMSO in the assay to ≤1% (v/v), as higher concentrations can exhibit antimicrobial activity and affect cell growth, leading to false-positive results.[9]
-
-
Stock Solution Preparation: Accurately weigh the oxazolone derivative and dissolve it in the chosen solvent to the desired stock concentration.
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in sterile, airtight vials at -20°C or below. Avoid repeated freeze-thaw cycles.
Controls:
-
Positive Control: A well-characterized antibiotic with known activity against the test organisms (e.g., ciprofloxacin for bacteria, fluconazole for fungi).[10][11]
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO at the same final concentration used in the test wells).[9]
-
Growth Control: Medium inoculated with the microorganism, without any test compound.
-
Sterility Control: Medium without any inoculum or test compound.
B. Qualitative Antimicrobial Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening tool to identify oxazolone derivatives with potential antimicrobial activity.[12] This method is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Protocol 2: Agar Well Diffusion Assay
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° after each application to ensure uniform coverage. c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Well Preparation and Sample Addition: a. Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer. b. Carefully pipette a fixed volume (e.g., 50-100 µL) of the oxazolone derivative solution into each well. Also, add the positive and negative controls to separate wells on the same plate.
-
Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for most bacteria. For fungi, incubate at 25-30°C for 24-48 hours or longer, depending on the growth rate of the organism.
-
Data Collection and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). b. A zone of inhibition around the well containing the oxazolone derivative indicates antimicrobial activity. The larger the zone diameter, the more potent the compound.
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the Agar Well Diffusion Assay.
C. Quantitative Antimicrobial Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
For compounds that show activity in the initial screen, the broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] This method is more quantitative and provides a better measure of the potency of the oxazolone derivative.
Protocol 3: Broth Microdilution Assay
-
Preparation of Compound Dilutions: a. In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2 through 12 of each row to be used. b. Add 100 µL of the highest concentration of the oxazolone derivative to be tested (prepared in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculum Preparation: a. Prepare a 0.5 McFarland standard suspension of the test organism as described in Protocol 2. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plate: a. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to wells 1 through 11. This will bring the final volume in these wells to 100 µL. b. Add 50 µL of sterile CAMHB to well 12 to serve as the sterility control.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates are typically incubated at 25-30°C for 24-48 hours.
-
Data Collection and Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxazolone derivative in which there is no visible growth (i.e., the well is clear). b. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Assay for MIC Determination.
III. Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner to allow for easy comparison of the activity of different oxazolone derivatives.
Table 1: Example of Antimicrobial Activity Data for Oxazolone Derivatives
| Compound ID | Test Organism | Agar Well Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |
| OXA-001 | Staphylococcus aureus ATCC 25923 | 18 | 16 |
| Escherichia coli ATCC 25922 | 12 | 64 | |
| Candida albicans ATCC 10231 | No Zone | >128 | |
| OXA-002 | Staphylococcus aureus ATCC 25923 | 22 | 8 |
| Escherichia coli ATCC 25922 | 15 | 32 | |
| Candida albicans ATCC 10231 | 14 | 64 | |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 25 | 1 |
| Escherichia coli ATCC 25922 | 30 | 0.5 | |
| Fluconazole | Candida albicans ATCC 10231 | 28 | 2 |
IV. Mechanism of Action: A Look into Oxazolidinone Antibacterials
While the precise molecular targets for many novel oxazolone derivatives are still under investigation, insights can be drawn from the well-studied oxazolidinone class of antibiotics, such as linezolid. Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[12][14] This binding prevents the formation of the initiation complex, a critical step in protein synthesis.[14] This unique mechanism of action means that there is no cross-resistance with other protein synthesis inhibitors.[14] It is plausible that some antimicrobial oxazolone derivatives may share a similar mechanism, though further research is required to elucidate the specific interactions and targets for each new compound.
V. Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No zones of inhibition for active compounds in agar well diffusion | - Compound has poor solubility and did not diffuse through the agar. - Inoculum was too heavy. | - Use a cosolvent system (e.g., with a low percentage of DMSO) to improve solubility. - Ensure the inoculum is standardized to a 0.5 McFarland standard. |
| Inconsistent MIC values in broth microdilution | - Inaccurate serial dilutions. - Contamination. - Precipitation of the test compound at higher concentrations.[9][15] | - Use calibrated pipettes and ensure thorough mixing at each dilution step. - Maintain strict aseptic technique. - Observe the wells for precipitation before inoculation. If precipitation occurs, consider using a different solvent or a lower starting concentration. The use of a viability dye like resazurin can help distinguish between lack of growth and compound precipitation.[9] |
| Growth in the sterility control well | - Contamination of the medium or microtiter plate. | - Discard the results and repeat the assay with fresh, sterile materials. |
| No growth in the growth control well | - Inactive inoculum. - Residual antimicrobial agent in the well. | - Use a fresh culture to prepare the inoculum. - Ensure proper cleaning and sterilization of all equipment. |
VI. Conclusion
The systematic screening of oxazolone derivatives for antimicrobial activity is a critical step in the journey toward developing new therapeutics to combat infectious diseases. The protocols outlined in this guide provide a robust framework for the initial identification and subsequent quantitative evaluation of these promising compounds. By adhering to standardized methodologies, employing appropriate controls, and carefully interpreting the results, researchers can confidently advance the most potent oxazolone derivatives through the drug discovery pipeline.
VII. References
-
Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. Available at: [Link].
-
Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. Ife Journal of Science. Available at: [Link].
-
Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link].
-
Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition. Available at: [Link].
-
Synthesis and Antibacterial Activity of Some Oxazolone Derivatives. ResearchGate. Available at: [Link].
-
Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. SciSpace. Available at: [Link].
-
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. Available at: [Link].
-
Structure-activity relationships governing to the oxazolidinone development. ResearchGate. Available at: [Link].
-
Does anyone know how to fix a microdilution broth assay with cloudy samples? ResearchGate. Available at: [Link].
-
Development in studies on structure-activity relationship of oxazolidinone antibiotics. ResearchGate. Available at: [Link].
-
MIC (mg/mL) values for the compounds 4a-c, 5a-d. ResearchGate. Available at: [Link].
-
How do I measure MIC of a compound which is insoluble in broth dilution? ResearchGate. Available at: [Link].
-
Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link].
-
Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research. Available at: [Link].
-
Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. Available at: [Link].
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. Available at: [Link].
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. Available at: [Link].
-
Synthesis, Anti-Bacterial and Anti-Oxidant Activity of Azo-Oxazolone and Their Ring Opening Azo-Benzamide Derivatives. PubMed. Available at: [Link].
-
How to tackle compound solubility issue. Reddit. Available at: [Link].
-
Synthesis & Biological evaluation of Oxazolone derivatives. Current Research in Pharmaceutical Sciences. Available at: [Link].
-
a review on oxazolone, it's method of synthesis and biological activity. ResearchGate. Available at: [Link].
-
Docking and Pharmacokinetic Studies of Oxazolone Derivatives of p-Coumaric Acid as Anticancer Agents. Asian Journal of Pharmaceutics. Available at: [Link].
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link].
-
Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. National Institutes of Health. Available at: [Link].
-
Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies. Available at: [Link].
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New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. National Institutes of Health. Available at: [Link].
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of α-Amino Acids from 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Introduction
Unnatural α-amino acids are indispensable building blocks in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can profoundly influence conformation, metabolic stability, and biological activity. Among the versatile precursors for their synthesis, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, an unsaturated azlactone, stands out as a readily accessible and highly reactive intermediate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of α-amino acids utilizing this pivotal starting material. The protocols detailed herein are based on the well-established Erlenmeyer-Plöchl synthesis and subsequent reduction, offering a robust and reliable pathway to a diverse array of α-amino acids.[1][2][3]
The core of this methodology lies in the reactivity of the oxazolone ring and the exocyclic double bond.[4] The synthesis can be conceptually divided into two key stages: the hydrolysis of the oxazolone to yield an α-acylaminoacrylic acid, followed by the reduction of the double bond to furnish the target α-amino acid.[4] This approach allows for the introduction of various substituents at the β-position, making it a powerful tool for generating structural diversity.
PART 1: Mechanistic Insights & Strategic Considerations
A thorough understanding of the underlying reaction mechanism is paramount for successful experimental design and troubleshooting. The conversion of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one to an α-amino acid proceeds through a two-step sequence:
-
Ring-Opening Hydrolysis: The strained 5-membered oxazolone ring is susceptible to nucleophilic attack.[4] Under basic or acidic conditions, water acts as a nucleophile, attacking the carbonyl carbon (C5) of the oxazolone ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to open the ring, yielding an α-acetylamino-β-phenylacrylic acid (an α,β-dehydroamino acid derivative).[4] The stability of the conjugated system in the product drives this reaction forward.
-
Reduction of the Dehydroamino Acid: The resulting α,β-unsaturated amino acid derivative can be reduced to the corresponding saturated α-amino acid. This reduction can be achieved through various methods, with catalytic hydrogenation being the most common and efficient. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, offering a potential avenue for asymmetric synthesis.[5]
Logical Flow of the Synthesis
Caption: Synthetic pathway from oxazolone to phenylalanine.
PART 2: Experimental Protocols
Protocol 1: Synthesis of α-Acetamido-β-phenylacrylic Acid via Hydrolysis
This protocol details the base-catalyzed hydrolysis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Reagent | Commercially Available |
| Deionized Water (H₂O) | High Purity | In-house |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (26.7 mmol) of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 2 hours. The initial yellow suspension should gradually dissolve to form a clear, yellow solution.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot (oxazolone) indicates the completion of the reaction.
-
Acidification: After cooling the reaction mixture to room temperature in an ice bath, carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with constant stirring. A white precipitate of α-acetamido-β-phenylacrylic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is typically in the range of 85-95%.
Protocol 2: Synthesis of N-Acetyl-Phenylalanine via Catalytic Hydrogenation
This protocol describes the reduction of the dehydroamino acid intermediate to the corresponding N-acetylated amino acid.
Materials:
| Reagent/Solvent | Grade | Supplier |
| α-Acetamido-β-phenylacrylic Acid | As synthesized | N/A |
| Palladium on Carbon (Pd/C), 10 wt. % | Catalyst Grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder |
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Glass liner for the reactor
-
Magnetic stirrer and stir bar
-
Celite® filtration aid
Procedure:
-
Catalyst and Substrate Loading: To the glass liner of the hydrogenation apparatus, add 4.0 g (19.5 mmol) of α-acetamido-β-phenylacrylic acid and 0.4 g of 10% Pd/C.
-
Solvent Addition: Add 40 mL of methanol to the liner.
-
Hydrogenation: Place the liner in the Parr apparatus, seal the reactor, and purge with hydrogen gas three times. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (7:3 ethyl acetate/hexane with a trace of acetic acid) for the disappearance of the starting material.
-
Work-up: Carefully vent the hydrogen gas from the reactor. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid. The crude N-acetyl-phenylalanine can be recrystallized from hot water or an ethanol/water mixture to yield a pure product. Expected yields are typically >90%.
Protocol 3: Deprotection to Phenylalanine
This final step involves the removal of the N-acetyl group to yield the free amino acid.
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-Acetyl-Phenylalanine | As synthesized | N/A |
| Hydrochloric Acid (HCl), 6 M | ACS Reagent | Commercially Available |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place 3.0 g (14.5 mmol) of N-acetyl-phenylalanine in a 50 mL round-bottom flask and add 30 mL of 6 M hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (n-butanol:acetic acid:water, 4:1:1) for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl.
-
Purification: The resulting crude phenylalanine hydrochloride can be purified by recrystallization from an ethanol/ether mixture. To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of phenylalanine (pH ~5.5) with a suitable base (e.g., dilute NaOH or NH₄OH). The zwitterionic phenylalanine will precipitate and can be collected by filtration.
PART 3: Data Interpretation & Troubleshooting
Expected Results:
| Step | Product | Expected Yield | Purity (by ¹H NMR) | Key Characterization Data |
| 1 | α-Acetamido-β-phenylacrylic Acid | 85-95% | >95% | ¹H NMR: Signals for vinyl proton, aromatic protons, and acetyl group. IR: C=O and N-H stretches. |
| 2 | N-Acetyl-Phenylalanine | >90% | >98% (after recrystallization) | ¹H NMR: Disappearance of the vinyl proton signal, appearance of aliphatic CH and CH₂ protons. |
| 3 | Phenylalanine | 80-90% | >99% (after recrystallization) | Comparison of spectral data (¹H NMR, ¹³C NMR) with an authentic sample. |
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Hydrolysis (Step 1) | Insufficient reaction time or base concentration. | Increase reflux time to 4 hours or use a higher concentration of NaOH (e.g., 20%). |
| Low Yield in Hydrogenation (Step 2) | Inactive catalyst or insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and increase the hydrogen pressure to 60 psi. |
| Incomplete Deprotection (Step 3) | Insufficient hydrolysis time or acid concentration. | Increase reflux time to 8 hours. Ensure the HCl concentration is 6 M. |
PART 4: Asymmetric Synthesis Considerations
While the described protocol yields a racemic mixture of phenylalanine, the synthesis of enantiomerically enriched amino acids is of significant interest.[6][7] This can be achieved through the asymmetric reduction of the α-acetamido-β-phenylacrylic acid intermediate.[5]
Asymmetric Hydrogenation Workflow
Caption: Asymmetric synthesis of phenylalanine.
This approach typically involves the use of chiral transition metal catalysts, such as rhodium or ruthenium complexes with chiral phosphine ligands (e.g., DIPAMP, BINAP). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
References
-
Metrano, A. J., & Miller, S. J. (2014). Peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives. The Journal of Organic Chemistry, 79(4), 1542–1554. [Link]
-
Li, W., & Zhang, X. (2021). Asymmetric Reduction of Aromatic α-Dehydroamino Acid Esters with Water as Hydrogen Source. ACS Publications. [Link]
-
Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1–8. [Link]
-
Kumar, A., & Singh, S. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460–6486. [Link]
- Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198-239.
- Poor Heravi, M. R. (2009). Erlenmeyer Synthesis of Azlactones by Sonochemical Reaction in Ionic Liquids. Journal of the University of Chemical Technology and Metallurgy, 44(1), 86-90.
- Crawford, M., & Little, W. T. (1959). The Erlenmeyer reaction. Part I. The mechanism of the azlactone synthesis. Journal of the Chemical Society, 722-728.
-
Plöchl, J. (1884). Ueber einige Derivate der Hippursäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616–1624. [Link]
-
Nájera, C., & Sansano, J. M. (2007). Catalytic asymmetric synthesis of α-amino acids. Chemical Reviews, 107(11), 4584–4671. [Link]
-
Baria, B. (2020). Synthesis of amino acid by Erlenmeyer Azlactone Synthesis. YouTube. [Link]
-
Bamboria, N. (2020). Preparation Method of Amino Acids /Erlenmeyer Azalactone Synthesis. YouTube. [Link]
-
Various Authors. (2022). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
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- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Welcome to the technical support center for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis and ultimately improve your reaction yields.
Introduction to the Synthesis
The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, an important azlactone, is most commonly achieved through the Erlenmeyer-Plöchl reaction.[1][2][3] This reaction involves the condensation of N-acetylglycine with benzaldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst, such as sodium acetate.[1][4] The resulting oxazolone is a valuable intermediate in the synthesis of amino acids, peptides, and various biologically active heterocyclic compounds.[1][2]
While the reaction is robust, achieving high yields consistently can be challenging. This guide addresses specific issues you might encounter and provides evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the most critical factors I should investigate?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential. Here are the primary areas to focus on:
1. Reagent Quality and Stoichiometry:
-
Purity of Reactants: Ensure that your N-acetylglycine, benzaldehyde, and acetic anhydride are of high purity. Impurities in benzaldehyde, such as benzoic acid (due to oxidation), can interfere with the reaction.
-
Anhydrous Conditions: The Erlenmeyer-Plöchl reaction is a condensation reaction that releases water. Therefore, anhydrous conditions are crucial. Use freshly fused sodium acetate or ensure it is thoroughly dried before use.[5] Acetic anhydride should be fresh and free from acetic acid, which can result from hydrolysis.
-
Reactant Ratios: The stoichiometry of the reactants is critical. While a 1:1 molar ratio of N-acetylglycine to benzaldehyde is typical, a slight excess of acetic anhydride (2-3 equivalents) is often used to act as both the dehydrating agent and a solvent.[1][5]
2. Reaction Conditions:
-
Temperature Control: The reaction temperature significantly influences the rate and yield. The classical method often involves heating at around 100°C.[5][6] However, prolonged heating at high temperatures can lead to side reactions and decomposition of the product. Careful optimization of the temperature is recommended.
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.[7] Stopping the reaction too early will result in incomplete conversion, while extending it unnecessarily can promote the formation of byproducts.
3. Catalyst Choice and Activity:
-
Base Catalyst: Sodium acetate is the traditional and most common base catalyst.[1][8] However, its basicity can sometimes promote side reactions. Other catalysts, such as lead acetate (especially for aliphatic aldehydes), zinc oxide, or organic bases, have been explored and may offer better yields in specific cases.[8][9][10]
Workflow for Diagnosing Low Yield:
Caption: A systematic workflow for troubleshooting low yields.
FAQ 2: I am observing the formation of a significant amount of side products. What are they, and how can I minimize them?
The most common side reaction is the self-condensation of benzaldehyde, especially in the presence of a relatively strong base like sodium acetate.[11] This can lead to the formation of benzylidene diacetate and other condensation products. Another potential issue is the hydrolysis of the azlactone ring if water is present.
Strategies to Minimize Side Products:
-
Alternative Catalysts: Using a milder catalyst can suppress side reactions. Alumina has been reported as an effective and mild catalyst for this synthesis, often leading to cleaner reactions at room temperature.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times and with fewer side products.[7][12] This is because the rapid heating minimizes the time for side reactions to occur.
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often coupled with microwave irradiation, can be a "green" and efficient method that sometimes reduces byproduct formation.[1][12]
Table 1: Comparison of Catalysts and Conditions for Azlactone Synthesis
| Catalyst | Conditions | Advantages | Disadvantages |
| Sodium Acetate | Conventional Heating (100°C) | Inexpensive, traditional method | Can promote side reactions |
| Alumina | Room Temperature, Dichloromethane | Mild conditions, reduced side products | May require longer reaction times |
| Ytterbium(III) triflate | Solvent-free | Excellent yields under mild conditions | Higher cost of catalyst |
| Zinc Oxide | Acetic Anhydride, Reflux | Efficient for some substrates | May require higher temperatures |
| Microwave Irradiation | Solvent-free, with NaOAc or other catalysts | Rapid reaction, high yields, fewer byproducts | Requires specialized equipment |
FAQ 3: My product seems to be an oil or difficult to crystallize. What are the best practices for purification?
The crude product often precipitates from the reaction mixture upon cooling and the addition of ethanol.[1][5] However, impurities can sometimes hinder crystallization.
Step-by-Step Purification Protocol:
-
Quenching and Precipitation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly add ethanol to precipitate the product and to quench the excess acetic anhydride. Cooling the mixture in an ice bath can maximize precipitation.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol and then with water to remove unreacted starting materials and water-soluble byproducts.[1]
-
Recrystallization: The most common and effective method for purifying 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is recrystallization. Suitable solvents include ethanol or acetic acid.[1] In cases where the product is difficult to separate from the starting aldehyde by column chromatography due to similar Rf values, recrystallization from aqueous acetone can be effective.[11]
Troubleshooting Crystallization:
-
Oiling Out: If the product "oils out" during recrystallization, try using a different solvent system, a more dilute solution, or cooling the solution more slowly.
-
Persistent Impurities: If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary. A mixture of ethyl acetate and n-hexane is a common eluent system.[13]
FAQ 4: Can I use other aldehydes besides benzaldehyde in this reaction?
Yes, the Erlenmeyer-Plöchl reaction is versatile and can be used with a wide range of aromatic, heteroaromatic, and even aliphatic aldehydes.[7][11]
-
Aromatic Aldehydes: Aldehydes with electron-donating groups (e.g., -OCH3, -CH3) are generally more reactive than those with electron-withdrawing groups (e.g., -NO2, -Cl).[8]
-
Aliphatic Aldehydes: The synthesis of azlactones from aliphatic aldehydes can be more challenging as they are often unstable under the classical reaction conditions.[7] Milder methods, such as using alumina as a catalyst at room temperature, have been shown to be more successful for aliphatic aldehydes.[11]
FAQ 5: What is the mechanism of the Erlenmeyer-Plöchl reaction, and how can understanding it help in optimization?
Understanding the reaction mechanism is key to rational optimization. The reaction proceeds in two main stages:
-
Formation of the Oxazolone Ring: N-acetylglycine is first cyclized by acetic anhydride to form 2-methyl-oxazol-5(4H)-one.[1][3]
-
Condensation with the Aldehyde: The base (acetate) abstracts an acidic proton from the C-4 position of the oxazolone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in an aldol-type condensation. Subsequent dehydration yields the final product.[1]
Caption: The general mechanism of the Erlenmeyer-Plöchl reaction.
Optimization Insights from the Mechanism:
-
Base Strength: The base must be strong enough to deprotonate the C-4 position of the oxazolone but not so strong that it promotes self-condensation of the aldehyde. This explains why milder bases can sometimes give cleaner reactions.[11]
-
Dehydrating Agent: Acetic anhydride plays a dual role: it facilitates the initial cyclization and removes the water formed during the final dehydration step, driving the equilibrium towards the product.[14][15] Its presence is crucial for high conversion.
References
-
Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Conway, P. A., Devine, K., & Paradisi, F. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository. Retrieved January 17, 2026, from [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Organic Reactions. Retrieved January 17, 2026, from [Link]
-
Asiri, A. M., & Khan, S. A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Retrieved January 17, 2026, from [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous. (2016). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]
-
A Heterogeneous approach to synthesis of azlactones. (2022). International Journal of Pharmaceutical Research and Applications. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-methyl-9,10-dihydro-4H-benzo[2][3]cyclohepta[1,2-d] oxazol-4-one. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (n.d.). CORE. Retrieved January 17, 2026, from [Link]
-
4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Erlenmeyer-Plochl Azalactone Synthesis Mechanism. (2022). YouTube. Retrieved January 17, 2026, from [Link]
-
also called Erlenmeyer Synthesis: Azlactones are prepared by. (n.d.). Shivaji College. Retrieved January 17, 2026, from [Link]
-
Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. (2015). ACS Publications. Retrieved January 17, 2026, from [Link]
-
5(4 H )-oxazolones: Synthesis and biological activities. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][16] OXAZIN-4-YL) ACETATE DERIV. (n.d.). Rasayan Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. (n.d.). Academe Research Journals. Retrieved January 17, 2026, from [Link]
-
5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Erlenmeyer-Plöchl azlactone and amino acid synthesis. (n.d.). Chemeurope.com. Retrieved January 17, 2026, from [Link]
-
Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
(PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
5(4H)-Oxazolone, 2-methyl-4-(1-methylethylidene). (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
4-( 2'-Hydroxyphenylmethylene)-2-phenyloxazol-5(4H)-one: A Comedy of. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. (n.d.). Retrieved January 17, 2026, from [Link]
-
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
Technical Support Center: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Welcome to the technical support center for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and best practices to navigate the complexities of the Erlenmeyer-Plöchl reaction and ensure a successful synthesis.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental aspects of the synthesis.
Q1: What is the underlying reaction for synthesizing 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one?
The synthesis is achieved through the Erlenmeyer-Plöchl reaction, a process that involves the condensation of an N-acylglycine with an aldehyde.[1][2][3] In this specific case, N-acetylglycine reacts with benzaldehyde in the presence of acetic anhydride and a weak base, typically sodium acetate.[4]
Q2: What are the roles of the key reagents in this synthesis?
Understanding the function of each component is crucial for troubleshooting:
| Reagent | Role |
| N-acetylglycine | The amino acid derivative that provides the core structure for the oxazolone ring.[5] |
| Benzaldehyde | The aromatic aldehyde that condenses with the intermediate oxazolone to form the exocyclic phenylmethylene group. |
| Acetic Anhydride | Acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization of N-acetylglycine to form the initial 2-methyl-oxazol-5(4H)-one intermediate.[1][6] |
| Sodium Acetate | A weak base that catalyzes the reaction. It deprotonates the N-acetylglycine and the C-4 position of the oxazolone intermediate, enabling condensation with benzaldehyde.[7][8][9] |
Q3: What is the mechanism of the reaction?
The reaction proceeds in two main stages:
-
Formation of the Oxazolone Intermediate: Acetic anhydride facilitates the cyclization of N-acetylglycine to form 2-methyl-oxazol-5(4H)-one.
-
Perkin-type Condensation: The sodium acetate abstracts an acidic proton from the C-4 position of the oxazolone intermediate. The resulting enolate then attacks the carbonyl carbon of benzaldehyde. Subsequent elimination of water yields the final product, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.[1][3][4]
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
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- 4. modernscientificpress.com [modernscientificpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 9. homework.study.com [homework.study.com]
stability and degradation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
A Guide to Stability, Degradation, and Experimental Best Practices
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS: 881-90-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and degradation of this versatile heterocyclic compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs): The Essentials
This section addresses the most common initial questions regarding the properties and stability of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Q1: What is 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and why is its stability a concern?
A1: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, also known as an azlactone, is a five-membered heterocyclic compound.[1] These molecules are valuable synthetic intermediates, particularly in the synthesis of α-amino acids, peptides, and other biologically active compounds.[2][3] Their utility stems from the reactivity of the oxazolone ring. However, this inherent reactivity also makes the compound susceptible to degradation, primarily through hydrolysis.[2][4] Failure to account for its stability can lead to loss of reagent potency, inconsistent experimental outcomes, and the appearance of artifactual data.
Q2: What are the primary factors that influence the degradation of this compound?
A2: The stability of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is critically influenced by several factors:
-
Moisture/pH: The oxazolone ring is highly susceptible to hydrolysis (ring-opening), a process that is significantly accelerated in the presence of water and under basic or, to a lesser extent, acidic conditions.[4][5]
-
Temperature: Elevated temperatures can increase the rate of hydrolytic degradation and may induce thermal rearrangement of the molecule.[4]
-
Light: Like many complex organic molecules, oxazolones can be sensitive to light, which may lead to photodegradation.[4][6] Protecting the compound from light is a crucial preventive measure.
-
Solvent Choice: Storing the compound in protic solvents (e.g., water, methanol, ethanol) or impure aprotic solvents containing residual water will promote degradation.[4]
Q3: What are the ideal storage conditions for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one?
A3: To ensure maximum shelf-life and integrity, the compound should be stored as a dry, solid powder in a tightly sealed container.[4] Optimal conditions are cold, dry, and dark. For long-term storage, keeping the material at -20°C in a desiccated environment is recommended.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent moisture ingress.[4]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a problem-solving framework for specific challenges you may encounter during your experiments.
Issue 1: Inconsistent or Diminished Reactivity in Synthetic Reactions
-
Possible Cause: Your starting material has likely degraded due to improper storage or handling, leading to a lower concentration of the active oxazolone.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture.
-
Use Fresh Aliquots: If you have been using a stock bottle that has been opened multiple times, moisture may have been introduced. Use a fresh, unopened container or a properly stored aliquot if available.
-
Handle Under Inert Atmosphere: When weighing and preparing solutions, work quickly and, if possible, use a glove box or an inert atmosphere to minimize exposure to ambient moisture.
-
Solvent Purity Check: Ensure that the solvents used for your reaction are anhydrous (dry). The use of freshly dried solvents is critical, as even trace amounts of water can initiate hydrolysis.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)
-
Possible Cause: The compound is degrading either in storage or during the experimental/analytical workflow. The primary degradation product is the ring-opened hydrolyzed form.
-
Investigative Strategy:
-
Identify the Degradant: The most probable degradation product from hydrolysis is N-acetyl-3-phenyl-2-aminopropenoic acid . This occurs via nucleophilic attack of water on the carbonyl group at position 5, leading to the opening of the heterocyclic ring.[2]
-
Review Your Workflow:
-
Sample Preparation: Are you using aqueous or protic solvents to prepare your samples for analysis? Minimize the time the compound spends in these solvents. Prepare samples immediately before analysis.
-
Mobile Phase: If using reverse-phase HPLC, the aqueous component of the mobile phase can cause on-column degradation. Use a rapid gradient if possible to minimize analysis time.
-
Temperature: Ensure that autosamplers are cooled to prevent thermal degradation of samples waiting for injection.
-
-
The diagram below illustrates the hydrolytic ring-opening of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Caption: Primary hydrolytic pathway of the oxazolone.
Issue 3: Poor Solubility or Precipitation of Stock Solutions
-
Possible Cause: Incorrect solvent choice or use of a solvent in which the compound has limited stability.
-
Recommendations:
-
Solvent Selection: Prepare stock solutions in high-purity, anhydrous aprotic solvents. The table below provides a list of recommended solvents.
-
Concentration Limits: Do not attempt to make supersaturated solutions. Determine the solubility limit in your chosen solvent before preparing a high-concentration stock.
-
Storage of Solutions: Stock solutions are inherently less stable than the solid powder.[4] If you must store solutions, use small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture contamination.[7] Avoid storing solutions for extended periods.
-
| Solvent | Suitability | Rationale & Cautions |
| Acetonitrile (anhydrous) | Excellent | Good solubilizing power and aprotic nature minimizes hydrolysis. Ensure it is a high-purity, dry grade. |
| Dimethyl Sulfoxide (DMSO, anhydrous) | Good | High solubilizing power.[8] However, DMSO is very hygroscopic; use a fresh, sealed bottle and handle it carefully to avoid water absorption. |
| Dichloromethane (DCM, anhydrous) | Good | Suitable for reactions but its volatility can lead to concentration changes if not handled in a closed system. |
| Acetone | Fair | Can be used, but often contains trace water which can be problematic. Use only anhydrous grade.[9] |
| Ethanol / Methanol | Poor (for storage) | Protic solvents that will readily react with and degrade the oxazolone. Only use if required for a reaction that consumes the oxazolone immediately. |
| Water / Buffers | Not Recommended (for storage) | Rapidly hydrolyzes the compound. Only use immediately before an experiment, understanding that degradation is occurring.[5][10] |
Protocols for Stability Assessment
To ensure the trustworthiness and self-validation of your experimental systems, you must be able to assess the stability of your compound. Here are protocols to guide you.
Q4: How can I conduct a forced degradation study to proactively identify potential degradants?
A4: A forced degradation (or stress testing) study is essential to understand the degradation profile of your compound. It involves subjecting the compound to harsh conditions to accelerate degradation.[11][12] This helps in developing stability-indicating analytical methods.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in anhydrous acetonitrile.[4]
-
Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL using the stressor solution. Include a control sample diluted with the storage solvent (acetonitrile) kept under normal conditions.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 2-8 hours.[4]
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature. Caution: Degradation will be very rapid, potentially within minutes. Sample at early time points (e.g., 5, 15, 30 min).[4]
-
Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in a 105°C oven for 24 hours. Dissolve a portion in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution (~0.1 mg/mL in acetonitrile) to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in foil to serve as a dark control.[13]
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to analytical columns.
-
Analysis: Analyze all samples and controls using a suitable stability-indicating method, typically reverse-phase HPLC with a UV or MS detector.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Mass balance calculations can help account for all the material.[14]
Caption: Workflow for a comprehensive forced degradation study.
Q5: How can I quantitatively measure the degradation rate (kinetics) of the compound?
A5: You can determine the degradation kinetics using UV-Vis spectrophotometry or HPLC by monitoring the disappearance of the parent compound over time.[4] This allows you to calculate the degradation rate constant (k) and half-life (t½).
-
Instrumentation: Use a UV-Vis spectrophotometer with a thermostatically controlled cell holder to maintain a constant temperature.
-
Determine λmax: Scan a solution of the pure compound in acetonitrile to determine the wavelength of maximum absorbance (λmax).
-
Prepare Buffer: Prepare the aqueous buffer (e.g., phosphate buffer at pH 7.4) and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C) inside the cuvette in the cell holder.
-
Initiate Reaction: Prepare a concentrated stock solution of the oxazolone in dry acetonitrile. To start the kinetic run, inject a small aliquot of the stock solution into the cuvette containing the buffer. The final concentration of acetonitrile should be minimal (e.g., <1%) to avoid affecting the reaction medium.[4]
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at λmax over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation:
-
A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t)
-
-
The half-life (t½), the time it takes for half of the compound to degrade, is calculated from the rate constant:
-
t½ = ln(2) / k_obs[4]
-
-
References
- American Chemical Society. (n.d.). Enantiomeric enrichment in the hydrolysis of oxazolones catalyzed by cyclodextrins or proteolytic enzymes.
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021).
- ResearchGate. (n.d.). Formation and hydrolysis of mixed anhydrides from oxazolone 1 and phosphate esters.
- BenchChem. (2025). Technical Support Center: Oxazolone Hypersensitivity Studies.
- SciELO. (n.d.). Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies.
- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.).
- ResearchGate. (2015). a review on oxazolone, it's method of synthesis and biological activity.
- NIH. (2020). Structural effect of oxazolone derivatives on the initiating abilities of dye-borate photoredox systems in radical polymerization under visible light.
- TargetMol. (n.d.). Oxazolone.
- BenchChem. (2025). Stability and Storage of 5(4H)-Oxazolones: A Technical Guide.
- MDPI. (n.d.). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation.
- Cheméo. (n.d.). Chemical Properties of 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3).
- BenchChem. (2025). The Chemistry and Biology of Oxazolones: A Technical Guide.
- PubChem. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-.
- ResearchGate. (2020). 5(4H)-oxazolones: Synthesis and biological activities.
- MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H).
- MedchemExpress.com. (n.d.). Oxazolone | Colitis Inducer.
- MDPI. (n.d.). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials.
- WOAH. (n.d.). guide for the development of stability studies of veterinary medicines.
- NIST. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-.
- ResearchGate. (n.d.). Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H).
- PubChem. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(1-methylethylidene)-.
- RSC Publishing. (n.d.). Structural effect of oxazolone derivatives on the initiating abilities of dye-borate photoredox systems in radical polymerization under visible light.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.
- PubMed. (2022). Photocatalytic degradation of chlorazol yellow dye under sunlight irradiation using Ce, Bi, and N co-doped TiO2 photocatalyst in neutral medium.
- ResearchGate. (n.d.). Azlactone Reaction Developments.
- NIH. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage.
- RSC Publishing. (2025). Azlactone rings: uniting tradition and innovation in synthesis.
- PubMed Central. (n.d.). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications.
- ResearchGate. (n.d.). 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate.
- PubMed. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action.
- European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products.
- NIST. (n.d.). 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-.
- PubMed. (2009). 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-yl-idene)meth-yl]phenyl acetate.
- ResearchGate. (2025). ChemInform Abstract: 4-(2′-Hydroxyphenylmethylene)-2-phenyloxazol-5(4H)-one: A Comedy of Errors.
- NIH. (n.d.). Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one.
- ResearchGate. (2025). Stability indicating method development and validation of Dexlansoprazole delayed-release capsules by using RP-HPLC.
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Technical Support Center: Optimizing Oxazolone Synthesis
Welcome to the Technical Support Center for Oxazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for the synthesis of oxazolones, a critical class of heterocyclic compounds.[1][2][3] As intermediates, they are invaluable in the creation of amino acids, peptides, and a variety of biologically active molecules.[1][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation, ensuring both efficiency and success in your synthetic endeavors.
Troubleshooting Guide: A-to-Z of Oxazolone Synthesis
This section is structured to address common to complex issues in a logical, problem-solution format.
Issue 1: Low or No Product Yield
Q1: My Erlenmeyer-Plöchl reaction is resulting in a very low yield or no desired oxazolone product. What are the likely causes and how can I rectify this?
A1: Low yields are a frequent challenge in oxazolone synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The primary suspect is often an incomplete reaction. The classical Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with a carbonyl compound in the presence of acetic anhydride and a catalyst, requires careful monitoring.[6][7]
-
Causality: The reaction involves the formation of an intermediate 2-phenyl-5(4H)-oxazolone from the cyclization of hippuric acid, which then undergoes a Perkin-type condensation with the aldehyde or ketone.[7] Insufficient reaction time or temperature can stall this process.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][8] If the starting materials are still present, consider extending the reaction time or moderately increasing the temperature (typically in the 80-100°C range for classical conditions).[7][8]
-
-
Catalyst Inefficiency: The choice and amount of catalyst are pivotal. While sodium acetate is traditionally used, its efficiency can vary.[6][7][9]
-
Causality: The catalyst facilitates the condensation by activating the reactants. An inappropriate or inactive catalyst will significantly hinder the reaction rate.
-
Solution: A range of catalysts have been shown to be effective, and sometimes superior to sodium acetate. Consider exploring alternatives such as:
-
Zinc Oxide (ZnO): A catalytic amount of ZnO in ethyl alcohol at room temperature has been reported to give high yields in a short time.[6]
-
L-Proline: This organocatalyst is an environmentally benign option that can be used in catalytic amounts.[6]
-
Ionic Liquids: Basic ionic liquids like 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both solvent and catalyst, often leading to faster reactions and good yields.[5]
-
-
-
Substrate Reactivity: The nature of your aldehyde or ketone substrate plays a significant role.
-
Causality: Aromatic aldehydes with electron-withdrawing groups tend to increase the reaction rate, while those with electron-donating groups may result in lower yields under standard conditions.[5]
-
Solution: For less reactive substrates, you may need to employ more forcing conditions (higher temperature, longer reaction time) or switch to a more active catalytic system.
-
Issue 2: Formation of Side Products
Q2: I'm observing significant side product formation in my reaction mixture, complicating purification. What are these byproducts and how can I minimize them?
A2: The formation of side products is a common hurdle. Identifying the impurity is the first step to mitigating its formation.
-
Unreacted Starting Materials: As discussed above, incomplete reactions can leave you with a mixture of starting materials and product.
-
Ester Formation: In some variations of oxazoline synthesis, particularly when using sulfonyl chlorides, ester formation can be a competing reaction.[10]
-
Causality: This occurs through the esterification of an intermediate.
-
Solution: If you are using a method prone to ester formation, consider switching to more efficient cyclizing reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E.[10]
-
-
Decomposition Products: Oxazolones can be sensitive to harsh conditions and may decompose.[11]
-
Causality: The oxazolone ring can be susceptible to hydrolysis, especially in the presence of moisture or on acidic surfaces like standard silica gel.[11]
-
Solution: Ensure all reagents and glassware are dry. During workup and purification, minimize exposure to acidic conditions and moisture.
-
Issue 3: Challenges in Product Purification
Q3: I'm struggling to purify my oxazolone derivative. Column chromatography is not giving clean separation, and I'm seeing product decomposition.
A3: Purification of oxazolones can be tricky due to their polarity and potential instability.[11][12]
-
Decomposition on Silica Gel: This is a very common issue.
-
Causality: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the oxazolone ring.[11]
-
Solution:
-
Neutralize the System: Add a small amount of a base, like triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[11]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[11]
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time your compound spends on the column.[11]
-
-
-
Co-elution with Starting Aldehyde: The starting aldehyde often has a similar polarity to the oxazolone product, making chromatographic separation difficult.[11]
-
Causality: Similar polarities lead to overlapping retention factors (Rf) on TLC.
-
Solution:
-
Chemical Wash: Before chromatography, wash the crude product with a saturated sodium bisulfite solution. This forms a water-soluble adduct with the aldehyde, which can then be removed in an aqueous wash.[11]
-
Recrystallization: This is often a highly effective alternative to chromatography for removing impurities with different solubility profiles.[11][12] A systematic approach to solvent selection is key. Test small amounts of your crude product in various solvents to find one that dissolves the product when hot but allows it to precipitate upon cooling.[11]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the role of acetic anhydride in the Erlenmeyer-Plöchl synthesis?
A4: Acetic anhydride serves a dual purpose in this reaction. It acts as both a dehydrating agent and a cyclizing agent.[7][13] It facilitates the formation of a mixed anhydride with the N-acylglycine, which then cyclizes to form the 2-phenyl-5(4H)-oxazolone intermediate.[13][14]
Q5: Can I use microwave irradiation to speed up my oxazolone synthesis?
A5: Yes, microwave-assisted synthesis has been successfully applied to the Erlenmeyer-Plöchl reaction.[9] It can significantly reduce reaction times, often to just a few minutes, while providing good to excellent yields, sometimes without the need for a catalyst.[7][9]
Q6: Are there any "green" or more environmentally friendly methods for oxazolone synthesis?
A6: Absolutely. The field is actively moving towards more sustainable practices.
-
Catalyst Choice: Using organocatalysts like L-proline is a step towards greener synthesis.[6]
-
Solvent-Free Conditions: Some methods, particularly those using microwave irradiation or certain catalysts like dodecatungstophosphoric acid, can be performed under solvent-free conditions.[6][9]
-
Ionic Liquids: As mentioned earlier, basic ionic liquids can be used as recyclable reaction media.[5]
Experimental Protocols
Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one[7]
Materials:
-
Hippuric acid (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Anhydrous sodium acetate (1.0-1.5 eq)
-
Acetic anhydride (3.0-5.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine hippuric acid, benzaldehyde, and anhydrous sodium acetate.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture in an oil bath at 80-100 °C for 1-2 hours with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold ethanol to precipitate the product and quench the excess acetic anhydride.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then with water.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Protocol 2: ZnO-Catalyzed Synthesis of Arylmethylidene-2-phenyl-5(4H)-oxazolones[6]
Materials:
-
Araldehyde (1 mmol)
-
Hippuric acid (1 mmol)
-
Acetic anhydride (3 mmol)
-
Zinc oxide (ZnO) (catalytic amount)
-
Ethyl alcohol
Procedure:
-
Prepare a mixture of the araldehyde, hippuric acid, acetic anhydride, and a catalytic amount of ZnO in ethyl alcohol.
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, isolate the product. Work-up typically involves quenching the reaction, followed by extraction and purification.[6]
Data Presentation
Table 1: Comparison of Catalytic Systems for 5(4H)-Oxazolone Synthesis [6]
| Catalyst | Catalyst Loading | Substrate (Aldehyde) | Reaction Conditions | Time | Yield (%) |
| Sodium Acetate (NaOAc) | Stoichiometric | p-nitrobenzaldehyde | Acetic anhydride, 100°C (water bath) | 15 min | 97% |
| Zinc Oxide (ZnO) | Catalytic amount | p-anisaldehyde | Acetic anhydride, Ethyl alcohol, Room Temp. | 10 min | 95% |
| L-Proline | Catalytic amount | Aromatic aldehydes | Acetic anhydride | - | - |
| Dodecatungstophosphoric acid | Catalytic amount | Aldehydes or ketones | Acetic anhydride, Microwave irradiation | Fast | Good |
Visualizations
Erlenmeyer-Plöchl Reaction Workflow
Caption: Workflow for the Erlenmeyer-Plöchl synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for troubleshooting low yields.
References
- A Comparative Guide to Catalysts for 5(4H)-Oxazolone Synthesis. Benchchem.
-
a review on oxazolone, it's method of synthesis and biological activity. ResearchGate. (2015-08-11). Available at: [Link]
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022-12-19).
- Optimization of reaction conditions for oxazoline synthesis. Benchchem.
- Optimizing reaction conditions for the synthesis of oxazole derivatives. Benchchem.
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024-01-02).
- Technical Support Center: Purification of 4-Arylidene-2-Substituted-5(4H)-Oxazolones. Benchchem.
-
Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. Available at: [Link]
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021-11-19).
- The Synthesis of Oxazolone Derivatives: A Comprehensive Technical Guide. Benchchem.
- The Chemistry and Biology of Oxazolones: A Technical Guide. Benchchem.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. PubMed. (2016-10-10). Available at: [Link]
-
Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online. (2022-07-17). Available at: [Link]
- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
-
5(4 H )-oxazolones: Synthesis and biological activities. ResearchGate. (2020-10-05). Available at: [Link]
-
Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment. Orbital - Portal de Periódicos da UFMS. (2022-07-17). Available at: [Link]
-
(PDF) Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment. ResearchGate. Available at: [Link]
- Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research.
- Synthesis & Biological evaluation of Oxazolone derivatives. Current Research in Pharmaceutical Sciences.
- The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Developme. Benchchem.
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at: [Link]
- An In-depth Guide to the Chemical Structure and Synthesis of Oxazolones. Benchchem.
-
Oxazolone Synthesis & Activity Review. Scribd. Available at: [Link]
- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research.
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- 3. scribd.com [scribd.com]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Introduction: 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a member of the azlactone or oxazolone family, is a critical synthetic intermediate in medicinal chemistry and organic synthesis, often prepared via the Erlenmeyer-Plöchl synthesis.[1][2] While its synthesis is well-established, its purification presents significant challenges primarily due to the strained five-membered ring, which is highly susceptible to degradation.[3][4] The primary degradation pathway is hydrolysis, which opens the ring to form the corresponding α-acylaminoacrylic acid derivative.[3] This guide provides troubleshooting strategies and detailed protocols to help researchers overcome common purification hurdles and ensure the integrity of their final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product from the Erlenmeyer synthesis is a mix of the desired yellow azlactone and unreacted starting materials. What is the most reliable initial purification method?
A1: Recrystallization is the preferred and most effective method for the initial purification of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, especially for removing unreacted hippuric acid, benzaldehyde, and excess acetic anhydride.[1][5] This technique leverages differences in solubility between the product and impurities at varying temperatures. The key is to select a solvent system where the azlactone is sparingly soluble at low temperatures but highly soluble at elevated temperatures.
Detailed Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent. Ethanol is commonly reported to be effective.[6] Other potential solvents include mixtures of ethyl acetate/hexane or dimethylformamide (DMF)/ethanol.[6][7] Refer to the table below for guidance.
-
Dissolution: In a fume hood, transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot water bath) with stirring until the solid completely dissolves. Causality Note: Using the minimum volume of hot solvent is crucial for maximizing recovery upon cooling.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath or a refrigerator overnight.[5] Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (≤ 40°C) to avoid thermal degradation.[8]
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Boiling Point (°C) | Notes |
| Ethanol | 78.4 | Frequently used, good for removing polar impurities.[6] |
| Ethyl Acetate / n-Hexane | Varies | Good for compounds with intermediate polarity. The ratio can be adjusted.[7] |
| DMF / Ethanol | Varies | Use for less soluble compounds, but DMF's high boiling point requires careful removal.[6] |
Q2: I'm attempting column chromatography on silica gel, but my TLC analysis shows a new, more polar spot appearing, and my yield is very low. What is causing this degradation?
A2: This is a classic problem when purifying azlactones. The issue stems from the inherent acidity of standard silica gel, which can catalyze the hydrolysis of the moisture-sensitive oxazolone ring during the prolonged contact time of column chromatography.[8][9] The new, more polar spot is likely the ring-opened α-acetamidoacrylic acid derivative.
Troubleshooting Strategies for Chromatography:
-
Neutralize the Stationary Phase: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 1% triethylamine (or another volatile, non-nucleophilic base) to neutralize the acidic sites.[8] This significantly reduces on-column hydrolysis.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, which are less likely to promote degradation.[8]
-
Optimize Eluent Polarity: Use a solvent system that allows for rapid elution of the product to minimize contact time with the stationary phase. A common system is a gradient of ethyl acetate in hexane.[7]
-
Work Quickly and Cold: If possible, perform the chromatography in a cold room or using a jacketed column to slow the rate of hydrolysis.
-
Consider Reverse-Phase (RP) HPLC: For small-scale purification, reverse-phase HPLC can be an excellent alternative. A typical mobile phase would consist of acetonitrile and water, possibly with a formic acid modifier for mass spectrometry compatibility.
Workflow: Mitigating Degradation During Chromatography
Caption: Decision tree for troubleshooting azlactone degradation during column chromatography.
Q3: My product appears pure by NMR after purification, but it degrades within a few days of storage. What are the correct storage procedures?
A3: 5(4H)-oxazolones are notoriously unstable and require specific storage conditions to maintain their integrity.[3] Their reactivity makes them susceptible to degradation from atmospheric moisture, elevated temperatures, and even light.
Optimal Storage Protocol:
-
Ensure Complete Dryness: Before storage, ensure the compound is completely free of residual solvents and moisture. Dry the material under high vacuum for several hours.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. A glovebox or a desiccator backfilled with inert gas is ideal.
-
Low Temperature: Store the container at a low temperature, preferably at -20°C. Elevated temperatures significantly accelerate degradation rates.[3]
-
Protect from Light: Use an amber vial or wrap the container in aluminum foil to protect the compound from photolysis.
Q4: I notice product degradation after removing the chromatography solvent via rotary evaporation. How can I concentrate my fractions safely?
A4: The heat from the rotary evaporator's water bath, even at moderate temperatures like 30–40 °C, can be sufficient to accelerate the hydrolysis of sensitive azlactones, especially if trace amounts of water or acidic impurities are present.[8]
Safe Solvent Removal Techniques:
-
No External Heating: Avoid heating the water bath. Concentrate the solvent at room temperature using a good vacuum pump. This may take longer but preserves the compound's integrity.
-
Inert Gas Stream: For small volumes, you can evaporate the solvent by passing a gentle stream of dry nitrogen or argon over the solution. This can be done at room temperature.[8]
-
High-Vacuum Manifold (Lyophilization): If the solvent has a suitable freezing point (e.g., dioxane), you can freeze the sample and remove the solvent via lyophilization (freeze-drying). This is the gentlest method but is not suitable for all solvents.
Purification Workflow: From Crude to Stable Product
Caption: Recommended workflow for the purification and handling of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
References
-
Boyd, G. V. (1984). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2023). Preventing azlactone hydrolysis during purification—any real solution? r/OrganicChemistry. Retrieved from [Link]
-
Al-Ostath, A. et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Reddy, C. R. (2012). The Diverse Chemistry of Oxazol-5-(4H)-ones. ResearchGate. Retrieved from [Link]
-
Sharma, R. et al. (2023). Oxazolone: From Chemical Structure to Biological Function – A Review. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature protocols for azlactone preparation. Retrieved from [Link]
-
Mazumder, A. et al. (2009). Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
Ates, B. et al. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal. Retrieved from [Link]
-
Heravi, M. R. P. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5(4H)-Oxazolone, 4,4'-(1,4-phenylenedimethylidyne)bis[2-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]-14-phenylenedimethylidynebis2-phenyl.html)
Sources
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- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. asianpubs.org [asianpubs.org]
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- 7. turkjps.org [turkjps.org]
- 8. reddit.com [reddit.com]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Welcome to the technical support guide for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the Erlenmeyer-Plöchl synthesis of this valuable heterocyclic intermediate.
Introduction to the Synthesis
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, also known as an azlactone, is a crucial building block in organic synthesis, particularly for creating non-natural amino acids and various biologically active compounds.[1] The most common and established method for its preparation is the Erlenmeyer-Plöchl reaction.[2][3] This reaction involves the condensation of N-acetylglycine with benzaldehyde, typically using acetic anhydride as a dehydrating agent and sodium acetate as a catalyst.[4][5]
While seemingly straightforward, this synthesis is prone to several side reactions and the formation of impurities that can complicate purification and impact yield and final product quality. This guide provides a structured, question-and-answer-based approach to understanding, identifying, and mitigating these common issues.
F.A.Q. & Troubleshooting Guide
Section 1: Understanding the Core Reaction
Question: What is the fundamental mechanism of the Erlenmeyer-Plöchl synthesis for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one?
Answer: The reaction proceeds in two main stages:
-
Oxazolone Formation: N-acetylglycine is first cyclized by acetic anhydride to form the intermediate 2-methyloxazol-5(4H)-one. Acetic anhydride acts as a dehydrating agent, removing a molecule of water.[6]
-
Condensation (A Perkin-type Reaction): The sodium acetate acts as a weak base, deprotonating the active methylene group (at the C4 position) of the oxazolone intermediate.[7][8] This generates a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent elimination of water, driven by the acetic anhydride, yields the final, thermodynamically stable (Z)-isomer of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.[2][9]
Below is a diagram illustrating the overall workflow.
Caption: General experimental workflow for azlactone synthesis.
Section 2: Identifying and Mitigating Common Impurities
Question: My final product has a low melting point and appears sticky or oily. What are the likely impurities?
Answer: A depressed melting point and poor crystalline form often indicate the presence of several impurities. The most common culprits are unreacted starting materials and byproducts from side reactions. It is crucial to ensure all starting materials are pure and the reaction goes to completion.
Question: What is the role of each reagent, and how can they contribute to impurity formation?
Answer:
-
N-Acetylglycine: This is the backbone of your product. If impure, it will introduce contaminants from the start. A potential, though generally minor, side reaction is the self-condensation of two N-acetylglycine molecules.[10][11]
-
Benzaldehyde: It must be pure and free from its common oxidation product, benzoic acid. The presence of benzoic acid can interfere with the reaction and contaminate the final product. Always use freshly distilled or high-purity benzaldehyde.
-
Acetic Anhydride: It serves as the dehydrating agent.[12] If it contains significant amounts of acetic acid (from hydrolysis), it can reduce the efficiency of the cyclization step. It is also highly reactive and can lead to side products if not used under controlled conditions.
-
Sodium Acetate: Anhydrous sodium acetate is critical.[13] The presence of water can hydrolyze the acetic anhydride and, more importantly, the azlactone product itself, leading to the formation of α-acetamidocinnamic acid.[14][15]
Question: I see a significant amount of a water-soluble byproduct during workup. What could it be?
Answer: This is very likely α-acetamidocinnamic acid , the ring-opened hydrolysis product of the azlactone. The oxazolone ring is susceptible to cleavage by water, especially under basic or acidic conditions or at elevated temperatures during workup.
-
Causality: The ester linkage within the five-membered ring is strained and readily attacked by nucleophiles like water.
-
Prevention:
-
Use anhydrous reagents and solvents.
-
Keep the workup temperature low (e.g., pour the reaction mixture onto ice water).[16]
-
Avoid prolonged exposure to aqueous acidic or basic conditions.
-
Caption: Formation of the primary hydrolysis impurity.
Question: My reaction yield is consistently low. What are the common causes?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have been heated long enough or at a sufficient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[17]
-
Sub-optimal Reagent Stoichiometry: The molar ratios of reactants are critical. An excess of one component may lead to side reactions. A typical ratio is near-equimolar amounts of N-acetylglycine and benzaldehyde, with a slight excess of sodium acetate and a larger excess of acetic anhydride which also acts as the solvent.[5]
-
Premature Product Hydrolysis: As discussed above, moisture is a key enemy of this reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Mechanical Losses: The product can be lost during filtration or transfer steps. Ensure efficient recovery from the reaction vessel and filter paper.
Summary Table of Common Impurities
| Impurity | Chemical Name | Potential Cause | Recommended Action |
| Unreacted Aldehyde | Benzaldehyde | Incomplete reaction; incorrect stoichiometry. | Increase reaction time or temperature. Verify stoichiometry. Purify via recrystallization. |
| Unreacted Amino Acid | N-Acetylglycine | Incomplete reaction; poor solubility. | Ensure sufficient heating and stirring. Purify by washing the crude product with water. |
| Hydrolysis Product | α-Acetamidocinnamic Acid | Presence of water in reagents or during workup.[14] | Use anhydrous reagents. Pour reaction mixture onto ice. Avoid high temperatures during aqueous workup. |
| Oxidation Product | Benzoic Acid | Use of old or oxidized benzaldehyde. | Use freshly distilled or high-purity benzaldehyde. Can be removed by a bicarbonate wash. |
| Self-Condensation Product | Bis-acetylglycine Condensate | Side reaction, though usually minor.[10] | Ensure benzaldehyde is present and reactive. This impurity is typically removed during recrystallization. |
Section 3: Purification and Analysis
Question: What is the most effective method for purifying the crude product?
Answer: Recrystallization is the most common and effective method for purifying 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
-
Solvent Choice: Ethanol is frequently reported as a good solvent for recrystallization.[5] Other potential solvents include ethyl acetate or mixtures of ethanol and water. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved.
-
Troubleshooting: If the product "oils out" instead of crystallizing, it indicates the solution is supersaturated or impurities are inhibiting crystal growth. Try adding a seed crystal, scratching the inside of the flask, or using a different solvent system.
Experimental Protocol: Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a low temperature, to remove all traces of solvent.
Question: How can I confirm the purity of my final product?
Answer: A combination of techniques should be used:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be lower and broader.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.[17]
-
Spectroscopy (NMR & IR):
-
¹H NMR: Confirms the structure and can be used to detect and quantify impurities if their signals are resolved from the product signals.[5][18]
-
IR: Shows characteristic functional group peaks, such as the C=O (lactone) stretch around 1765-1790 cm⁻¹ and the C=N/C=C stretches around 1640-1650 cm⁻¹.[18]
-
-
Quantitative Analysis (qNMR/HPLC): For rigorous purity determination, techniques like quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) can be employed.[19]
References
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
Merck Index. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Retrieved from [Link]
- Cleary, T., et al. (2010). Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. Tetrahedron Letters, 51(4), 625-627.
-
Quora. (2016). What is the purpose of adding sodium acetate in the reaction mixture? Retrieved from [Link]
- International Journal of Scientific Research in Science and Technology. (2022). A Heterogeneous approach to synthesis of azlactones. 8(2).
-
chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Retrieved from [Link]
- Rizk, S. A. (2014). Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals, 2(5), 190-195.
- Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. 11(1), 8096-8109.
- Indian Journal of Pharmaceutical Sciences. (2007). Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)
-
ResearchGate. (n.d.). Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. Retrieved from [Link]
-
YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism. Retrieved from [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Iraqi Journal of Pharmaceutical Sciences. (2013). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. 22(1).
- PubMed. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. Journal of Organic Chemistry, 75(15), 5195-202.
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
ResearchGate. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. Retrieved from [Link]
- Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.
- Journal of Chemical Technology and Metallurgy. (2014). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. 49(5), 483-488.
- Google Patents. (1990). US4918222A - Process for synthesis of N-acetylglycine.
-
Patsnap Synapse. (2024). What is the mechanism of Sodium Acetate? Retrieved from [Link]
- Marmara Pharmaceutical Journal. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)
-
NIST WebBook. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. Retrieved from [Link]
-
PubChem. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(1-methylethylidene)-. Retrieved from [Link]
-
PubChem. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one) compounds synthesis. Retrieved from [Link]
- RSC Publishing. (1985). 4-( 2'-Hydroxyphenylmethylene)-2-phenyloxazol-5(4H)-one: A Comedy of Errors. J. Chem. Soc., Perkin Trans. 1, 2289-2292.
-
Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]
-
PubChem. (n.d.). Acetylglycine. Retrieved from [Link]
-
ResearchGate. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]
- Bulletin of Chemical Reaction Engineering & Catalysis. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. 21(1), 1-10.
- MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
-
MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Retrieved from [Link]
-
ResearchGate. (n.d.). Azlactone preparation using the Vilsmeier reagent. Retrieved from [Link]
- Ahmad Momeni Tikdar. (n.d.). REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE.
- Organic Chemistry Frontiers (RSC Publishing). (2023).
-
PubChem. (n.d.). (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. Retrieved from [Link]
-
ResearchGate. (2001). Reactions of 2-Aryl-4-arylidene-4H-oxazol-5-ones with 3-Amino-1,2,4-triazole, 5-Aminotetrazole, and 2-Aminobenzimidazole. Retrieved from [Link]
-
NIST WebBook. (n.d.). 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. Retrieved from [Link]
-
Vegpharm. (n.d.). 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one. Retrieved from [Link]
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- 6. youtube.com [youtube.com]
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- 13. researchgate.net [researchgate.net]
- 14. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
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- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Here is the technical support center guide for the solubility of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and formulation scientists encountering solubility issues with 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS No. 881-90-3). We will move beyond simple data points to explain the underlying chemical principles governing its solubility, providing a framework for logical troubleshooting and experimental design.
Compound Profile: Understanding the Molecule
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a heterocyclic compound belonging to the azlactone family.[1] Its structure, featuring a relatively non-polar phenylmethylene group attached to a more polar oxazolone core, dictates its solubility behavior. This dual character means its interaction with solvents is nuanced. Based on computational models and empirical data from related analogs, the compound is characterized as having low aqueous solubility and a preference for organic solvents.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [4] |
| CAS Number | 881-90-3 | [4] |
| Calculated logP (Octanol/Water) | 2.003 | [3] |
| Calculated Water Solubility (log₁₀S) | -2.46 (mol/L) | [3] |
The positive logP value confirms the compound's lipophilic (fat-loving) nature, and the negative log₁₀S indicates very poor solubility in water.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one?
A1: The compound is practically insoluble in water. Computational estimates predict a water solubility in the micromolar range (approximately 3.47 x 10⁻³ mol/L or ~0.65 g/L).[3] This makes it unsuitable for direct use in most aqueous buffer systems without formulation aids.
Q2: Which organic solvents are a good starting point for dissolving this compound?
A2: Based on the principle of "like dissolves like," solvents with moderate to low polarity are excellent candidates.[5] Synthesis and purification procedures for this compound and its analogs frequently utilize solvents such as ethanol, chloroform, and benzene for dissolution and recrystallization.[6][7] Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also very likely to be effective, particularly for preparing concentrated stock solutions.[8]
Q3: I need to use this compound in an aqueous buffer for a biological assay. How can I prepare my solution?
A3: This is a common challenge for poorly soluble compounds. The standard method is to first create a concentrated stock solution in a water-miscible organic solvent, such as DMSO or DMF, and then dilute this stock solution into your aqueous buffer.[9]
-
Causality: The small volume of the organic co-solvent helps keep the compound in the aqueous phase at the final, lower concentration.
-
Critical Note: Always perform a vehicle control in your experiment using the same final concentration of the organic solvent (e.g., 0.1% DMSO) to ensure the solvent itself does not affect the biological outcome. Be aware of the maximum tolerable solvent concentration for your specific assay.
Q4: My compound "oiled out" of solution upon cooling instead of forming crystals. What does this mean and how can I fix it?
A4: "Oiling out" occurs when a solute is highly soluble in a hot solvent but becomes supersaturated upon cooling, separating as a liquid phase instead of a solid crystal. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the concentration is too high.
-
Troubleshooting:
-
Use a lower-boiling point solvent in which the compound is still soluble when hot.
-
Reduce the initial concentration by adding more solvent before heating.
-
Cool the solution much more slowly to give the molecules time to arrange into a crystal lattice.
-
Add a seed crystal of the compound to initiate crystallization.
-
Systematic Troubleshooting Guide for Poor Solubility
When faced with a dissolution problem, a systematic approach is more effective than random solvent testing. The following workflow provides a logical progression of steps to address solubility issues.
Caption: A systematic workflow for troubleshooting poor solubility.
-
Step 1: Re-evaluate Solvent Choice (Polarity Matching)
-
Rationale: The fundamental principle of "like dissolves like" governs solubility.[10] The strength of solute-solvent interactions must be comparable to or greater than the solute-solute and solvent-solvent interactions.
-
Action: Consult a solvent polarity chart. For 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, start with solvents of intermediate polarity like Dichloromethane (DCM) or Tetrahydrofuran (THF), or polar aprotic solvents like Acetone or Ethyl Acetate. For recrystallization, polar protic solvents like Ethanol may be effective, especially when heated.[11]
-
-
Step 2: Introduce Energy (Heating & Sonication)
-
Rationale: For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[12] Heating provides the kinetic energy needed to overcome the crystal lattice energy of the solute. Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and break apart solid particles, accelerating dissolution.[13]
-
Action: Gently warm the mixture while stirring. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of the compound. Alternatively, place the sample in an ultrasonic bath.
-
-
Step 3: Increase Surface Area (Particle Size Reduction)
-
Rationale: The rate of dissolution is directly proportional to the surface area of the solute exposed to the solvent.[14] Smaller particles have a larger surface-area-to-volume ratio, allowing the solvent to interact more efficiently.
-
Action: If your material is a coarse powder or large crystals, gently grind it to a fine powder using a mortar and pestle before adding the solvent.
-
-
Step 4: Use a Co-Solvent System
-
Rationale: When a single solvent is inadequate, a mixture of two or more miscible solvents (a co-solvent system) can be used.[15] For aqueous systems, a water-miscible organic solvent like DMSO can disrupt the hydrogen bonding network of water, creating a micro-environment that is more favorable for the non-polar solute.
-
Action: As described in the FAQ, dissolve the compound in a minimal amount of a "strong" organic solvent (e.g., DMSO) and then add this solution dropwise to the vigorously stirred aqueous phase.[13]
-
Experimental Protocols
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol is designed for rapid screening of multiple solvents to identify promising candidates for further experiments.
-
Preparation: Aliquot approximately 1-2 mg of the compound into several small, labeled vials.
-
Solvent Addition: Add the first solvent (e.g., water) dropwise (approx. 50 µL per drop) up to a total volume of 0.5 mL, vortexing or shaking between each addition.
-
Observation: Record the approximate volume of solvent required to fully dissolve the solid. Classify solubility as:
-
Very Soluble: Dissolves in < 1 mL.
-
Soluble: Dissolves in 1-3 mL.
-
Slightly Soluble: Dissolves in 3-10 mL.
-
Insoluble: Does not fully dissolve in > 10 mL.
-
-
Repeat: Repeat steps 2-3 for a range of solvents covering different polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Ethanol, Methanol, DMSO).
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the industry "gold standard" for determining thermodynamic equilibrium solubility.[16] It ensures the solution is truly saturated and that the measurement is highly reliable.
Caption: Workflow for the Shake-Flask Solubility Determination method.
-
Preparation: Add an excess amount of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one to a known volume of the chosen solvent in a sealed, inert vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).
-
Trustworthiness: To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24h and 48h). If the measured concentration is the same, equilibrium is confirmed.
-
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for several hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any microscopic undissolved particles.[17] This step is critical to avoid overestimating the solubility.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). Quantify the concentration of the compound in the diluted sample.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the thermodynamic solubility of the compound in that solvent at that temperature.
References
-
Palmer, D. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link][10]
-
ChemBK. (2024). 4-benzylidene-2-phenyl-2-oxazolin-5-one. [Link][2]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link][16]
-
Cheméo. (2023). Chemical Properties of 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3). [Link][3]
-
Dixit, A., et al. (2011). Synthesis & Biological evaluation of Oxazolone derivatives. Current Research in Pharmaceutical Sciences. [Link][6]
-
NIST. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook. [Link][4]
-
Bio-protocol. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link][1]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link][9]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link][14]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link][15]
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Technical Support Center: Preventing Hydrolysis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Welcome to the technical support guide for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a key heterocyclic intermediate in the synthesis of specialized amino acids, peptides, and pharmacologically active agents.[1][2] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and preventative protocols to address a critical challenge in its application: hydrolytic instability. Due to the strained five-membered ring, this compound is highly susceptible to ring-opening via hydrolysis, which can compromise experimental outcomes, reduce yields, and complicate purification.[3] This guide offers expert insights and validated protocols to ensure the integrity of your compound throughout its handling and use.
Part 1: Understanding the Problem - The Hydrolysis Pathway (FAQs)
This section addresses the fundamental questions regarding the nature of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its susceptibility to hydrolysis.
Q1: What is 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and why is it useful?
Also known as an azlactone, this compound is a versatile building block in organic synthesis.[4] Its value lies in the reactive sites within its structure, which allow for a variety of chemical transformations. It is particularly important in the Erlenmeyer-Plöchl synthesis of α-amino acids and has been used to create diverse molecular scaffolds for drug discovery and materials science.[5][6]
Q2: What is hydrolysis and why is this compound so susceptible to it?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[7] The 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one molecule contains a reactive ester bond (a lactone) within its strained five-membered ring. This ring is susceptible to nucleophilic attack by water, a process that is significantly accelerated under both basic and acidic conditions.[3][8][9] The reaction is catalyzed by hydroxide ions (OH-) and can also be promoted by hydronium ions (H3O+).[3][10] The primary product of this reaction is the ring-opened α-acetamidocinnamic acid.[1]
Q3: What are the products of hydrolysis?
The primary degradation pathway is the hydrolytic opening of the lactone ring.[3] This results in the formation of α-acetamidocinnamic acid. In subsequent steps, particularly under harsh conditions, this product can potentially undergo further degradation.
Q4: How can I detect if my sample has hydrolyzed?
Both qualitative and quantitative methods can detect hydrolysis:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product, being a carboxylic acid, will have a different polarity and thus a different Rf value compared to the starting azlactone. It will typically appear as a more polar spot.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the azlactone ring appears at a high frequency (~1820 cm⁻¹).[1] Upon hydrolysis, this peak will disappear, and a broader carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and a lower frequency C=O stretch (~1700 cm⁻¹) will appear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) is a clear indicator of hydrolysis. Changes in the chemical shifts of protons near the reaction center will also be observed.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable quantitative method. The hydrolyzed product will have a different retention time than the parent compound. This technique is ideal for determining the percentage of hydrolyzed material in a sample.[11]
-
Mass Spectrometry (MS): Mass spectrometry can readily distinguish between the lactone and its corresponding carboxylic acid, as the hydrolyzed product will have a mass increase of 18.015 g/mol (the mass of H₂O).[12]
Part 2: Troubleshooting Guide - Proactive Prevention & Control
Hydrolysis is best managed through preventative measures. The following sections detail the critical factors—solvent choice, pH, temperature, and handling—that must be strictly controlled.
Section 2.1: Solvent Selection & pH Control
The choice of solvent is the most critical factor in preventing hydrolysis. The presence of water, even in trace amounts, can initiate the degradation process.
Core Principle: Utilize anhydrous, aprotic solvents whenever possible. Protic solvents (like alcohols or water) can act as nucleophiles and directly participate in the ring-opening reaction. Dipolar aprotic solvents are favored for reactions involving nucleophiles as they do not form hydrogen bonds that would otherwise inhibit the reaction rate.[13]
| Solvent Class | Examples | Suitability for Azlactones | Rationale & Expert Notes |
| Aprotic (Recommended) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, N,N-Dimethylformamide (DMF) | Excellent | These solvents do not have acidic protons and will not participate in hydrolysis. Always use anhydrous grade and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7][14] DMF should be used with caution as it can be difficult to render completely anhydrous. |
| Protic (Avoid) | Water, Methanol, Ethanol, Isopropanol | Poor | These solvents are direct sources of nucleophiles (H₂O, ROH) that will readily attack the azlactone ring, leading to rapid hydrolysis or alcoholysis.[15] Even small percentages of these solvents can be detrimental. |
pH Control: The hydrolysis rate is highly dependent on pH.[16] The reaction is accelerated under both basic and neutral conditions.[3]
-
Recommendation: If an aqueous workup is unavoidable, perform it quickly using cold, slightly acidic water (pH 4-5) to minimize the rate of hydrolysis. Avoid basic conditions (pH > 7) entirely, as hydroxide-catalyzed hydrolysis is extremely rapid.
Section 2.2: Temperature and Storage
Chemical reactions, including degradation pathways, are accelerated by increased temperature.[17]
Storage Protocol:
-
Form: Store the compound as a dry, solid powder whenever possible.[3] Avoid storing it in solution for extended periods.[18][19]
-
Temperature: Store at low temperatures. For long-term storage, -20°C is recommended.[19] Some suppliers suggest storage at -80°C for maximum stability over months.[18]
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and oxygen.[3][7]
-
Light: Protect from light by using amber vials or storing containers in the dark to prevent potential photolytic degradation.[3][20]
| Condition | Temperature | Atmosphere | Recommended Duration |
| Long-Term | -80°C / -20°C | Inert (Ar/N₂) | 6+ months |
| Short-Term | 2-8°C | Inert (Ar/N₂) | Weeks |
| Benchtop (In Use) | Ambient | As needed | Hours (Minimize exposure) |
Section 2.3: Experimental Workflow & Handling
Careful handling during experiments is crucial to prevent the introduction of water.
Caption: Simplified mechanism of base-catalyzed hydrolysis of the azlactone.
By implementing these rigorous protocols for solvent selection, storage, and handling, researchers can significantly mitigate the risk of hydrolysis, ensuring the integrity and reactivity of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one for successful synthetic outcomes.
References
-
Kotecki, M., et al. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Advances. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2015). Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Kumar, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Kim, H. J., et al. (2020). Catalyst-free ring opening of azlactones in water microdroplets. Chemical Communications. Available at: [Link]
-
Shrestha, S., & Modak, S. (2015). A review on oxazolone, it's method of synthesis and biological activity. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
A&A Pharmachem. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
Grover, P., et al. (2018). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Polymers. Available at: [Link]
-
Jain, M. (2016). Factors affecting stability of drugs. Slideshare. Available at: [Link]
-
Amri, C., et al. (2012). Highly Efficient Ring-Opening Reaction of Azlactone-Based Copolymer Platforms for the Design of Functionalized Materials. Macromolecules. Available at: [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Analytical Chemistry. Available at: [Link]
-
Byrne, F. P., et al. (2017). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Sustainable Chemistry & Engineering. Available at: [Link]
-
Desaire, H., & Kensler, T. (2006). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Assoc. Journal of Chromatographic Science. Available at: [Link]
-
Sanchez-Sanchez, C., et al. (2020). Radical ring-opening polymerization of novel azlactone-functionalized vinyl cyclopropanes. Polymer Chemistry. Available at: [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
da Silva, J. A. F., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online. Available at: [Link]
-
Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Analytical Chemistry. Available at: [Link]
-
Al-kassas, R., & Gillani, S. (2017). "Drug Stability and factors that affect on the drug stability" Review. Journal of Pharmaceutical and Biopharmaceutical Sciences. Available at: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
-
Martin, I. L. (2025). The dynamic kinetic resolution of azlactones towards amide formation and the hydrolysis of poly(ethylene terephthalate) by terep. TARA, Trinity College Dublin. Available at: [Link]
-
Jasm, S. S., Al-Tufah, M. M., & Hattab, A. (2022). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
Kumar, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Li, J., et al. (2021). Replacement strategies for non-green dipolar aprotic solvents. Green Chemistry. Available at: [Link]
-
PubChem. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(1-methylethylidene)-. Retrieved from [Link]
-
Karbasi, A. B. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Available at: [Link]
-
Awad, W. I., et al. (1975). Reaction of 4‐methylene‐5(4H)‐oxazolones with diazomethane. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Haneen, J. M., et al. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Ghosh, K. K., & Sinha, D. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize this process effectively.
The synthesis of this target molecule, a member of the azlactone (or oxazolone) family, is most commonly achieved via the Erlenmeyer-Plöchl reaction. This classic transformation remains a robust and widely used method for creating these valuable heterocyclic intermediates, which are precursors for amino acids, peptides, and various biologically active compounds.[1][2][3] However, scaling this reaction introduces challenges related to reaction control, product isolation, and purity that require careful consideration.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific issues you may encounter during scale-up.
Reaction Overview: The Erlenmeyer-Plöchl Synthesis
The reaction involves the condensation of N-acetylglycine with benzaldehyde. Acetic anhydride serves a dual role: it acts as a dehydrating agent and facilitates the in-situ formation of the key 2-methyl-5(4H)-oxazolone intermediate. This intermediate is then deprotonated by a mild base (typically sodium acetate), forming an anion that undergoes a Perkin-type condensation with benzaldehyde to yield the final product.[1]
Caption: Fig 1. Simplified workflow of the Erlenmeyer-Plöchl reaction.
Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common high-level questions that arise before and during the scale-up process.
Q1: What are the primary challenges when scaling up this synthesis?
When moving from a 100 mL flask to a 20 L reactor, several challenges emerge. The most critical are:
-
Heat Management: The reaction is exothermic. A poor surface-area-to-volume ratio at scale can lead to thermal runaways if not managed.
-
Mass Transfer & Mixing: The reaction mixture often becomes a thick slurry or even a solid cake as the product crystallizes.[4][5] Inadequate mixing can lead to localized overheating, incomplete reactions, and yield loss.
-
Reagent Handling: Acetic anhydride is corrosive, moisture-sensitive, and requires specialized handling procedures at large volumes.
-
Product Isolation and Purification: Filtering and washing kilograms of product is mechanically different from a small Büchner funnel. The product's sensitivity to hydrolysis can also be exacerbated by longer processing times at scale.[6]
Q2: How does heat management differ at scale?
In a small flask, heat dissipates quickly through the glass walls. In a large reactor, the volume increases by a cube (r³) while the surface area for heat exchange only increases by a square (r²). This means the reaction's heat cannot escape as efficiently.
-
Causality: The cyclization of N-acetylglycine and the subsequent condensation are exothermic. Without adequate cooling capacity (e.g., a jacketed reactor with chilled fluid), the internal temperature can rise uncontrollably, leading to the formation of dark-colored impurities and a reduction in yield.[5]
-
Solution: A jacketed reactor with precise temperature control is mandatory. A programmed, slow addition of reagents can also be used to control the rate of heat generation.
Q3: Can alternative, "greener" catalysts or conditions be used?
Yes, the literature describes several modern variations. Microwave-assisted synthesis, often under solvent-free conditions, has been shown to be effective.[7][8] Catalysts like zinc oxide (ZnO) and ytterbium (III) triflate have also been employed.[9]
-
Scale-Up Consideration: While these methods are promising, the classical Erlenmeyer-Plöchl reaction using acetic anhydride and sodium acetate is often preferred for its low cost, well-understood parameters, and simplicity. Implementing microwave technology at a very large scale, for instance, presents its own unique set of engineering challenges. For most applications, optimizing the classical procedure is the most direct path for scale-up.
Q4: What are the most common impurities or side products?
The primary impurities arise from two sources:
-
Hydrolysis: The azlactone ring is susceptible to hydrolysis, opening up to form the corresponding α-acetylamino acrylic acid. This is accelerated by moisture, heat, and acidic or basic conditions.[6] This is a major concern during aqueous workups or prolonged heating during recrystallization.
-
Side Reactions: Overheating can cause polymerization or decomposition, leading to tar-like, off-color byproducts.[5] Using impure benzaldehyde (e.g., containing benzoic acid) can also introduce contaminants.
Troubleshooting Guide: A Problem-Solving Workflow
This guide provides a systematic approach to diagnosing and solving common experimental issues encountered during scale-up.
Caption: Fig 2. A decision tree for troubleshooting common scale-up issues.
Problem 1: Low or Inconsistent Yield
-
Symptom: The isolated product weight is well below the expected 70-90% range.
-
Causality & Solution:
-
Moisture Contamination: Acetic anhydride is readily hydrolyzed by water to acetic acid, rendering it ineffective for the cyclization step. At scale, the larger surface area of reactors and transfer lines increases the risk of moisture ingress.
-
Corrective Action: Ensure all reagents are anhydrous and the reactor is thoroughly dried (e.g., nitrogen purge) before use. Use fresh, high-quality acetic anhydride.[5]
-
-
Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion.
-
Corrective Action: Monitor the reaction progress using an appropriate method (e.g., sampling for TLC or HPLC analysis). Ensure the internal temperature, not just the jacket temperature, reaches and holds the target setpoint (typically 90-100°C).
-
-
Product Loss During Workup: The product has some solubility in the alcohol or water used for washing. Using excessive volumes or washing at ambient temperature can dissolve a significant amount of product.
-
Corrective Action: After the initial quench, cool the slurry significantly (e.g., to 0-5°C) before filtration. Wash the filter cake with ice-cold solvents (e.g., ethanol, water) to minimize solubility losses.[5]
-
-
Problem 2: Reaction Mixture Becomes an Unstirrable Solid Mass ("Caking")
-
Symptom: The magnetic stir bar is insufficient, or even a mechanical stirrer stalls as the reaction mixture solidifies into a dense cake.[4][5]
-
Causality & Solution:
-
Inadequate Agitation: This is the most common cause. A magnetic stir bar lacks the torque to handle thick slurries. As the product precipitates, it forms a solid mass that the stirrer cannot break up.
-
Corrective Action: A high-torque overhead mechanical stirrer is non-negotiable for this reaction at any scale beyond a few grams. The impeller should be appropriately sized for the vessel (e.g., an anchor or pitched-blade turbine impeller) to ensure solids are kept suspended.
-
-
Rapid Crystallization: The product can sometimes crystallize out of the hot acetic anhydride mixture very rapidly.
-
Corrective Action: A controlled temperature ramp-up can sometimes allow for more manageable crystal growth. However, the primary solution remains robust mechanical agitation. After the reaction is complete, the addition of a solvent like ethanol can help break up the solid mass before filtration.[5]
-
-
Problem 3: Product is Dark Red or Brown Instead of Bright Yellow
-
Symptom: The final, isolated solid is not the characteristic vibrant yellow color.
-
Causality & Solution:
-
Overheating: This is the most frequent reason for discoloration. Exceeding the optimal temperature (generally >110-120°C) causes thermal decomposition and the formation of colored polymeric impurities.[5]
-
Corrective Action: Use a reliable temperature controller with a thermocouple placed in the reaction mixture itself (not just in the heating mantle or jacket). Ensure the heating is uniform to avoid localized "hot spots" at the reactor wall.
-
-
Impure Benzaldehyde: Old or improperly stored benzaldehyde can oxidize to benzoic acid. This and other impurities can lead to side reactions and discoloration.
-
Corrective Action: Use freshly distilled or high-purity benzaldehyde for the reaction.
-
-
Problem 4: Product Degrades During Purification
-
Symptom: TLC or HPLC analysis after purification (e.g., recrystallization or column chromatography) shows the appearance of a new, more polar spot, indicating hydrolysis of the azlactone ring.[6]
-
Causality & Solution:
-
Hydrolysis During Recrystallization: Using aqueous solvents (like aqueous ethanol) or simply prolonged heating during recrystallization can cause the azlactone ring to open.[6]
-
Degradation on Silica Gel: Standard silica gel is slightly acidic and has surface hydroxyl groups that can catalyze the hydrolysis of the sensitive azlactone ring.
-
Corrective Action: Avoid column chromatography if possible for this molecule at scale; it is often unnecessary and impractical. If it must be done, consider using a less acidic stationary phase like neutral alumina, or pre-treating the silica gel by eluting with a solvent system containing a small amount (0.1-1%) of a volatile amine like triethylamine to neutralize the acidic sites.[6]
-
-
Reference Protocol & Data
The following table summarizes a typical set of parameters for the scale-up synthesis, based on established procedures.[1][5]
| Parameter | Recommended Value/Procedure | Rationale / E-E-A-T Insights |
| Reactants | N-acetylglycine (1.0 eq) | The core amino acid building block. |
| Benzaldehyde (0.95-1.0 eq) | Using slightly less than 1 eq can help ensure all N-acetylglycine is consumed, simplifying purification. | |
| Acetic Anhydride (2.5-3.0 eq) | Acts as both solvent and dehydrating agent. A sufficient excess is crucial to drive the reaction to completion. | |
| Sodium Acetate (0.8-1.0 eq) | Anhydrous, powdered sodium acetate is the base catalyst. Ensure it is dry. | |
| Temperature | 90-100 °C | This temperature is a balance between achieving a reasonable reaction rate and avoiding thermal degradation.[5] |
| Reaction Time | 1-3 hours | Monitor by TLC/HPLC. The reaction is typically complete once the starting materials are consumed. |
| Workup | 1. Cool mixture slightly. | |
| 2. Slowly add ethanol to the warm mixture to break up solids and quench excess Ac₂O.[5] | The addition is exothermic. Controlled addition is key to prevent boiling over. | |
| 3. Allow to stand/cool to 0-5°C to complete crystallization. | Maximizes recovery of the product. | |
| 4. Filter the solid product. | ||
| 5. Wash with cold ethanol, then cold water. | Removes residual acetic acid, sodium acetate, and other soluble impurities.[5] | |
| Purification | Air-dry or vacuum-dry at low temperature (<50°C). | The product is often >95% pure after washing and does not require further purification. |
| Typical Yield | 70-85% | Yields are highly dependent on the efficiency of the workup and prevention of mechanical losses. |
References
-
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.). Marmara Pharmaceutical Journal. [Link]
-
Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. (2018). Sciencemadness.org. [Link]
-
A simple and efficient method for the synthesis of Erlenmeyer azlactones. (n.d.). University College Dublin Research Repository. [Link]
-
AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. (n.d.). Organic Syntheses. [Link]
-
Preventing azlactone hydrolysis during purification—any real solution? (2024). Reddit. [Link]
-
An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method. (n.d.). RSC Publishing. [Link]
-
Literature protocols for azlactone preparation. (n.d.). ResearchGate. [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Merck Index. [Link]
-
Synthesis of oxazol-5(4H)-ones 3a–d and 1,2,4-triazin-6(5H). (n.d.). ResearchGate. [Link]
-
5(4 H )-oxazolones: Synthesis and biological activities. (2020). ResearchGate. [Link]
-
SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (n.d.). CORE. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. [Link]
-
Green Chemistry Decision-Making in an Upper-Level Undergraduate Organic Laboratory. (2014). American Chemical Society. [Link]
-
New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). (2023). MDPI. [Link]
-
Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). Modern Scientific Press. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 3. modernscientificpress.com [modernscientificpress.com]
- 4. Sciencemadness Discussion Board - Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Erlenmeyer-Plöchl Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Erlenmeyer-Plöchl reaction. As a cornerstone in the synthesis of α,β-unsaturated amino acids and various heterocyclic compounds, this reaction is powerful yet presents unique challenges. This guide, structured in a responsive question-and-answer format, is designed by Senior Application Scientists to provide you with field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of azlactones (2-substituted-4-alkylidene-2-oxazolin-5-ones) via the Erlenmeyer-Plöchl reaction.
Question 1: Why is my azlactone yield unexpectedly low?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Cause A: Presence of Moisture
-
Explanation: The key dehydrating agent in this reaction is acetic anhydride. It facilitates the initial cyclization of the N-acylglycine (e.g., hippuric acid) to form the oxazolone intermediate.[1][2] If any of your reagents (hippuric acid, sodium acetate, aldehyde) or glassware are wet, the acetic anhydride will be consumed in a non-productive reaction with water, halting the synthesis.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere.
-
Use freshly fused sodium acetate. If you are unsure of its anhydrous state, grind the powder and heat it under a vacuum at >150 °C for several hours before use.
-
Use a high-purity, recently opened bottle of acetic anhydride.
-
-
-
Cause B: Sub-optimal Reaction Temperature
-
Cause C: Aldehyde Reactivity and Side Reactions
-
Explanation: The reaction is most efficient with aromatic aldehydes. Aliphatic aldehydes are prone to self-condensation (an aldol reaction) under the basic reaction conditions, which competes with the desired condensation with the oxazolone.[4] Furthermore, aldehydes with electron-donating groups may react more slowly than those with electron-withdrawing groups.[5]
-
Solution:
-
For aliphatic aldehydes, consider modified, milder procedures, such as using alumina as a catalyst in dichloromethane at room temperature, which can suppress self-condensation.[4]
-
For slow-reacting aldehydes, increased reaction time may be necessary. Monitor progress closely using Thin Layer Chromatography (TLC).
-
-
-
Cause D: Premature Hydrolysis During Workup
-
Explanation: Azlactones are highly susceptible to hydrolysis, especially in the presence of acid or base, or upon heating with trace moisture.[6] This can occur during aqueous workup or purification.
-
Solution: Minimize contact with water and avoid excessive heating during solvent removal. For highly sensitive products, consider a non-aqueous workup.
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low yields.
Question 2: How can I purify my azlactone without causing it to decompose?
Answer: This is a critical challenge due to the inherent instability of the azlactone ring. Standard column chromatography on silica gel is often problematic.
-
The Problem with Silica Gel: Silica gel is acidic and has a high surface area, which can catalyze the hydrolysis of the azlactone, especially when using protic solvents like methanol or ethanol in the eluent.[6] The heat generated during solvent evaporation (rotary evaporation) further accelerates this degradation.[6]
-
Solution A: Recrystallization
-
Explanation: For many solid azlactones, recrystallization is the safest and most effective purification method. It avoids the catalytic issues of chromatography.
-
Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, benzene, or an ethanol/water mixture) and allow it to cool slowly.[3][7] Collect the resulting crystals by vacuum filtration.
-
-
Solution B: Modified Chromatography
-
Explanation: If chromatography is unavoidable, you must mitigate the acidic nature of the stationary phase and the risk of hydrolysis.
-
Protocol:
-
Neutralize the Eluent: Add a small amount (0.5-1% v/v) of a non-nucleophilic, volatile base like triethylamine to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica.[6]
-
Use Alternative Stationary Phases: Consider using neutral alumina (Al₂O₃) or Florisil instead of silica gel.[6]
-
Minimize Residence Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
-
-
Solution C: Careful Solvent Removal
-
Explanation: After purification, avoid heating the product during solvent evaporation.
-
Protocol: Remove the solvent under reduced pressure at room temperature. For final drying, instead of heating in a vacuum oven, consider drying the product under a stream of inert gas (nitrogen or argon).[6]
-
Purification Strategy Decision Tree
Caption: Decision-making workflow for azlactone purification.
Question 3: My reaction mixture turned dark red/brown. What happened?
Answer: This is almost always a sign of overheating.[3] While the reaction requires heat, excessive temperatures (e.g., >120 °C) can lead to the polymerization of the aldehyde, the azlactone product, or other intermediates, resulting in the formation of tar-like, colored byproducts. This significantly complicates purification and reduces the yield of the desired product. Always use a calibrated thermometer and a stable heating source like an oil bath.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Erlenmeyer-Plöchl reaction?
A1: The reaction proceeds in a two-stage sequence that is a combination of a cyclodehydration and a Perkin-type condensation.[1][8]
-
Oxazolone Formation: The N-acylglycine (e.g., hippuric acid) is first cyclized by acetic anhydride to form a 2-substituted-5(4H)-oxazolone intermediate.
-
Enolate Formation: The base (acetate, from sodium acetate) abstracts one of the two acidic protons from the C-4 position of the oxazolone ring, forming a reactive enolate.[1]
-
Condensation: This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol-type adduct readily eliminates a molecule of water (facilitated by acetic anhydride and heat) to form the final, thermodynamically stable α,β-unsaturated azlactone product.[1]
General Reaction Mechanism
Caption: The two-stage mechanism of the reaction.
Q2: Can I use bases other than sodium acetate?
A2: Yes, other bases have been explored, but sodium acetate remains the standard for a reason. Stronger organic bases can lead to faster reactions but may also promote side reactions like aldehyde self-condensation.[4][9] Weaker bases may not be effective at forming the necessary enolate. Catalytic amounts of sodium acetate have been used successfully in the presence of a solvent, offering a modification to the classical stoichiometric approach.[9]
Q3: Are there modern, more efficient variations of this reaction?
A3: Absolutely. To improve yields, reduce reaction times, and enhance the environmental profile, several modern methods have been developed:
-
Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often improves yields.[1][10]
-
Solvent-Free Conditions: Grinding the solid reactants together (mechanochemistry) or simply heating the mixture without a solvent is an effective green chemistry approach.[10][11]
-
Ionic Liquids: Using ionic liquids as both the catalyst and solvent can lead to fast, efficient reactions with the advantage of a reusable reaction medium.[5][12]
Table 1: Comparison of Classical vs. Modern Synthesis Conditions
| Parameter | Classical Method | Microwave-Assisted | Solvent-Free (Grinding) |
| Solvent | Acetic Anhydride (reagent & solvent) | Minimal Acetic Anhydride | Drops of Acetic Anhydride |
| Temperature | 80-100 °C | 100-300 W Irradiation | Room Temperature |
| Time | 1-2 hours[1] | 2-10 minutes[1] | ~15-30 minutes |
| Workup | Precipitation with Ethanol | Trituration with Ethanol | Direct extraction/crystallization |
| Advantages | Well-established, simple setup | Extremely fast, high yields | Environmentally friendly |
| Disadvantages | Long reaction time, thermal control | Requires specialized equipment | May not be suitable for all substrates |
Experimental Protocols
Protocol 1: Classical Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone
This protocol is a representative example of the traditional Erlenmeyer-Plöchl synthesis.[1]
Materials:
-
Hippuric acid (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Anhydrous Sodium Acetate (1.2 eq)
-
Acetic Anhydride (3.0 eq)
-
Ethanol (for workup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hippuric acid, benzaldehyde, and anhydrous sodium acetate.
-
Add the acetic anhydride to the mixture.
-
Heat the reaction mixture in an oil bath to 90-100 °C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of benzaldehyde and the appearance of a new, UV-active yellow spot for the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold ethanol to the solidified or viscous mixture. This quenches the excess acetic anhydride and helps precipitate the product.
-
Stir the resulting slurry for 30 minutes, then cool it further in an ice bath to maximize precipitation.
-
Collect the yellow solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol, followed by a small amount of cold water, to remove residual salts and acetic acid.
-
Dry the product under vacuum. If further purification is needed, recrystallize from hot ethanol.
References
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Merck Index. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Mishra, M., et al. (n.d.). A plausible mechanism of Erlenmeyer–Plöchl reaction under Bi2Al4O9 catalysis. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Drugfuture.com. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer-Plochl Azalactone Synthesis Mechanism. (2022). YouTube. Retrieved January 16, 2026, from [Link]
-
Al-Amiery, A. A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer-Plöchl azlactone and amino acid synthesis. (n.d.). Chemeurope.com. Retrieved January 16, 2026, from [Link]
-
Abdel-Mohsen, S. A., et al. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal, 10, 62. Retrieved January 16, 2026, from [Link]
-
Preventing azlactone hydrolysis during purification—any real solution? (2023). Reddit. Retrieved January 16, 2026, from [Link]
-
A Heterogeneous approach to synthesis of azlactones. (2022). International Journal of Trend in Scientific Research and Development. Retrieved January 16, 2026, from [Link]
-
Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. (n.d.). SciELO. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikiwand. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer–Plöchl azlactone synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives. (n.d.). ACS Omega. Retrieved January 16, 2026, from [Link]
-
A suitable synthesis of azlactones catalyzed by heteropolyacids. (n.d.). CONICET. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer–Plöchl azlactone and amino acid synthesis. (2024). Alchetron. Retrieved January 16, 2026, from [Link]
-
Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. (2018). Sciencemadness.org. Retrieved January 16, 2026, from [Link]
-
ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. (2009). Journal of Chemical Technology and Metallurgy. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer Azlactone Synthesis for amino acid. (2021). YouTube. Retrieved January 16, 2026, from [Link]
-
A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
A simple and efficient method for the synthesis of Erlenmeyer azlactones. (n.d.). Research Repository UCD. Retrieved January 16, 2026, from [Link]
-
Erlenmeyer-Synthese. (n.d.). Wikipedia (German). Retrieved January 16, 2026, from [Link]
-
Transacylation in the Erlenmeyer—Plöchl Reaction. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. jocpr.com [jocpr.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. modernscientificpress.com [modernscientificpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
Validation & Comparative
A Comparative Spectroscopic Investigation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and Its Analogs
A Senior Application Scientist's Guide to Structure-Property Relationships
This technical guide provides a comprehensive comparative analysis of the spectroscopic properties of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how subtle changes in chemical structure, specifically the introduction of various substituents on the phenylmethylene group, manifest in their spectral signatures. By understanding these structure-property relationships, researchers can gain deeper insights into the electronic and structural characteristics of this important class of heterocyclic compounds.
The Erlenmeyer-Plöchl reaction is the most common and efficient method for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its analogs. This reaction involves the condensation of N-acetylglycine with a substituted benzaldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as sodium acetate. The choice of substituted benzaldehyde directly determines the nature of the analog produced, allowing for a systematic study of substituent effects on the spectral properties of the resulting oxazolone.
The Core Structure and Its Analogs: A Spectroscopic Overview
The fundamental structure of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one possesses a conjugated system that gives rise to its characteristic spectral properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring of the phenylmethylene moiety significantly perturbs the electronic distribution within the molecule, leading to predictable and measurable shifts in their UV-Vis, FT-IR, NMR, and mass spectra. This guide will compare the parent compound with analogs bearing representative EDGs (e.g., -OCH₃, -N(CH₃)₂) and EWGs (e.g., -NO₂, -Cl).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy of these oxazolone derivatives reveals intense absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the extended conjugated system. The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature of the substituent on the phenyl ring.
Electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths) of the λmax due to the delocalization of electron density, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, electron-withdrawing groups can lead to a hypsochromic shift (shift to shorter wavelengths) or a less pronounced bathochromic shift depending on the interplay of inductive and resonance effects.
| Compound | Substituent (R) | λmax (nm) | Solvent |
| 1 | -H | ~325 | Ethanol |
| 2 | -OCH₃ | ~360 | Ethanol |
| 3 | -N(CH₃)₂ | ~420 | Ethanol |
| 4 | -NO₂ | ~330 | Ethanol |
| 5 | -Cl | ~335 | Ethanol |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is an invaluable tool for the qualitative identification of the characteristic functional groups within the oxazolone core. The most diagnostic absorption bands are those corresponding to the carbonyl (C=O) group of the lactone ring and the exocyclic carbon-carbon double bond (C=C).
The position of the C=O stretching vibration is influenced by the electronic nature of the substituent on the phenyl ring. Electron-donating groups can lead to a slight decrease in the C=O stretching frequency due to increased electron delocalization, which weakens the C=O bond. Conversely, electron-withdrawing groups tend to increase the C=O stretching frequency.
| Compound | Substituent (R) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| 1 | -H | ~1780, 1760 | ~1655 | ~1600 |
| 2 | -OCH₃ | ~1775, 1755 | ~1650 | ~1595 |
| 3 | -N(CH₃)₂ | ~1770, 1750 | ~1645 | ~1590 |
| 4 | -NO₂ | ~1785, 1765 | ~1660 | ~1605 |
| 5 | -Cl | ~1782, 1762 | ~1658 | ~1602 |
Note: The splitting of the C=O band is often observed and can be attributed to Fermi resonance.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the individual atoms within the molecule, allowing for unambiguous structure determination.
¹H NMR Spectroscopy
The chemical shift of the vinylic proton (=CH) is particularly sensitive to the electronic effects of the substituent on the attached phenyl ring. Electron-donating groups shield this proton, causing an upfield shift (lower ppm), while electron-withdrawing groups deshield it, resulting in a downfield shift (higher ppm). The protons of the phenyl ring also exhibit characteristic splitting patterns and chemical shifts that are influenced by the substituent.
| Compound | Substituent (R) | =CH (δ, ppm) | -CH₃ (δ, ppm) | Aromatic Protons (δ, ppm) |
| 1 | -H | ~7.20 (s) | ~2.35 (s) | ~7.40-7.60 (m, 5H) |
| 2 | -OCH₃ | ~7.10 (s) | ~2.30 (s) | ~6.95 (d, 2H), ~7.50 (d, 2H) |
| 3 | -N(CH₃)₂ | ~6.95 (s) | ~2.25 (s) | ~6.70 (d, 2H), ~7.40 (d, 2H) |
| 4 | -NO₂ | ~7.40 (s) | ~2.40 (s) | ~7.70 (d, 2H), ~8.30 (d, 2H) |
| 5 | -Cl | ~7.25 (s) | ~2.38 (s) | ~7.45 (d, 2H), ~7.55 (d, 2H) |
¹³C NMR Spectroscopy
The chemical shifts of the carbonyl carbon (C=O) and the vinylic carbon (=CH) in the ¹³C NMR spectrum are also diagnostic. Similar to the ¹H NMR trends, electron-donating groups cause an upfield shift of these carbon signals, while electron-withdrawing groups lead to a downfield shift.
| Compound | Substituent (R) | C=O (δ, ppm) | C=N (δ, ppm) | =C (δ, ppm) | =CH (δ, ppm) | -CH₃ (δ, ppm) |
| 1 | -H | ~168.5 | ~165.0 | ~133.0 | ~125.0 | ~15.0 |
| 2 | -OCH₃ | ~168.0 | ~164.5 | ~132.5 | ~118.0 | ~14.8 |
| 3 | -N(CH₃)₂ | ~167.5 | ~164.0 | ~132.0 | ~115.0 | ~14.5 |
| 4 | -NO₂ | ~169.0 | ~165.5 | ~134.0 | ~128.0 | ~15.2 |
| 5 | -Cl | ~168.8 | ~165.2 | ~133.5 | ~126.5 | ~15.1 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation. Under electron ionization (EI), the molecular ion peak (M⁺) is typically observed. The fragmentation of these oxazolone derivatives often involves the cleavage of the oxazolone ring and the loss of small neutral molecules like CO and CO₂. The fragmentation pattern can be influenced by the substituent on the phenyl ring, as it can affect the stability of the resulting fragment ions.
A common fragmentation pathway involves the initial loss of a methyl radical from the molecular ion, followed by the loss of carbon monoxide. Another significant fragmentation is the cleavage of the bond between the phenylmethylene group and the oxazolone ring.
Experimental Protocols
General Synthesis of 2-Methyl-4-(substituted-phenylmethylene)oxazol-5(4H)-ones
This protocol is a self-validating system as the purity and identity of the product are confirmed by the spectroscopic methods described below.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1 equivalent), the desired substituted benzaldehyde (1 equivalent), and sodium acetate (1.5 equivalents).
-
Reaction Initiation: Add acetic anhydride (3 equivalents) to the mixture.
-
Heating: Heat the reaction mixture at 100-110 °C for 2-3 hours with continuous stirring.
-
Work-up: After cooling to room temperature, add ethanol to the reaction mixture and cool it in an ice bath to facilitate precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure oxazolone derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic analysis of oxazolone derivatives.
Mechanistic Insights and Causality
The observed spectral shifts are a direct consequence of the electronic perturbations induced by the substituents.
-
UV-Vis: Electron-donating groups increase the electron density in the conjugated system, lowering the energy of the π → π* transition and resulting in a bathochromic shift. The lone pair of electrons on the nitrogen of the dimethylamino group, for instance, participates in resonance, extending the conjugation and causing a significant red shift. Electron-withdrawing groups, by pulling electron density away from the chromophore, can have a more complex effect, but generally lead to smaller shifts compared to strong EDGs.
-
FT-IR: The frequency of the C=O stretching vibration is governed by the bond strength. Electron-donating groups, through resonance, can increase the single-bond character of the C=O bond, weakening it and lowering its stretching frequency. Conversely, electron-withdrawing groups inductively pull electron density away from the carbonyl group, strengthening the C=O bond and increasing its stretching frequency.
-
NMR: The chemical shifts in NMR are determined by the local electronic environment of the nuclei. Electron-donating groups increase the electron density around the vinylic and aromatic protons and carbons, leading to increased shielding and an upfield shift. Electron-withdrawing groups have the opposite effect, decreasing the electron density and causing deshielding, which results in a downfield shift.
Conclusion
The systematic analysis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its analogs reveals clear and predictable correlations between the electronic nature of the substituents and their spectroscopic signatures. This guide provides a foundational framework for researchers to understand and predict the spectral properties of novel oxazolone derivatives. The detailed experimental protocols and comparative data serve as a valuable resource for the synthesis, characterization, and application of these versatile heterocyclic compounds in various scientific disciplines.
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A Comparative Guide to the Synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, an unsaturated azlactone, is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including amino acids, peptides, and various therapeutic agents.[1][2] The oxazolone core is a recognized pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The reactivity of the C-2 and C-4 positions, along with the potential for nucleophilic ring-opening, makes this scaffold particularly attractive for combinatorial chemistry and the development of novel drug candidates.[5][6]
This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and environmental impact.
The Classical Approach: The Erlenmeyer-Plöchl Reaction
The Erlenmeyer-Plöchl synthesis, first described in the late 19th century, remains a fundamental and widely used method for preparing oxazolones.[1][7] The reaction involves the condensation of an N-acylglycine (in this case, N-acetylglycine) with an aromatic aldehyde (benzaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base catalyst like sodium acetate.[1][8]
Mechanism and Rationale
The reaction proceeds through several key steps. Initially, acetic anhydride facilitates the cyclization of N-acetylglycine to form the intermediate 2-methyloxazol-5(4H)-one. This intermediate possesses acidic protons at the C-4 position, which are readily abstracted by the acetate base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in a Perkin-type condensation. Subsequent dehydration of the resulting aldol-type adduct yields the final product, 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.[1][9] The use of acetic anhydride is crucial as it serves both as the cyclizing agent and a dehydrating agent to drive the reaction towards the product.
Caption: Erlenmeyer-Plöchl Reaction Workflow
Modern Synthetic Enhancements
While robust, the classical Erlenmeyer-Plöchl reaction can suffer from long reaction times and the use of stoichiometric amounts of reagents. Modern advancements have focused on improving the efficiency and environmental footprint of this synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[10] In the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, microwave heating can dramatically reduce reaction times from hours to minutes.[11] This is attributed to the efficient and uniform heating of the reaction mixture, leading to faster reaction rates. Often, these reactions can be performed under solvent-free conditions, further enhancing their green credentials.[10]
Ultrasound-Assisted Synthesis
Sonication, or the use of ultrasound, provides an alternative energy source for chemical reactions.[12][13] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can enhance reaction rates and yields.[14] Ultrasound-assisted synthesis of oxazolones has been shown to be effective, often in aqueous media, reducing the need for volatile organic solvents.[15]
Catalytic Innovations
The choice of catalyst can significantly influence the outcome of the Erlenmeyer-Plochl reaction. While sodium acetate is traditional, various other catalysts have been explored to improve efficiency.
-
Lewis Acids: Catalysts like zinc oxide (ZnO) have been employed to promote the condensation step, often leading to higher yields and shorter reaction times.[2]
-
Heterogeneous Catalysts: The use of solid catalysts, such as Bi2Al4O9, offers advantages in terms of easy separation and reusability, contributing to more sustainable processes.[16]
-
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and catalyst, facilitating the reaction and often allowing for easy product separation and catalyst recycling.[12]
Comparative Analysis of Synthesis Methods
The following table summarizes the key performance indicators for the different synthetic approaches to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, based on data reported in the literature.
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Erlenmeyer-Plöchl | Acetic Anhydride, Sodium Acetate, 80-100 °C | 1-2 hours | 66-89[1] | Well-established, readily available reagents. | Long reaction times, use of stoichiometric reagents. |
| Microwave-Assisted | Acetic Anhydride (solvent-free) | 4-5 minutes | 70-75[10] | Drastically reduced reaction times, often solvent-free. | Requires specialized microwave reactor. |
| Ultrasound-Assisted | Ionic Liquids (e.g., [bmim][PF6]), sonication | Not specified | Excellent yields[12] | Environmentally friendly (can use aqueous media), good yields. | Requires specialized ultrasound equipment. |
| Catalytic (ZnO) | ZnO, Acetic Anhydride | Not specified | Good yields[17] | Higher yields, potentially milder conditions. | Catalyst cost and potential for metal contamination. |
| Catalytic (Bi2Al4O9) | Bi2Al4O9 nanoparticles | Not specified | High yields, reusable catalyst[16] | Catalyst is reusable, promoting green chemistry. | Catalyst synthesis may be complex. |
Experimental Protocols
Protocol 1: Classical Erlenmeyer-Plöchl Synthesis
This protocol represents the traditional method for the synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.[8]
-
In a round-bottom flask, combine N-acetylglycine (1.0 eq), benzaldehyde (1.0-1.2 eq), and anhydrous sodium acetate (1.0-1.5 eq).
-
Add acetic anhydride (3.0-5.0 eq) to the mixture.
-
Heat the reaction mixture in an oil bath at 80-100 °C for 1-2 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product can be isolated by filtration or extraction, followed by recrystallization from a suitable solvent like ethanol or chloroform to obtain the pure compound.[8]
Caption: Classical Synthesis Workflow
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient alternative to the classical method.[10]
-
In a microwave-safe vessel, mix N-acetylglycine (1.0 eq) and benzaldehyde (1.0 eq) in acetic anhydride.
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 2450 MHz) for 4-5 minutes.
-
Monitor the reaction for completion.
-
After cooling, the product can be isolated and purified as described in the classical method.
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic method for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one depends on the specific requirements of the researcher. The classical Erlenmeyer-Plöchl reaction, while reliable, is being increasingly supplanted by modern techniques that offer significant advantages in terms of reaction time, yield, and environmental impact. Microwave and ultrasound-assisted methods provide rapid and efficient routes to the desired product. Furthermore, the development of novel catalytic systems, particularly those involving reusable heterogeneous catalysts, aligns with the growing emphasis on green and sustainable chemistry in the pharmaceutical and chemical industries. For high-throughput synthesis and process optimization, the adoption of these modern methodologies is highly recommended.
References
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- Mishra, M., et al. A plausible mechanism of Erlenmeyer–Plöchl reaction under Bi2Al4O9 catalysis. ResearchGate.
- Organic Chemistry. Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube. 2022.
- Al-Amiery, A. A., et al. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules. 2021.
- International Journal of Pharmaceutical and Clinical Research. METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
- Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
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- Wiley Online Library. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis.
- ResearchGate. Methods for synthesis of oxazolones: A review. 2011.
- Sciforum. Microwave-assisted reactions of 4-[(4-oxochromen-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-ones with nitrogen bases.
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- ACS Omega. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
- Benchchem. 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
- Biointerface Research in Applied Chemistry. Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. 2020.
- ResearchGate. Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16.
- CORE. SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY.
- PubMed. 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. 2010.
- RSC Publishing. Microwave-assisted rapid synthesis of chiral oxazolines.
- Scribd. Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction.
- Journal of Chemical Technology and Metallurgy. ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. 2009.
- ResearchGate. Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. 2015.
- MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). 2023.
- MDPI. Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water.
- The Royal Society of Chemistry. Supporting Information A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening: Rapid Access to A Diverse Family of.
- ResearchGate. Synthetic protocol of oxazol-5(4H)-one (Erlenmeyer azlactone synthesis) (C).
- MDPI. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents.
- ResearchGate. Efficient microwave-assisted synthesis and antioxidant activity of 4-arylidene-2-phenyl-1H-imidazol-5(4H)-ones. 2014.
- PMC. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules.
- Amanote Research. Ultrasound Assisted Synthesis of 2, 4-Substituted 1,.
- PMC. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3.
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A Comparative Guide to High-Performance Liquid Chromatography and Alternative Methods for Purity Validation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. The compound 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, an important heterocyclic building block, is no exception. Its utility as a precursor in the synthesis of amino acids and various biologically active molecules necessitates a robust analytical methodology to ensure its quality and consistency.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this oxazolone derivative.
The Central Role of Purity for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, often synthesized via the Erlenmeyer-Plöchl reaction, is a versatile intermediate.[1][3] Impurities arising from this synthesis, such as unreacted starting materials (N-acetylglycine and benzaldehyde) or by-products from side reactions, can significantly impact the yield, purity, and pharmacological profile of subsequent products. Therefore, a validated, stability-indicating analytical method is crucial for its quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of non-volatile organic compounds like 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. Its high resolution, sensitivity, and quantitative accuracy make it the method of choice for separating the main compound from its potential impurities.
A Representative Stability-Indicating HPLC Method
While a specific pharmacopoeial monograph for this compound is not established, a robust stability-indicating method can be developed and validated based on established principles for similar chemical entities. The following protocol is a representative method that would serve as an excellent starting point for laboratory implementation.
Experimental Protocol: Reversed-Phase HPLC
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common and effective choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B. A typical gradient might be:
-
0-2 min: 60% A, 40% B
-
2-15 min: Gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Gradient back to 60% A, 40% B
-
20-25 min: Re-equilibration at 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at 280 nm, with PDA monitoring from 200-400 nm to assess peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
A comprehensive validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
-
Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] The sample should be subjected to stress conditions such as:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, and the peak purity of the analyte can be confirmed using a PDA detector.
-
-
Linearity: The linearity of the method should be established across a range of concentrations (e.g., 50% to 150% of the nominal sample concentration). A linear relationship between peak area and concentration should be demonstrated with a correlation coefficient (r²) > 0.999.
-
Accuracy: Accuracy is determined by recovery studies, where a known amount of a reference standard is spiked into a sample matrix. The percentage recovery should be within an acceptable range, typically 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method is assessed by performing multiple injections of the same sample, with a relative standard deviation (RSD) of the peak areas of <1.0%.
-
Intermediate Precision (Inter-assay precision): This is evaluated by performing the analysis on different days, with different analysts, and on different instruments. The RSD should be <2.0%.
-
-
Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). System suitability parameters should remain within acceptable limits under these varied conditions.
Quantitative Data Summary (Representative)
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (N-acetylglycine) | 2.5 | 12000 | 0.4 |
| Impurity B (Benzaldehyde) | 4.1 | 15000 | 0.5 |
| 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | 10.8 | 2910000 | 98.5 |
| Unknown Impurity 1 | 12.3 | 21000 | 0.6 |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, a comprehensive quality assessment often benefits from orthogonal methods that rely on different separation or detection principles.
| Method | Principle | Primary Application | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a mobile phase. | Rapid, qualitative assessment of purity and reaction monitoring. | Simple, cost-effective, high throughput for screening multiple samples. | Lower resolution and sensitivity compared to HPLC, not readily quantitative without densitometry. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of volatile impurities (e.g., residual solvents) and thermally stable, volatile derivatives. | High resolution for volatile compounds, can be coupled with mass spectrometry (GC-MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Structural elucidation and quantitative analysis (qNMR) without the need for a reference standard of the analyte. | Provides detailed structural information, non-destructive, can be a primary analytical method for purity determination. | Lower sensitivity than chromatographic methods, requires a pure internal standard for qNMR, potential for signal overlap in complex mixtures. |
| Melting Point Analysis | Determination of the temperature at which a solid becomes a liquid. | A simple, initial indicator of purity. | Fast, inexpensive, and requires minimal sample. | Insensitive to small amounts of impurities, not specific. |
Logical Relationship of Validation Parameters
Caption: Interdependence of HPLC method validation parameters.
Conclusion: A Multi-faceted Approach to Purity Confirmation
For the comprehensive purity validation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a multi-faceted approach is recommended. A validated, stability-indicating RP-HPLC method serves as the cornerstone for quantitative purity determination and the detection of process-related and degradation impurities. Complementary techniques such as TLC can be employed for rapid screening, while GC-MS is invaluable for the analysis of volatile impurities. Furthermore, qNMR can provide an orthogonal and absolute measure of purity, offering a high degree of confidence in the quality of this critical synthetic intermediate. By employing a combination of these methods, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- E. Erlenmeyer, Jr., Ber. Dtsch. Chem. Ges. 1893, 26, 2236-2239.
- Bala, S., Saini, M., & Kamboj, S. (2011). Methods for synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1102-1118.
- Haneen, D. S. A., et al. (2020). 5(4H)-oxazolones: Synthesis and biological activities.
- Gerd A. Müller, in Science of Synthesis, 2004, Vol. 19, p 397.
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PubChem. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. [Link]
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Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o123–o124. [Link]
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Synthesis and Solvatochromism of Oxazolone Derivative. (2022). Revista Desafio Online, 10(2), 1-13. [Link]
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A Comparative Guide to Substituted Benzylidene Oxazolones: Synthesis, Spectroscopic Analysis, and Structure-Activity Relationships
Introduction: The Versatility of the Oxazolone Scaffold
In the landscape of medicinal chemistry, 5(4H)-oxazolones, particularly their 4-benzylidene derivatives, represent a privileged heterocyclic scaffold.[1] These five-membered aromatic compounds, also known as azlactones, are not merely synthetic intermediates for amino acids and peptides; they are a cornerstone in the development of novel therapeutic agents.[2] The inherent reactivity of the oxazolone ring, combined with the vast potential for substitution at the C-2 and C-4 positions, allows for the creation of extensive molecular libraries.[3] These libraries have yielded compounds with a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties.[3][4][5]
This guide provides a comparative analysis of substituted benzylidene oxazolones, designed for researchers and drug development professionals. We will delve into the causality behind synthetic strategies, offer a comparative look at biological performance based on substitution patterns, and provide robust, validated experimental protocols. Our focus is on elucidating the structure-activity relationships (SAR) that govern the efficacy of these compounds, thereby empowering more rational and targeted drug design.
Core Synthesis: The Erlenmeyer-Plöchl Reaction
The most fundamental and widely adopted method for synthesizing 4-benzylidene-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[1][6] This reaction is a testament to classic organic chemistry, yet it remains exceptionally relevant due to its reliability and versatility.
Mechanism and Rationale: The reaction proceeds via the condensation of an N-acylglycine (most commonly hippuric acid for a 2-phenyl-oxazolone) with an aromatic aldehyde. The process is typically facilitated by acetic anhydride, which serves a dual role: it acts as a dehydrating agent to cyclize the N-acylglycine into the key 2-phenyl-5(4H)-oxazolone intermediate, and it participates in the subsequent condensation step.[6] A weak base, such as sodium acetate, is employed to deprotonate the acidic C-4 position of the oxazolone intermediate, generating a reactive enolate that undergoes a Perkin-type condensation with the substituted benzaldehyde.[1][6] The choice of these reagents is critical; acetic anhydride is a powerful enough dehydrating agent to drive the initial cyclization, while sodium acetate is a mild enough base to promote the condensation without causing unwanted side reactions.
Caption: The Erlenmeyer-Plöchl reaction pathway.
Spectroscopic Characterization: Identifying the Oxazolone Core
Accurate structural elucidation is paramount. A combination of spectroscopic techniques provides a definitive fingerprint for substituted benzylidene oxazolones.
| Technique | Key Feature | Typical Range / Shift | Rationale and Interpretation | Reference(s) |
| FT-IR | Lactone Carbonyl (C=O) | 1760 - 1820 cm⁻¹ | This strong, sharp absorption is highly characteristic of the strained five-membered lactone ring. Its high frequency is a key identifier. | [4][7] |
| FT-IR | Imine (C=N) | 1650 - 1670 cm⁻¹ | This stretching vibration confirms the presence of the core oxazole ring structure. | [7] |
| ¹H-NMR | Vinyl Proton (=CH-Ar) | 7.0 - 8.7 ppm (singlet) | The chemical shift of this proton is influenced by the electronic nature of the substituent on the benzylidene ring. Electron-withdrawing groups typically shift it downfield. | [3][8] |
| ¹³C-NMR | Carbonyl Carbon (C=O) | 168 - 170 ppm | The signal for the lactone carbonyl carbon appears in a distinct downfield region. | [3] |
| ¹³C-NMR | Imine Carbon (C=N) | 158 - 160 ppm | This signal is characteristic of the sp²-hybridized carbon double-bonded to nitrogen in the ring. | [3] |
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The true power of the benzylidene oxazolone scaffold lies in the tunability of its biological activity through strategic substitution on the benzylidene ring. The electronic and steric properties of the substituent (R group) can dramatically influence potency and selectivity.
Caption: The influence of substituents on biological activity.
Anti-inflammatory Activity
Many benzylidene oxazolones exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[4][9]
| Substituent (R) | Compound Example | Key Finding | Reference Standard | Reference(s) |
| 4-N,N-dimethylamino | 4-(4-N,N-dimethylaminobenzylidene)-2-(pyridyl-3-yl)-oxazol-5(H)-one | IC₅₀ = 0.019 µM (COX-2) | Celecoxib (IC₅₀ = 0.05 µM) | [4] |
| 4-hydroxy | 4-(4-hydroxybenzylidene)-2-(pyridyl-3-yl)-oxazol-5(H)-one | IC₅₀ = 0.024 µM (COX-2) | Celecoxib (IC₅₀ = 0.05 µM) | [4] |
| 3,5-dimethoxy | 4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one | 50.6% edema reduction | Aspirin (41.5% reduction) | [4] |
| 4-(pyrrolidin-1-yl) | 2-Phenyl-4-(4-(pyrrolidin-1-yl)benzylidene)oxazol-5(4H)-one | Potent anti-inflammatory activity with good gastric tolerability. | Celecoxib | [10] |
Field Insights: The data strongly suggests that electron-donating groups (EDGs) at the para-position of the benzylidene ring, such as -N(CH₃)₂ and -OH, significantly enhance COX-2 inhibitory activity, surpassing the potency of the standard drug celecoxib.[4] This is likely due to favorable interactions with the active site of the COX-2 enzyme. The dimethoxy substitution also shows superior in vivo efficacy compared to aspirin, highlighting its potential.[4]
Antimicrobial Activity
The oxazolone scaffold is effective against a range of pathogenic microbes. Substituents play a critical role in modulating the spectrum and potency of this activity.
| Substituent (R) | Target Organism(s) | Activity Metric (e.g., MIC or Zone of Inhibition) | Reference(s) |
| 4-nitro (NO₂) | S. aureus, S. typhi, E. coli | Good activity, comparable to ampicillin. | [3] |
| 4-methoxy (OCH₃) | Gram-positive & Gram-negative bacteria | Among the most potent in a series of sulfonamides; MICs as low as 4 µg/mL. | [5] |
| Unsubstituted Phenyl | Gram-positive & Gram-negative bacteria | Potent broad-spectrum activity in a sulfonamide series. | [5] |
| 4-chloro-3-nitro | S. aureus, S. typhi | Excellent activity; 16 mm inhibition zone (80%) vs. S. aureus. | [11] |
Field Insights: Electron-withdrawing groups (EWGs) like the nitro group are frequently associated with potent antimicrobial activity.[3][11] However, electron-donating groups like methoxy can also confer strong, broad-spectrum efficacy, as seen in oxazolone-based sulfonamides.[5] This indicates that the overall electronic and lipophilic character of the molecule, not just the presence of an EDG or EWG, dictates antimicrobial performance. The combination of chloro and nitro groups appears particularly effective.[11]
Anticancer Activity
Substituted oxazolones have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[12]
| Substituent(s) | Cell Line(s) | Key Finding / Activity Metric | Reference(s) |
| Aryl amino group at C5 | NCI-60 cell line panel | Most active among a series of 5-amino-substituted oxazoles. Compound 1 showed 138% mean growth inhibition (lethality). | [13] |
| 5-Cl on benzoxazolone core | MCF-7 (Breast Cancer) | Reduced cell viability at 50 µM. | [14] |
| Unsubstituted on N of benzoxazolone | MCF-7 (Breast Cancer) | Reduced cell viability at 100 µM. | [14] |
| 4-NO₂ on benzylidene | General antibacterial/antifungal series | Also evaluated for anticancer potential. | [5] |
Field Insights: The substitution pattern significantly impacts antiproliferative effects. In one study, aryl amino groups on the oxazole ring were critical for high activity, with some compounds causing cell death rather than just inhibiting growth.[13] In benzoxazolone derivatives (a related scaffold), the presence of a chlorine atom at the 5-position doubled the potency against MCF-7 breast cancer cells compared to the unsubstituted analog.[14] This highlights the importance of halogenation in enhancing cytotoxic effects.
Experimental Protocols
The following protocols are self-validating systems, representing standard, reproducible methodologies cited in the literature.
Protocol 1: Synthesis of 4-(4-Chlorobenzylidene)-2-phenyl-5(4H)-oxazolone
This protocol is a representative example of the Erlenmeyer-Plöchl reaction.[1][11]
Materials:
-
Hippuric acid (N-benzoylglycine)
-
4-Chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol (95% and absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a 100 mL round-bottom flask, combine hippuric acid (2.0 g, 11.2 mmol), 4-chlorobenzaldehyde (1.57 g, 11.2 mmol), and anhydrous sodium acetate (0.92 g, 11.2 mmol).
-
Add acetic anhydride (4.0 mL, 42.3 mmol) to the mixture.
-
Heat the mixture on a water bath with constant shaking until the solid components dissolve completely.
-
Continue heating for an additional 2 hours. The product will begin to crystallize as a yellow solid.
-
Allow the reaction mixture to cool to room temperature.
-
Add 20 mL of cold ethanol and stir thoroughly to form a slurry.
-
Filter the crude product using a Büchner funnel and wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Wash the crystals thoroughly with hot water to remove any unreacted sodium acetate and acetic anhydride.
-
Recrystallize the purified product from a suitable solvent, such as absolute ethanol or benzene, to obtain yellow crystalline needles.
-
Dry the final product in a desiccator. Characterize using IR, NMR, and melting point analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[3][15]
Materials:
-
Synthesized oxazolone derivatives (dissolved in DMSO, e.g., 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (DMSO)
Procedure:
-
Prepare sterile MHA plates.
-
Prepare a bacterial inoculum by growing the test organism in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Evenly spread 100 µL of the bacterial inoculum onto the surface of the MHA plates using a sterile swab.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile 6 mm cork borer, punch uniform wells into the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution into one well, the positive control into another, and the negative control (DMSO) into a third well.
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Caption: A typical workflow for synthesis and biological evaluation.
Conclusion and Future Outlook
The 4-benzylidene-5(4H)-oxazolone framework is a highly adaptable and pharmacologically significant scaffold. This comparative guide demonstrates that targeted substitutions on the benzylidene ring are a powerful tool for modulating biological activity. Electron-donating substituents at the para-position appear particularly beneficial for enhancing anti-inflammatory (COX-2 inhibitory) activity, while a range of both electron-withdrawing and -donating groups can confer potent antimicrobial effects. Halogenation and the introduction of specific aromatic amines have shown promise in developing cytotoxic agents for cancer therapy.
The robust nature of the Erlenmeyer-Plöchl synthesis, coupled with the clear structure-activity relationships observed, ensures that substituted oxazolones will remain a fertile ground for discovery. Future research should focus on expanding the diversity of substituents, exploring less common substitution patterns, and employing computational modeling to predict interactions with biological targets, thereby accelerating the development of next-generation therapeutics based on this remarkable heterocyclic core.
References
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Ghiurau, M., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. PMC - PubMed Central. [Link]
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Olomola, T.O., et al. (2017). Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. SciSpace. [Link]
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Abdel-Maksoud, M.S., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]
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Reddy, G.V., et al. (2023). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. [Link]
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Hryshchyshyn, A., et al. (2021). Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. PMC - NIH. [Link]
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Rana, K., et al. (2014). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research. [Link]
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Olomola, T.O., et al. (2017). Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. Ife Journal of Science. [Link]
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Wikiwand. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
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Bala, S., et al. (2011). Methods for synthesis of Oxazolones: A Review. International Journal of ChemTech Research. [Link]
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Singh, A., et al. (2021). Synthesis and Antibacterial Activity of Some Oxazolone Derivatives. ResearchGate. [Link]
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Acar, C.E., et al. (2018). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. PubMed. [Link]
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Sánchez-Márquez, A., et al. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. PubMed Central. [Link]
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Pontiki, E., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC. [Link]
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Semantic Scholar. (n.d.). Synthesis and evaluation of cytotoxic activities of some substituted isoxazolone derivatives. [Link]
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Aslam, M., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Preprints.org. [Link]
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Shrivastava, S.K. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ResearchGate. [Link]
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Malhotra, M., et al. (2016). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BENZYLIDENE ANALOGUES AS A NEW CLASS OF POTENTIAL ANTIOXIDANT AGENTS. Acta Poloniae Pharmaceutica. [Link]
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El-Sayed, N.N.E., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PMC - PubMed Central. [Link]
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Sánchez-Márquez, A., et al. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. MDPI. [Link]
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Musso, L., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. PubMed. [Link]
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Pontiki, E., et al. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PubMed. [Link]
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Al-Ghorbani, M., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. PubMed. [Link]
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Lee, J.W., et al. (2018). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. [Link]
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Al-Ghorbani, M., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design. [Link]
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Saini, V., et al. (2012). Synthesis of 2-[4-(substituted benzylidene)-5-oxo-4,5-dihydro-oxazol-2-ylmethyl]-isoindole-1,3-dione derivatives as novel potential antimicrobial agents. ResearchGate. [Link]
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Fareed, G., et al. (2015). Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. ResearchGate. [Link]
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ResearchGate. (2021). Synthesis, characterization, and biological evaluation of oxazolone analogs. [Link]
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Bielenica, A., et al. (2015). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. [Link]
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Shi, D.H., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. [Link]
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- Benchchem. (2025). A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues.
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Oomens, J., et al. (2009). Spectroscopic Evidence for an Oxazolone Structure of the b(2) Fragment Ion From Protonated Tri-Alanine. PubMed. [Link]
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Research Square. (2023). Computational study of 1,2,3-triazol-5-ylidenes with p-block element substituents. [Link]
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Jetir.org. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. [Link]
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A Senior Application Scientist's Guide to the Confirmation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one: A Comparative Analysis of LC/MS and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC/MS) with alternative analytical methods for the confirmation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. This azlactone is a key intermediate in the synthesis of novel therapeutic agents, making its precise characterization paramount.
The Central Role of LC/MS in Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a powerful and indispensable tool in the modern analytical laboratory. Its strength lies in the coupling of high-performance liquid chromatography's (HPLC) separation capabilities with the mass analyzer's ability to provide molecular weight and structural information. For a molecule like 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, LC/MS offers a rapid and sensitive method for confirming its identity and purity.
The primary ionization technique for this class of compounds is Electrospray Ionization (ESI), which typically yields the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing a characteristic fingerprint of the molecule. A hallmark fragmentation of the oxazolone ring is the neutral loss of carbon dioxide (CO₂).[1]
A Comparative Look: LC/MS vs. Spectroscopic Alternatives
While LC/MS is a frontline technique, a multi-pronged analytical approach provides the most robust structural confirmation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary data, each interrogating the molecule in a unique way.
| Technique | Information Provided | Strengths | Limitations |
| LC/MS | Molecular Weight, Fragmentation Pattern, Purity | High sensitivity, rapid analysis, suitable for complex mixtures | Provides limited information on stereochemistry |
| NMR Spectroscopy | Detailed Carbon-Hydrogen Framework, Connectivity | Unambiguous structure determination, stereochemical insights | Lower sensitivity, longer analysis time, requires pure sample |
| IR Spectroscopy | Presence of Functional Groups | Rapid, non-destructive, provides characteristic "fingerprint" | Provides limited information on the overall molecular structure |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical result hinges on a well-designed and reproducible experimental protocol. Here, we provide detailed methodologies for the analysis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one using LC/MS, NMR, and IR spectroscopy.
LC/MS Analysis Workflow
The logical workflow for the LC/MS analysis and confirmation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is depicted below.
Caption: Experimental workflow for the LC/MS analysis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Detailed LC/MS Protocol:
This protocol is a general guideline and should be optimized for your specific instrumentation and desired outcomes.
-
Sample Preparation: Dissolve the synthesized 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one in methanol or acetonitrile to a final concentration of approximately 0.1 mg/mL.[1]
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is suitable for this analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the compound, and then re-equilibrate. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (should be optimized to minimize in-source fragmentation).
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS/MS Fragmentation: Perform a product ion scan on the [M+H]⁺ ion (expected at m/z 188.07). A collision energy ramp (e.g., 10-40 eV) is recommended to observe a range of fragment ions.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.
-
Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or cast a thin film from a suitable solvent.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Data Comparison: Confirming the Structure of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
The following table summarizes the expected and literature-reported data for the analysis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ).[2]
| Analytical Technique | Parameter | Expected/Reported Value | Interpretation |
| LC/MS | [M+H]⁺ | m/z 188.07 | Confirms the molecular weight of the compound. |
| MS/MS of m/z 188.07 | m/z 144.08 | Corresponds to the neutral loss of CO₂ (44 Da), characteristic of the oxazolone ring.[1] | |
| m/z 116.06 | Further fragmentation, potentially corresponding to the loss of CO from the m/z 144.08 fragment. | ||
| m/z 105.03 | Corresponds to the benzoyl cation [C₇H₅O]⁺.[1] | ||
| ¹H NMR | Aromatic Protons | ~7.2-8.0 ppm (multiplet) | Protons of the phenyl ring. |
| Vinylic Proton | ~7.1 ppm (singlet) | Proton of the exocyclic C=CH group. | |
| Methyl Protons | ~2.3 ppm (singlet) | Protons of the C-methyl group. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm | Carbonyl carbon of the oxazolone ring. |
| Imine Carbon (C=N) | ~163 ppm | Imine carbon of the oxazolone ring. | |
| Aromatic & Vinylic Carbons | 128-135 ppm | Carbons of the phenyl ring and the exocyclic double bond. | |
| IR Spectroscopy | C=O Stretching | ~1780 cm⁻¹ | Carbonyl stretching vibration of the lactone.[3] |
| C=N Stretching | ~1655 cm⁻¹ | Imine stretching vibration of the oxazolone ring.[3] | |
| C=C Stretching | ~1600 cm⁻¹ | Exocyclic carbon-carbon double bond stretching.[3] |
Fragmentation Mechanism: The Key to Trustworthy Identification
A deep understanding of the fragmentation pathways provides the highest level of confidence in structural confirmation. The proposed fragmentation mechanism for the [M+H]⁺ of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is illustrated below.
Caption: Proposed ESI-MS/MS fragmentation pathway for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
The initial loss of carbon dioxide is a highly characteristic fragmentation for this class of compounds, providing strong evidence for the presence of the oxazolone ring. The subsequent loss of carbon monoxide and the formation of the benzoyl cation further corroborate the proposed structure.
Conclusion
The confirmation of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one requires a thoughtful and multi-faceted analytical approach. While LC/MS provides rapid and sensitive confirmation of the molecular weight and key structural motifs through its characteristic fragmentation patterns, the integration of NMR and IR spectroscopic data is essential for unambiguous structure elucidation. By employing the detailed protocols and understanding the comparative strengths of each technique as outlined in this guide, researchers can ensure the scientific integrity of their findings and accelerate the drug development process.
References
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National Institute of Standards and Technology. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Analysis of the Cytotoxic Potential of Novel Oxazolone Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, oxazolone derivatives have garnered significant attention due to their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide presents a comparative analysis of the cytotoxicity of selected oxazolone derivatives, delving into their mechanisms of action and providing the foundational experimental data for researchers, scientists, and drug development professionals. Our exploration is grounded in the principles of scientific integrity, offering a transparent view of the experimental causality and self-validating protocols that underpin these findings.
The Therapeutic Promise of the Oxazolone Scaffold
The oxazolone ring, a five-membered heterocycle, serves as a versatile pharmacophore in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[1] In the context of cancer therapy, certain oxazolone derivatives have demonstrated remarkable potential by targeting fundamental cellular processes essential for tumor growth and survival.[2] This guide will focus on a comparative evaluation of their cytotoxic profiles, underpinned by robust experimental evidence.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of a compound is a critical determinant of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. Below is a compilation of cytotoxicity data for several oxazolone derivatives against various human cancer cell lines, providing a basis for comparative assessment.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| OBS 9b | HepG2 (Liver Cancer) | 8.53 | |
| OBS 9f | HepG2 (Liver Cancer) | 6.39 | |
| OBS 9k | PC3 (Prostate Cancer) | 7.27 | |
| Compound 11a | Various | 1.5 - 11.2 µM | [3] |
| Compound 11d | Various | 1.5 - 11.2 µM | [3] |
| Compound 11f | Various | 1.5 - 11.2 µM | [3] |
Note: The presented data is a synthesis from multiple studies. Direct comparison should be approached with caution due to potential variations in experimental conditions.
Unraveling the Mechanisms of Action
The cytotoxic effects of oxazolone derivatives are not arbitrary; they are the result of precise interactions with key cellular targets. Two prominent mechanisms of action have been identified for this class of compounds: the inhibition of the STAT3 signaling pathway and the disruption of tubulin polymerization.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[4] Several oxazolone derivatives have been identified as potent inhibitors of this pathway.[4][5] By blocking STAT3 signaling, these compounds can effectively halt the downstream processes that drive cancer progression.
Caption: Oxazolone-mediated inhibition of the STAT3 signaling pathway.
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are integral components of the cytoskeleton and are essential for cell division, particularly during mitosis.[4] The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain oxazolone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]
Caption: Inhibition of tubulin polymerization by oxazolone derivatives.
Experimental Protocols: A Foundation of Trust
To ensure the reproducibility and validity of the cytotoxicity data, a standardized and meticulously executed experimental protocol is essential. The following section details a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[4][5]
MTT Assay Protocol for Cytotoxicity Assessment
This protocol outlines the key steps for determining the cytotoxic effects of oxazolone derivatives on adherent cancer cell lines.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the oxazolone derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.[5]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours.[4]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant cytotoxic potential of oxazolone derivatives against a range of cancer cell lines. Their ability to target critical cellular pathways, such as STAT3 signaling and tubulin polymerization, underscores their promise as a scaffold for the development of novel anticancer therapeutics. The provided experimental protocol for cytotoxicity assessment serves as a foundational methodology for researchers to further explore and validate the efficacy of new derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to translate these promising in vitro findings into tangible clinical applications.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. Available from: [Link]
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Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - MDPI. Available from: [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. Available from: [Link]
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Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC - PubMed Central. Available from: [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - NIH. Available from: [Link]
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Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Available from: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of E/Z Isomers of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
Abstract
The 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one scaffold, a classic example of an azlactone, is a cornerstone in synthetic organic chemistry.[1][2] Its utility as a precursor for novel amino acids, peptides, and various heterocyclic compounds makes it a molecule of significant interest in medicinal chemistry and materials science.[2][3] The exocyclic double bond introduced via synthesis, typically the Erlenmeyer-Plöchl reaction, gives rise to geometric (E/Z) isomerism, which profoundly impacts the molecule's stereochemistry, reactivity, and biological activity.[4] Consequently, the unambiguous assignment of these isomers is a critical step in their characterization. This guide provides a comprehensive comparison of the E and Z isomers of 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one using key spectroscopic techniques, focusing on the underlying principles that govern their distinct spectral signatures. We will delve into ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, presenting experimental data and explaining the causal relationships behind the observed differences to empower researchers in their synthetic and analytical endeavors.
Molecular Structure: The Basis of Spectroscopic Divergence
The fundamental difference between the E and Z isomers lies in the spatial orientation of substituents around the carbon-carbon double bond. In the Z-isomer, the high-priority groups—the phenyl ring and the substituted oxazolone ring—are on the same side (Zusammen). In the E-isomer, they are on opposite sides (Entgegen). This seemingly subtle variation creates a cascade of electronic and steric effects that are readily detected by modern spectroscopic methods. The Z-isomer is generally the thermodynamically more stable product due to reduced steric clash between the phenyl group and the methyl group at the 2-position.
Caption: Geometric isomers of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Spectroscopic Fingerprinting of E/Z Isomers
The following sections dissect the characteristic spectral features of each isomer. The primary analytical tool for differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy, owing to its sensitivity to the local magnetic environment of each nucleus.
¹H NMR Spectroscopy: The Power of Anisotropy
¹H NMR is the most definitive technique for assigning the stereochemistry of these isomers. The key diagnostic signal is the vinylic proton (=CH -Ph). Its chemical shift is dictated by the anisotropic effect of the nearby carbonyl group (C=O).[5][6]
-
Causality Behind the Chemical Shift: The circulating π-electrons of the C=O double bond generate a localized magnetic field. This field creates distinct shielding and deshielding zones.[7]
-
In the E-isomer , the vinylic proton is positioned cis to the carbonyl group, placing it squarely in the deshielding cone. This orientation causes the proton to experience a stronger effective magnetic field, shifting its resonance significantly downfield (to a higher δ value).
-
In the Z-isomer , the vinylic proton is trans to the carbonyl group, positioning it away from this strong deshielding zone. Consequently, it resonates at a comparatively upfield position.
-
The phenyl ring also exerts an anisotropic effect, but the influence of the proximate carbonyl group is the dominant factor for the vinylic proton.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Expected Shift (Z-Isomer) | Expected Shift (E-Isomer) | Rationale for Difference |
| Vinylic (=CH-Ph) | ~7.10 - 7.40 | ~7.80 - 8.10 | Strong C=O deshielding in E-isomer. |
| Methyl (-CH₃) | ~2.30 - 2.40 | ~2.40 - 2.50 | Minor deshielding by the phenyl ring in the E-isomer. |
| Aromatic (-C₆H₅) | ~7.40 - 7.90 | ~7.40 - 7.90 | Overlapping multiplets; less diagnostic. |
Note: Exact chemical shifts are solvent-dependent. Data is compiled based on typical values for related azlactone structures.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information. While the differences can be less pronounced than in ¹H NMR, careful analysis of the vinylic, carbonyl, and methyl carbon signals can corroborate the structural assignment.[8]
-
Steric and Electronic Effects: The chemical shifts of the carbons are influenced by steric compression (gamma-gauche effect) and subtle changes in conjugation. In the E-isomer, steric hindrance between the phenyl ring and the methyl group can slightly alter the planarity and electronic distribution compared to the more stable Z-isomer.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Expected Shift (Z-Isomer) | Expected Shift (E-Isomer) | Rationale for Difference |
| Carbonyl (C=O) | ~166 - 168 | ~165 - 167 | Changes in conjugation and electronic environment. |
| Vinylic (=C H-Ph) | ~132 - 134 | ~135 - 137 | Affected by the orientation of the phenyl group. |
| Quaternary Vinylic (C =CH-Ph) | ~130 - 132 | ~128 - 130 | Steric interactions can cause slight shielding. |
| Methyl (-CH₃) | ~15 - 16 | ~17 - 18 | Steric compression effects. |
Note: Data represents typical ranges observed for this class of compounds.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While it confirms the presence of the key azlactone functionalities, it is less reliable for E/Z differentiation as the differences are often minimal. However, subtle shifts can sometimes be observed.
Table 3: Comparative IR Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency (Z-Isomer) | Expected Frequency (E-Isomer) | Rationale for Difference |
| C=O Stretch (Lactone) | ~1780 - 1795 | ~1775 - 1790 | Changes in conjugation can slightly alter bond strength. |
| C=N Stretch (Azole) | ~1650 - 1660 | ~1655 - 1665 | Coupled with the C=C bond. |
| C=C Stretch (Vinylic) | ~1630 - 1640 | ~1635 - 1645 | Minor shifts due to stereochemistry. |
Data sourced from the NIST Chemistry WebBook for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and related structures.[11]
UV-Vis Spectroscopy: The Influence of Conjugation
UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in conjugated systems.[12] The planarity of the molecule dictates the efficiency of orbital overlap in the conjugated system.
-
Z-Isomer: Generally more planar, allowing for more effective π-system conjugation. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12] A lower energy gap corresponds to the absorption of longer wavelength light, resulting in a bathochromic (red) shift in its maximum absorbance (λ_max).
-
E-Isomer: The potential for steric hindrance can force the phenyl ring slightly out of plane with the azlactone core, reducing the effective conjugation. This leads to a higher HOMO-LUMO energy gap and a hypsochromic (blue) shift (shorter λ_max) compared to the Z-isomer.[13][14]
Experimental Workflow and Protocols
A self-validating experimental approach is crucial for reliable isomer assignment. The following workflow outlines the key steps from synthesis to final characterization.
Caption: Experimental workflow for isomer identification.
Protocol: ¹H NMR Sample Preparation and Analysis
This protocol ensures high-quality data for unambiguous isomer identification.
-
Sample Purity: Ensure the isolated isomer is pure. Verify purity via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane). Impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its good solubilizing power and minimal interference in the regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm. Most commercial deuterated solvents already contain TMS.
-
Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended) to achieve optimal signal dispersion.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate all signals to determine proton ratios.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
Analysis: Identify the vinylic proton signal (=CH-Ph). A chemical shift in the ~7.8-8.1 ppm range is indicative of the E-isomer, while a shift in the ~7.1-7.4 ppm range confirms the Z-isomer. Use the other signals as supporting evidence. For mixtures, the integration of these distinct vinylic signals allows for the quantification of the E/Z ratio.[15]
Conclusion
The differentiation of E/Z isomers of 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one is straightforward when a systematic spectroscopic approach is employed. ¹H NMR spectroscopy stands as the most definitive method , with the chemical shift of the vinylic proton serving as a robust and reliable diagnostic marker. This is directly attributable to the predictable deshielding effect of the carbonyl group in the E-isomer. While ¹³C NMR, IR, and UV-Vis spectroscopy provide valuable confirmatory data, they lack the pronounced and easily interpretable differences seen in the proton spectrum. By understanding the fundamental principles of anisotropy and conjugation, researchers can confidently assign the stereochemistry of these versatile synthetic intermediates, ensuring the integrity and reproducibility of their scientific work.
References
- Asiri, A. M., Hassan, S. A., & Khan, S. A. (2012). Synthesis, bioassay, crystal structure and ab initio studies of Erlenmeyer azlactones. Elsevier.
- Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry.
- NIST. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook.
- Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.).
- Calculated chemical shifts in 1 H and 13 C NMR spectra (ppm) of E-and Z-isomers. (n.d.).
- Borah, P., Saikia, B., & Pradeep, K. (n.d.). A Fast and Facile Synthesis of Geometric Isomers of 4-Cinnamylidene-2-Phenyl-2-Oxazolin-5-One and their Stereospecific Solvolysis Products.
- Calculated UV-Vis spectra of E/Z-5. (n.d.).
- Spectroscopic and computational analysis of the (E/Z)-isomers in the synthesis of new alkyl-oxime derivatives. (n.d.).
- a) UV/Vis: The upper part shows the absorption spectra of the Z- isomer.... (n.d.).
- Carvalho, M. H. R., Vargas, G. F., et al. (2025). Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers.
- Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek.
- How to distinguish diastereomers of unsaturated ketones by NMR?. (2015). Chemistry Stack Exchange.
- Solar E→Z photoisomeriz
- Iuga, A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes. Molecules.
- Azlactone Reaction Developments. (n.d.).
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- Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. (2019). YouTube.
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- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry.
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A Senior Scientist's Guide to Benchmarking Oxazolone-Based Fluorescent Probes
This guide provides a comprehensive comparison of oxazolone-based fluorescent probes, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols required to evaluate their performance against other common fluorophores. We will delve into the core fluorescence mechanisms, present key performance indicators in a comparative format, and provide detailed experimental workflows for robust benchmarking.
The Oxazolone Scaffold: A Double-Edged Sword in Fluorescence
Oxazolone derivatives, specifically (Z)-4-aryliden-5(4H)-oxazolones, are heterocyclic compounds structurally related to the chromophore of the Green Fluorescent Protein (GFP).[1][2] This shared ancestry is the source of both their promise and their primary challenge. While they possess the fundamental electronic structure for fluorescence, their use as probes has been historically limited by one major drawback: extremely low fluorescence quantum yields in solution, often less than 0.1%.[1][2]
This inefficiency stems from the molecule's structural flexibility. In the excited state, the isolated chromophore rapidly loses energy through non-radiative pathways like internal molecular motions (e.g., "hula twist") and Z/E isomerization, effectively quenching fluorescence.[1] This is in stark contrast to GFP, where the rigid β-barrel protein structure physically locks the chromophore, preventing these non-radiative decay channels and allowing for bright fluorescence.[1][2]
However, recent synthetic strategies have begun to unlock the potential of oxazolones. By introducing "intramolecular locks" or coordinating the oxazolone with metals like palladium, chemists can restrict these internal motions.[1][2] This structural rigidification dramatically amplifies fluorescence, in some cases by several orders of magnitude, making them viable and exciting alternatives in the world of fluorescent probes.[1][2]
Core Photophysics: From Absorption to Emission
The fluorescence of an oxazolone probe is governed by a sequence of photophysical events. Understanding this pathway is critical to interpreting experimental data and designing better probes.
-
Absorption: The process begins with the absorption of a photon, which elevates the molecule from its ground electronic state (S₀) to an excited state (S₁). In oxazolones, this is typically a π–π* transition, where an electron moves from a π bonding orbital to a π* antibonding orbital, often involving charge transfer from the 4-arylidene ring to the oxazolone moiety.[1][2]
-
Excited-State Lifetime: The molecule remains in the excited state for a brief period, typically nanoseconds. During this time, it can lose energy through several pathways.
-
Fluorescence (Radiative Decay): The desired pathway is the emission of a photon as the molecule returns to the ground state. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
-
Non-Radiative Decay: These are competing processes that release energy as heat rather than light, thereby reducing fluorescence efficiency (quantum yield). For oxazolones in solution, these are the dominant pathways, primarily driven by molecular rotation and isomerization.
The key to creating a bright oxazolone probe is to engineer the molecule to minimize the rate of non-radiative decay, thus favoring the radiative fluorescence pathway.
Caption: The Jablonski diagram for oxazolone fluorescence.
Performance Benchmarking: Oxazolones vs. The Field
A probe's utility is defined by its photophysical properties. The following table compares a novel, structurally-optimized oxazolone derivative (PB3) and a palladium-complexed oxazolone with two industry-standard fluorescent probes, Fluorescein and Rhodamine B.
| Property | Oxazolone-Pd Complex (4h) | Oxazolone Derivative (PB3) | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) | Significance |
| Max Absorption (λ_abs) | ~450-500 nm | ~470-480 nm[3] | 494 nm | 554 nm | Determines the optimal excitation wavelength. |
| Max Emission (λ_em) | ~550-600 nm | ~590-640 nm | 521 nm | 580 nm | The color of the emitted fluorescent light. |
| Quantum Yield (Φ) | Up to 0.28 (28%)[1][2] | High (specific value varies)[3][4] | 0.95 (95%) | 0.70 (70%) | Efficiency of fluorescence. Higher is brighter. |
| Stokes Shift | ~100 nm | Large[3][4] | 27 nm | 26 nm | Separation of Ex/Em spectra. Larger shifts minimize signal overlap. |
| Molar Extinction (ε) | Varies | 5.0–6.0 × 10⁴ M⁻¹cm⁻¹[3] | ~76,900 M⁻¹cm⁻¹ | ~106,000 M⁻¹cm⁻¹ | Light-absorbing ability. Higher is better for detecting low concentrations. |
| Key Advantage | Tunable emission, significant fluorescence amplification from non-fluorescent ligand.[1][2] | Large Stokes' shift, good for bioimaging applications.[3][4] | Very high quantum yield. | High photostability and brightness. | Highlights the unique strengths of each probe. |
| Key Disadvantage | Requires metal complexation; potential for toxicity. | Lower quantum yield than standards. | pH sensitivity, moderate photostability. | Can form non-fluorescent dimers at high concentrations. | Critical limitations to consider for specific applications. |
Essential Protocols for Fluorophore Characterization
To ensure trustworthiness and reproducibility, all novel probes must be characterized using standardized protocols. The following workflows are fundamental for benchmarking fluorescence properties.
Experimental Workflow Overview
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A Comparative Guide to the Molecular Docking of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one Derivatives
Introduction: The Versatility of the Oxazolone Scaffold in Drug Discovery
The 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one core, a prominent member of the oxazolone family of heterocyclic compounds, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability, arising from classic reactions like the Erlenmeyer-Plöchl synthesis, allows for diverse functionalization at the C-2 and C-4 positions.[1][2] This structural versatility has led to the development of a vast library of derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The underlying mechanism for these therapeutic effects often involves the specific inhibition of key protein targets.
Molecular docking, a powerful computational technique, has become indispensable in elucidating the structure-activity relationships (SAR) of these derivatives.[4] By predicting the binding mode and affinity of a ligand within the active site of a target protein, docking studies provide critical insights that guide the rational design of more potent and selective inhibitors. This guide offers a comparative analysis of molecular docking studies performed on various 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one derivatives, providing researchers with a comprehensive overview of their therapeutic potential and the computational methodologies used to evaluate them.
Comparative Docking Analysis: Unveiling Therapeutic Potential Across Different Targets
To provide a clear and objective comparison, the following sections summarize the quantitative data from various docking studies of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and related oxazolone derivatives against a range of biological targets. These tables are designed to highlight the binding affinities and, where available, corresponding experimental data, offering a snapshot of the most promising compounds for specific therapeutic applications.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects. The following table compares the docking scores of a series of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones against both COX-1 and COX-2.[5]
| Compound ID | Arylidene Substituent | COX-1 Binding Affinity (kcal/mol) | COX-2 Binding Affinity (kcal/mol) | Target Proteins | PDB IDs |
| 3a | -H | -10.5 | -11.7 | COX-1, COX-2 | 5WBE, 3LN1 |
| 3b | 4-OCH₃ | -10.7 | -12.1 | COX-1, COX-2 | 5WBE, 3LN1 |
| 3c | 4-NO₂ | -11.0 | -12.5 | COX-1, COX-2 | 5WBE, 3LN1 |
| 3d | 4-Br | -10.8 | -11.9 | COX-1, COX-2 | 5WBE, 3LN1 |
Data sourced from BenchChem's guide on 5(4H)-Oxazolone Derivatives.[5]
Interpretation: The data suggests that the 4-nitro substituted derivative (3c ) exhibits the highest binding affinity for COX-2, indicating its potential as a potent and selective anti-inflammatory agent. The consistently lower binding energies for COX-2 across all derivatives highlight the scaffold's promise for developing selective inhibitors.
Antibacterial Activity: Targeting DNA Gyrase
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action.[3] DNA gyrase, an essential enzyme for bacterial DNA replication, is a validated target for antibiotic development. A study on bis-oxazolone derivatives revealed their potential to inhibit this enzyme.[3]
| Compound Code | Compound | Binding Affinity (kcal/mol) |
| 3 | Bis-oxazolone | -9.2 |
| 4a | RO1 | -9.3 |
| 4e | RO5 | -9.6 |
| 5a | IM1 | -9.8 |
| 5e | IM5 | -9.4 |
| Reference | Penicillin G | -7.7 |
| Reference | Ampicillin | -7.9 |
Data sourced from a study on bis-oxazolone derivatives as antibacterial agents.[3]
Interpretation: Several of the synthesized bis-oxazolone derivatives, particularly 5a and 4e , demonstrated significantly higher binding affinities for DNA gyrase compared to the standard antibiotics Penicillin G and Ampicillin.[3] This suggests that these compounds could be effective inhibitors of bacterial growth and warrant further investigation as potential antibacterial drugs.[3]
Experimental Protocols: A Guide to Performing Molecular Docking Studies
The following section provides a detailed, step-by-step methodology for a typical molecular docking workflow using the widely adopted AutoDock software suite. This protocol is a validated system, designed to ensure reproducibility and accuracy in predicting ligand-protein interactions.
Molecular Docking Workflow
A standard molecular docking protocol involves several key stages: protein and ligand preparation, grid box definition, the docking simulation itself, and subsequent analysis of the results.[5]
Caption: A typical molecular docking workflow.
1. Protein Preparation
-
Objective: To prepare the target protein for docking by removing extraneous molecules and adding necessary atoms.
-
Protocol:
-
Download the 3D crystal structure of the target protein from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB) (e.g., PDB ID: 3LN1 for COX-2).[5]
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms, using molecular visualization software such as UCSF Chimera or PyMOL.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.[6]
-
2. Ligand Preparation
-
Objective: To generate a 3D structure of the ligand and optimize its geometry.
-
Protocol:
-
Sketch the 2D structure of the 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.[6]
-
3. Grid Box Generation
-
Objective: To define the search space for the docking simulation within the protein's binding site.
-
Protocol:
-
Load the prepared protein and ligand PDBQT files into AutoDockTools (ADT).[7]
-
Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature review.
-
Center the grid box on the active site. The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical grid box size is 60x60x60 Å with a spacing of 0.375 Å.
-
Generate the grid parameter file (.gpf) which contains the information about the grid box dimensions and the types of atoms in the protein.[8]
-
Run AutoGrid to pre-calculate the grid maps for each atom type in the ligand. This step significantly speeds up the subsequent docking calculations.[8]
-
4. Running the Docking Simulation
-
Objective: To perform the molecular docking of the prepared ligand into the defined active site of the protein.
-
Protocol:
-
Prepare the docking parameter file (.dpf) in ADT. This file specifies the ligand and protein files, the search algorithm (e.g., Lamarckian Genetic Algorithm), and the number of docking runs.[8]
-
Launch the AutoDock simulation from the command line using the prepared .dpf file.[7]
-
The simulation will generate a docking log file (.dlg) containing the results of the docking, including the binding energies and conformational clusters of the ligand.
-
5. Analysis of Results
-
Objective: To analyze the docking results to identify the best binding pose and understand the molecular interactions.
-
Protocol:
-
Analyze the docking log file using ADT to view the different docked conformations of the ligand and their corresponding binding energies. The conformation with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-docked pose of the ligand within the protein's active site using molecular visualization software.
-
Identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
-
6. Validation of the Docking Protocol
-
Objective: To ensure the reliability and accuracy of the docking protocol.
-
Protocol:
-
A crucial validation step is to re-dock the co-crystallized ligand into the active site of the protein.[9]
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose.
-
An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.[9][10]
-
The Causality Behind Experimental Choices
The choice of molecular docking software, scoring functions, and validation methods is critical for obtaining meaningful and reliable results. AutoDock is a widely used and well-validated open-source software, making it an excellent choice for academic and research settings.[7] The Lamarckian Genetic Algorithm is a robust search algorithm that effectively explores the conformational space of the ligand.
The validation of the docking protocol by re-docking the native ligand is a fundamental step to establish the credibility of the computational model.[9] A low RMSD value provides confidence that the chosen parameters can accurately reproduce experimentally determined binding modes. This self-validating system is essential for ensuring the trustworthiness of the subsequent docking of novel derivatives.
Conclusion and Future Directions
This comparative guide highlights the significant potential of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one derivatives as versatile therapeutic agents targeting a range of diseases. Molecular docking studies have proven to be an invaluable tool in identifying promising lead compounds and elucidating their mechanisms of action at the molecular level. The provided data and protocols offer a solid foundation for researchers in the field of drug discovery to build upon.
Future research should focus on synthesizing the most promising derivatives identified through these in silico studies and evaluating their biological activity in vitro and in vivo. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complexes and further refine our understanding of their interactions. The continued synergy between computational and experimental approaches will undoubtedly accelerate the development of novel and effective drugs based on the privileged oxazolone scaffold.
References
-
ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]
-
Haji, J. A., et al. (2024). Design, synthesis and molecular docking study of novel bis-oxazolone derivatives as potent antioxidant and antibacterial agents. Bulletin of the Chemical Society of Ethiopia, 38(5), 1393-1404. Retrieved from [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]
-
Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
-
Hamel, E., Lin, C. M., Plowman, J., Wang, H. K., Lee, K. H., & Paull, K. D. (1996). Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin. Biochemical pharmacology, 51(1), 53–59. Retrieved from [Link]
- Al-Ostath, A., & El-Sayed, M. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Mini-reviews in organic chemistry, 18(6), 724-736.
- Phalke, P. L., Kale, R. B., Modhave, M. B., Sonawane, P. S., Khaire, S. R., & Jadhav, S. L. (2019). Synthesis of different α, β-unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 124-127.
- Haneen, D. S. A., et al. (2020). 5(4H)-oxazolones: Synthesis and biological activities.
- Sousa, S. F., Ribeiro, A. J. M., & Coimbra, J. T. S. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Kadhim, Z. Y. (2023).
- Punch, J., & Khavrutskii, I. (2005). Lessons from Docking Validation.
- Sary, Y. A., Hariono, M., & Usman, U. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
-
Johny, A. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]
- Thorat, S., & Patil, S. (2022). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ChemistrySelect, 7(39), e202202693.
-
Scripps Research. (n.d.). AutoDock Version 4.2. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, our responsibility extends through the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a member of the azlactone or oxazolone class of heterocycles, is a valuable synthetic intermediate, prized for its reactivity in creating non-natural amino acids and other complex molecules[1]. That same reactivity necessitates a rigorous and well-understood disposal protocol.
This guide moves beyond a simple checklist. It provides the essential operational procedures grounded in the chemical principles of the molecule and the regulatory landscape governing hazardous waste. Our goal is to empower you to manage this waste stream with the highest degree of safety and scientific integrity.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Proper handling begins with a deep understanding of the compound's characteristics. The disposal plan for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is dictated by its inherent chemical properties and potential hazards.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | [2][3] |
| Synonyms | 4-Benzylidene-2-methyl-2-oxazolin-5-one | [2][3][4] |
| CAS Number | 881-90-3 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2] |
Known and Inferred Hazards
While specific toxicity data for this exact compound is limited, the broader class of oxazolones presents known hazards that we must assume apply. Many substituted oxazolones are classified as skin sensitizers, capable of causing an allergic reaction upon contact[5][6]. Furthermore, compounds of this type are often irritating to the skin, eyes, and respiratory system[6]. Ingestion may be harmful[6][7]. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Critical Reactivity: Susceptibility to Hydrolysis
The most significant chemical property influencing the disposal of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is the reactivity of the azlactone ring. This ring is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis[8][9]. This reaction opens the ring to form N-acetyl-3-phenyl-2-aminoacrylic acid.
This reactivity is a double-edged sword. On one hand, unintended contact with moisture (including atmospheric humidity) or acidic/basic conditions can degrade the material, altering the composition of the waste stream[10]. On the other hand, this inherent reactivity can be leveraged for controlled chemical deactivation prior to final disposal, as we will explore in Section 4.
The Regulatory Framework: A "Cradle-to-Grave" Responsibility
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11][12]. This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal[13].
Waste is deemed hazardous if it appears on specific lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[11]. While 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is not explicitly listed, its potential to cause skin sensitization and irritation warrants its management as hazardous waste. All disposal procedures must comply with federal, state, and institutional regulations[12][14].
Core Disposal Workflow: From Benchtop to Manifest
A systematic approach is essential for safely managing this waste stream. The following workflow ensures safety and compliance at every stage.
Decision Workflow for Waste Segregation
The first step upon generating waste is to correctly characterize and segregate it. This decision process prevents dangerous cross-contamination and ensures the waste is handled by the appropriate disposal route.
Caption: Waste characterization and containment workflow.
Step-by-Step Procedures
-
Immediate Waste Containment:
-
Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety glasses, and a lab coat when handling waste.
-
Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles with tight-fitting screw caps[11]. Avoid metal containers.
-
Waste Segregation: Do NOT mix waste containing 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one with strong acids, bases, or oxidizing agents. Keep it separate from aqueous waste streams to prevent uncontrolled hydrolysis.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name, and an approximate concentration or quantity.
-
-
Accumulation and Storage:
-
Satellite Accumulation Areas (SAA): Store waste containers at or near the point of generation in a designated SAA[14]. The container must be kept closed at all times except when adding waste[14].
-
Secondary Containment: Place waste containers in a secondary containment bin to mitigate potential leaks or spills.
-
Log Keeping: Maintain a log of all waste added to the container to ensure an accurate manifest for final disposal.
-
-
Decontamination and Spill Management:
-
Glassware/Surface Decontamination: Rinse contaminated surfaces and glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) and collect the rinsate as hazardous waste. Follow this with a standard wash using soap and water.
-
Spill Cleanup: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE, collect the contaminated absorbent in a sealed container, and label it as hazardous waste[6]. Do not use combustible materials like paper towels for large spills. Evacuate and contact your institution's Environmental Health & Safety (EHS) department for major spills.
-
Advanced Topic: Controlled Chemical Deactivation via Hydrolysis
For research institutions with the appropriate permits and engineering controls, chemical deactivation can be a viable method to render the waste less hazardous before final disposal. This process intentionally leverages the compound's reactivity to break down the active azlactone ring.
Disclaimer: This on-site treatment procedure constitutes hazardous waste treatment and is subject to strict regulation under RCRA[15]. Do NOT attempt this procedure without prior approval from your institution's EHS department and a thorough understanding of the associated hazards.
Protocol: Base-Catalyzed Hydrolysis
This protocol is designed to convert the oxazolone into its more stable, ring-opened carboxylate salt.
-
Preparation: Conduct the procedure in a certified chemical fume hood. Wear heavy-duty gloves, chemical splash goggles, and a flame-retardant lab coat. Have a spill kit and appropriate fire extinguisher readily available.
-
Reaction Setup: To a stirred solution of 1 M sodium hydroxide (NaOH) in a flask (use a 10-fold molar excess of NaOH relative to the oxazolone), slowly add the waste solution of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. If treating solid waste, dissolve it in a minimal amount of a water-miscible solvent like THF before adding it to the basic solution.
-
Monitoring: The hydrolysis is often exothermic; control the addition rate to maintain a safe temperature. Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure complete reaction.
-
Verification: Before disposal, the reaction's completion should be verified (e.g., by TLC or LC-MS) to ensure no starting material remains.
-
Final Disposal: Neutralize the resulting basic solution with dilute hydrochloric acid (HCl) to a pH between 5.0 and 9.0. This neutralized solution, now containing the significantly less hazardous amino acid derivative, may be eligible for disposal down the drain, pending verification and approval from your local EHS and water treatment authority[16]. Always record such neutralizations in a treatment log[16].
Final Disposal Logistics
The final step is to coordinate with your institution's EHS office for the removal of the hazardous waste.
-
EHS Coordination: Contact your EHS department to schedule a pickup from your laboratory's SAA.
-
The Hazardous Waste Manifest: For off-site disposal, the waste will be tracked using a Uniform Hazardous Waste Manifest. This document follows the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF), providing a legal record of its journey[11][15]. Ensure all information you have provided about the waste's composition is accurate.
By adhering to these scientifically grounded procedures, you uphold your commitment to laboratory safety, environmental stewardship, and regulatory compliance, ensuring that the impact of your research remains a positive one.
References
-
American Chemical Society. Enantiomeric enrichment in the hydrolysis of oxazolones catalyzed by cyclodextrins or proteolytic enzymes. [Link]
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MDPI. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]
-
ResearchGate. Formation and hydrolysis of mixed anhydrides from oxazolone 1 and phosphate esters. [Link]
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Cheméo. Chemical Properties of 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- (CAS 881-90-3). [Link]
-
Goodway Technologies. The Complete Beginners Guide to Chemical Disposal. [Link]
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NIST. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. [Link]
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Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
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Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
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ChemWhat. 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one CAS#: 881-90-3. [Link]
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PubChem. Oxazolone Safety and Hazards. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Reddit. Preventing azlactone hydrolysis during purification—any real solution?. [Link]
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Royal Society of Chemistry. Azlactone rings: uniting tradition and innovation in synthesis. [Link]
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Essential Protective Guide: Safe Handling of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one
This guide provides essential, immediate safety and logistical information for the handling of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one (CAS No. 881-90-3). As a member of the oxazolone (or azlactone) class of compounds, this reagent is a valuable precursor in the synthesis of amino acids and various heterocyclic structures.[1][2][3] However, its chemical reactivity necessitates a robust understanding and implementation of safety protocols to mitigate potential risks. Adherence to this guide is critical for ensuring the safety of all laboratory personnel.
Hazard Assessment and Risk Profile
While comprehensive toxicological data for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is not fully available, the known hazards associated with this class of compounds require that it be handled as a hazardous substance.[4] The primary risks stem from its potential irritant and sensitizing properties, particularly in its solid, dust-forming state.[4][5][6]
Based on data from structurally similar compounds, the following hazards should be assumed:
| Hazard Class | GHS Hazard Statement | Rationale & Primary Concern |
| Skin Irritation/Sensitization | H315: Causes skin irritation.H317: May cause an allergic skin reaction.[7] | Direct contact can lead to dermatitis. Repeated exposure increases the risk of developing chemical sensitivity.[6] |
| Eye Irritation | H319: Causes serious eye irritation.[7] | Airborne dust or splashes can cause significant eye damage.[5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation.[7] | Inhalation of dust is a primary exposure route and can irritate the respiratory tract.[6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[8] | Accidental ingestion can lead to harmful systemic effects.[6] |
The principal operational risk is the generation and inhalation of airborne dust during weighing and transfer operations.[4][9] Therefore, all protocols must be designed to minimize dust formation and prevent physical contact.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
| Protection Type | Specific Recommendations | Standard (US/EU) | Causality & Rationale |
| Respiratory Protection | Minimum: Work within a certified chemical fume hood.If dust is unavoidable: NIOSH-approved N95 respirator or higher. | NIOSH (US) or EN 149 (EU)[9] | To prevent the inhalation of fine particulates that can cause respiratory tract irritation.[5][7] A fume hood provides the primary engineering control to contain dust and vapors.[9] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles if there is a significant risk of splashing. | NIOSH (US) or EN 166 (EU)[5][8] | Protects against airborne particles and accidental splashes, which can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Double-gloving is required.[5] | ASTM D6978 (Chemo Gloves) | Prevents skin contact, which can cause irritation and allergic reactions.[5] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.[10] |
| Body Protection | A long-sleeved, impermeable laboratory gown that closes in the back, with tight-fitting knit or elastic cuffs. Closed-toe shoes are mandatory. | N/A | Protects skin from contamination and prevents the transfer of the chemical outside the laboratory.[5][11] A back-closing gown provides superior protection against frontal splashes.[11] |
Step-by-Step Operational Plan
A procedural approach ensures that safety is integrated into every step of the handling process.
Preparation and Donning PPE
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is verified.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood to minimize traffic.
-
Don PPE: Put on PPE in the following order: inner gloves, lab gown, outer gloves (pulling the outer glove cuff over the gown cuff), safety goggles, and face shield. If required, don your respirator last.
Safe Handling Workflow
The following workflow is designed to mitigate the primary risk of dust generation and exposure.
Caption: Workflow for handling solid 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one.
Doffing and Decontamination
-
Remove Outer Gloves: While still in the designated area, carefully peel off the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove Gown & Face Shield: Remove your face shield and gown. Turn the gown inside out as you remove it to contain any surface contamination. Dispose of it in the designated bin.
-
Exit Work Area: Exit the immediate work area.
-
Remove Goggles and Inner Gloves: Remove safety goggles, followed by the inner pair of gloves, peeling them off without touching the outer surface.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[9]
Emergency and Spill Response
Preparedness is key to managing unexpected events safely.
Exposure First Aid
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation or a rash develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8] |
Spill Cleanup Protocol
For small, solid spills (<1 gram) inside a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Full PPE: Do not attempt cleanup without the full PPE described in Section 2.
-
Contain: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Collect: Carefully scoop the material and paper towel into a container labeled for hazardous solid waste.[4][6]
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[13]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
